An In-depth Technical Guide to 5-Fluoro-2-methoxypyridine-4-boronic acid: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxypyridine-4-boronic acid, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxypyridine-4-boronic acid, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of this compound, supported by field-proven insights and detailed experimental protocols.
Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids
5-Fluoro-2-methoxypyridine-4-boronic acid is a synthetic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its structure, which combines a pyridine ring, a fluorine atom, a methoxy group, and a boronic acid moiety, makes it a valuable building block for creating complex molecules.[1] The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs.[2] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methoxy group can participate in hydrogen bonding interactions.[2] The boronic acid group is paramount for its role in carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1]
This guide will explore the fundamental characteristics of 5-Fluoro-2-methoxypyridine-4-boronic acid, providing a robust framework for its effective utilization in research and development.
Physicochemical Properties: A Data-Driven Overview
Understanding the physical and chemical properties of a reagent is critical for experimental design, ensuring optimal reaction conditions and safe handling.
Note: Melting point data is not consistently available.
The predicted pKa suggests that the compound is a weak acid. Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, are crucial for identity confirmation. While specific spectra for this exact compound are not publicly available in the initial search, related structures can provide expected signal regions. For instance, ¹H NMR spectra of pyridine-4-boronic acid and its derivatives typically show characteristic aromatic proton signals.[4]
Stability, Storage, and Handling: Ensuring Reagent Integrity
Boronic acids as a class of compounds are known for their potential instability under certain conditions, which can impact experimental reproducibility.
Key Degradation Pathways:
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process in the presence of water.[5]
Oxidation: The boronic acid functional group can be susceptible to oxidation.[5]
Protodeboronation: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, and can be influenced by pH and temperature.[5]
Recommended Storage and Handling:
To mitigate degradation and ensure the long-term integrity of 5-Fluoro-2-methoxypyridine-4-boronic acid, the following protocols are recommended:
Long-term Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][6] This minimizes exposure to moisture and air, which can promote dehydration and oxidation.
Short-term Storage: For routine use, storage at 2-8°C is acceptable.[7]
Handling: Handle the compound in a well-ventilated area, preferably a fume hood.[8] Avoid creating dust.[8] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 5-Fluoro-2-methoxypyridine-4-boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[10]
Mechanism Overview:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Structure Elucidation of 5-Fluoro-2-methoxypyridine-4-boronic acid: A Multi-technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: 5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable heterocyclic building block in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki coupling reactions.[1][2] Its precise molecular structure, featuring a trifunctionalized pyridine ring, dictates its reactivity and potential applications. An unambiguous confirmation of its structure is paramount for ensuring reproducibility in synthetic protocols and for rational drug design. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound, integrating insights from mass spectrometry, multinuclear NMR spectroscopy, and single-crystal X-ray crystallography. We emphasize not only the acquisition of data but the causal logic behind experimental choices and the integrated interpretation of results, providing a self-validating system for structural confirmation.
Introduction and Molecular Overview
5-Fluoro-2-methoxypyridine-4-boronic acid (CAS 1043869-98-2) belongs to the class of organoboron compounds, which are pivotal intermediates in organic synthesis.[2] The presence of a fluorine atom, a methoxy group, and a boronic acid moiety on a pyridine scaffold creates a unique electronic and steric environment. The fluorine can modulate physicochemical properties like pKa and lipophilicity, while the methoxy group acts as an electron-donating group. The boronic acid is the key functional group for cross-coupling reactions.
Characterizing such a molecule requires a multifaceted approach due to the inherent properties of boronic acids, including their tendency to undergo dehydration to form cyclic boroxine trimers. This guide presents a systematic workflow to address these challenges and achieve definitive structural proof.
Molecular Structure and Properties
Below is the chemical structure of the target compound.
Caption: Workflow for the structure elucidation of 5-Fluoro-2-methoxypyridine-4-boronic acid.
Mass Spectrometry: Molecular Weight and Formula Verification
Expertise & Causality: Mass spectrometry (MS) is the first line of analysis to confirm that the synthesized material has the correct molecular weight (MW). For boronic acids, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred over harsher methods to minimize in-source fragmentation and dehydration. [3]Boronic acids are known to readily lose water to form cyclic trimers called boroxines, which can complicate mass spectra. [4]Therefore, running the analysis under conditions that favor the monomeric species is critical.
Experimental Protocol: UPLC-ESI-MS
Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
[5][6]3. Chromatography: Use a C18 column with a water/acetonitrile gradient to ensure the compound is pure and to separate it from any potential impurities or boroxine.
MS Acquisition:
Ionization Mode: ESI, run in both positive (+) and negative (-) modes.
Mass Range: Scan from m/z 50 to 650.
Analysis: Look for the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ or formate adduct [M+HCOO]⁻ in negative mode.
Expected Data and Interpretation
Table 2: Predicted High-Resolution Mass Spectrometry Data
The primary objective is to find the exact mass corresponding to the [M+H]⁺ or [M-H]⁻ ions. The high-resolution data should match the calculated mass to within 5 ppm, which confirms the elemental formula C₆H₇BFNO₃. The presence of the characteristic boron isotope pattern (¹¹B at ~80% and ¹⁰B at ~20%) provides further definitive evidence. [7]The observation of a significant ion at m/z ~461 would suggest the presence of the boroxine trimer.
Caption: Equilibrium between boronic acid monomer and its boroxine trimer.
Multinuclear NMR Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a suite of 1D NMR experiments is required: ¹H, ¹³C, ¹⁹F, and ¹¹B.
Expertise & Causality: The choice of solvent is critical. DMSO-d₆ is often ideal for boronic acids as the acidic -B(OH)₂ protons are often observable as a broad singlet, which would exchange and disappear in D₂O or CD₃OD.
Experimental Protocol: General NMR
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.
Instrumentation: A 400 MHz (or higher) NMR spectrometer. For ¹¹B NMR, a quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass tubes.
[8][9]3. Experiments: Acquire standard 1D ¹H, ¹³C{¹H}, DEPT-135, ¹⁹F, and ¹¹B spectra.
¹H NMR: Proton Environment
The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling.
Expected Signals:
Pyridine Protons (2H): Two signals are expected for the protons at the C-3 and C-6 positions. The proton at C-3 will appear as a doublet due to coupling with the fluorine atom. The proton at C-6 will appear as a singlet or a very finely split doublet.
Methoxy Protons (3H): A sharp singlet for the -OCH₃ group.
Boronic Acid Protons (2H): A broad, exchangeable singlet for the two -OH groups.
The ¹³C NMR spectrum, often acquired with proton decoupling, identifies all unique carbon environments. The key feature will be the large C-F coupling constants, which are diagnostic for the position of the fluorine atom.
Expected Signals:
Six distinct carbon signals are expected.
The carbon directly attached to fluorine (C-5) will show a large one-bond coupling constant (¹J(C-F)).
The adjacent carbons (C-4 and C-6) will show smaller two-bond couplings (²J(C-F)).
The carbon at C-3 will show a three-bond coupling (³J(C-F)).
The carbon attached to the boron (C-4) may appear broader or have a lower intensity.
Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Position
Predicted δ (ppm)
Multiplicity (due to F)
Coupling Constant (J)
Assignment
C-2
~160 - 165
d
³J(C-F) ≈ 3-5 Hz
C-OMe
C-3
~145 - 150
d
⁴J(C-F) ≈ 1-3 Hz
CH
C-4
~110 - 115 (broad)
d
²J(C-F) ≈ 20-25 Hz
C-B(OH)₂
C-5
~155 - 160
d
¹J(C-F) ≈ 230-250 Hz
C-F
C-6
~115 - 120
d
²J(C-F) ≈ 15-20 Hz
CH
| -OCH₃ | ~55 - 60 | s | - | Methyl |
¹⁹F NMR: Fluorine Confirmation
This is a simple but crucial experiment to confirm the presence of the organofluorine moiety.
Expected Signal: A single resonance is expected. Its chemical shift is characteristic of a fluorine atom on an aromatic ring. [10][11]The signal will be a doublet due to coupling with the adjacent H-3 proton.
¹¹B NMR: Boronic Acid Characterization
Expertise & Causality: ¹¹B NMR is essential for confirming the state of the boron atom. [12]Boron-11 is a quadrupolar nucleus, which can lead to broad signals. The chemical shift is highly sensitive to the hybridization state of the boron. An sp²-hybridized trigonal planar boronic acid will have a different chemical shift from a potential sp³-hybridized tetrahedral boronate ester or the boron in a boroxine ring.
[8][9][13]
Expected Signal:
A single, relatively broad signal is expected for the sp²-hybridized boronic acid, typically in the range of δ 28-33 ppm .
[14] * If significant amounts of the boroxine trimer are present, a second signal slightly downfield (e.g., δ 31-35 ppm ) might be observed. [14]The presence of a single, averaged signal suggests a rapid equilibrium between the monomer and trimer on the NMR timescale.
Single-Crystal X-ray Crystallography: Definitive 3D Structure
Expertise & Causality: While MS and NMR provide conclusive evidence for the chemical formula and connectivity, only single-crystal X-ray crystallography can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. [15]This technique provides the ultimate, unambiguous proof of structure. The main challenge is often growing a single crystal of sufficient quality.
Experimental Protocol: Crystal Growth and Data Collection
Crystal Growth:
Dissolve the purified compound in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexanes).
Allow the solution to cool slowly and evaporate over several days. Small, well-formed, transparent crystals are desired.
Data Collection:
Mount a suitable crystal on a goniometer head.
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo-Kα radiation). [16]Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement:
The collected diffraction pattern is used to solve the crystal structure, yielding a 3D electron density map.
The positions of the atoms are fitted to this map and refined to give the final structure.
[15]
Expected Results and Interpretation
The output of a successful crystallographic experiment is a detailed structural model that confirms:
The connectivity of the pyridine ring with the fluoro, methoxy, and boronic acid groups at the 5, 2, and 4 positions, respectively.
The planarity of the pyridine ring.
The trigonal planar geometry around the boron atom.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the boronic acid -OH groups of adjacent molecules. This hydrogen bonding network is a key feature in the crystal packing of most boronic acids.
Conclusion: A Self-Validating Structural Assignment
The structure of 5-Fluoro-2-methoxypyridine-4-boronic acid is definitively elucidated by the systematic and integrated application of mass spectrometry, multinuclear NMR, and X-ray crystallography.
High-resolution MS confirms the elemental formula C₆H₇BFNO₃.
¹H and ¹³C NMR establish the carbon-hydrogen framework and the precise substitution pattern on the pyridine ring, with C-F coupling constants providing unequivocal evidence for the fluorine's location.
¹⁹F NMR directly confirms the presence of the fluorine atom.
¹¹B NMR verifies the sp² hybridization state of the boronic acid moiety.
Single-crystal X-ray crystallography provides the final, unambiguous proof, revealing the three-dimensional atomic arrangement in the solid state.
Each technique validates the others, creating a cohesive and unassailable body of evidence. This rigorous characterization is essential for any researcher using this versatile building block, ensuring the integrity and reproducibility of their scientific work.
References
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(10), 3758–3765. [Link]
ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. [Link]
Rao, R. N., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(6), 1674-1679. [Link]
PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry. [Link]
Ishihara, K., et al. (2003). ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences, 19(4), 601-604. [Link]
San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. [Link]
ResearchGate. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
Grosse, S., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(11), 4433–4440. [Link]
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]
LookChem. (n.d.). Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. [Link]
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]
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Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5067–5079. [Link]
PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry. [Link]
Lee, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6814. [Link]
Silva, V. L. M., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1269. [Link]
5-Fluoro-2-methoxypyridine-4-boronic acid CAS number 1043869-98-2
An In-depth Technical Guide to 5-Fluoro-2-methoxypyridine-4-boronic acid (CAS 1043869-98-2) This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxypyridine-4-boronic acid, a key building block for re...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 5-Fluoro-2-methoxypyridine-4-boronic acid (CAS 1043869-98-2)
This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxypyridine-4-boronic acid, a key building block for researchers in medicinal chemistry and organic synthesis. We will delve into its chemical properties, plausible synthesis, reactivity, and detailed application in palladium-catalyzed cross-coupling reactions, equipping you with the knowledge to effectively utilize this versatile reagent in your research endeavors.
Introduction: A Valuable Heterocyclic Building Block
5-Fluoro-2-methoxypyridine-4-boronic acid is a substituted pyridine derivative that has gained significant interest in drug discovery and development.[1][2] The presence of a fluorine atom can enhance metabolic stability and bioavailability of drug candidates, while the methoxy group and the boronic acid functionality provide avenues for diverse chemical transformations.[2][3] This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of 5-Fluoro-2-methoxypyridine-4-boronic acid are summarized in the table below.
Note: Some physical properties are predicted and may vary. A melting point has not been consistently reported.
Synthesis and Purification: A Plausible Synthetic Route
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Fluoro-2-methoxypyridine-4-boronic acid.
Detailed Experimental Protocol (Proposed)
Preparation of the Lithiated Intermediate: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-fluoro-2-methoxypyridine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of lithium diisopropylamide (LDA) in THF dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. The LDA acts as a strong, non-nucleophilic base to deprotonate the pyridine ring at the C4 position, directed by the methoxy group.
Borylation: To the solution of the lithiated intermediate, add triisopropyl borate dropwise at -78 °C. The highly electrophilic boron atom is attacked by the nucleophilic carbon of the pyridyl anion. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Hydrolysis and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid until the pH is acidic. This hydrolyzes the boronate ester to the desired boronic acid. The crude product can then be extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography on silica gel to afford pure 5-Fluoro-2-methoxypyridine-4-boronic acid.
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary application of 5-Fluoro-2-methoxypyridine-4-boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[7]
Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
Transmetalation: The boronic acid is activated by a base to form a boronate species, which then transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the product, regenerating the Pd(0) catalyst.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup: In a Schlenk flask or microwave vial, combine 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Applications in Medicinal Chemistry
Substituted pyridines are prevalent scaffolds in a wide range of pharmaceuticals. The unique electronic properties imparted by the fluorine and methoxy substituents make 5-Fluoro-2-methoxypyridine-4-boronic acid a valuable building block for the synthesis of novel drug candidates.[3][4] Boronic acids themselves are also being investigated as pharmacophores, with several boron-containing drugs approved for clinical use.[8][9][10] The use of this reagent allows for the strategic introduction of the 5-fluoro-2-methoxypyridinyl moiety into target molecules, which can lead to improved efficacy, selectivity, and pharmacokinetic properties.[2]
Safety and Handling
As with all laboratory chemicals, 5-Fluoro-2-methoxypyridine-4-boronic acid should be handled with appropriate care.
Hazard Identification: While a comprehensive GHS classification is not universally available, related compounds are often classified as skin, eye, and respiratory irritants.[11]
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1] Long-term storage in a freezer at -20°C is recommended to prevent degradation.
Always consult the material safety data sheet (MSDS) from your supplier for the most current and detailed safety information.
References
LookChem. (n.d.). Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]
ChemBK. (2024, April 9). BORONIC ACID, B-(5-FLUORO-2-METHOXY-4-PYRIDINYL)-. Retrieved from [Link]
PubChem. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Retrieved from [Link]
Moku. (n.d.). 2-甲氧基-5-氟吡啶-4-硼酸- CAS号1043869-98-2. Retrieved from [Link]
RSC Publishing. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]
J&H CHEM. (n.d.). 5-Fluoro-2-methoxypyridine-4-boronic acid CAS NO.1043869-98-2. Retrieved from [Link]
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
ChemWhat. (n.d.). 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID CAS#: 1043869-98-2. Retrieved from [Link]
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Google Patents. (n.d.). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
National Institutes of Health. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Retrieved from [Link]
MIT Open Access Articles. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
PubMed. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]
ResearchGate. (2024, June 7). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Retrieved from [Link]
Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of (5-Fluoro-2-methoxy-4-pyridyl)boronic Acid Authored by a Senior Application Scientist Foreword: The Strategic Value of Fluorinated Pyridylboronic Acids In the landscape of...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Synthesis of (5-Fluoro-2-methoxy-4-pyridyl)boronic Acid
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Fluorinated Pyridylboronic Acids
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule makes it a privileged structure. When further functionalized with a fluorine atom, we introduce a powerful tool for enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The title compound, (5-Fluoro-2-methoxy-4-pyridyl)boronic acid, embodies this strategic advantage. It is a highly valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[3][4] This guide provides a comprehensive overview of its synthesis, purification, and application, grounded in established chemical principles and field-proven insights.
Physicochemical Profile and Handling
Before embarking on synthesis, understanding the nature of the target compound is paramount. Pyridylboronic acids, while versatile, require careful handling to maintain their integrity.
Key Properties:
Appearance: Typically a white to off-white crystalline powder or solid.[5]
Stability: Pyridylboronic acids are known to be sensitive to moisture and can undergo slow hydrolysis.[6] More significantly, they are susceptible to protodeboronation, especially under harsh acidic or basic conditions, which cleaves the C-B bond. They can also undergo spontaneous dehydration to form cyclic boroxine anhydrides.
Solubility: Generally shows low solubility in water but is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5]
Storage: To ensure longevity and reactivity, the compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, preferably under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C.[6][7]
Moisture-sensitive; prone to protodeboronation and boroxine formation.[6][8]
Primary Application
Suzuki-Miyaura cross-coupling reactions in pharmaceutical and materials synthesis.[4]
Core Synthetic Strategy: Halogen-Metal Exchange and Borylation
The most prevalent and reliable method for synthesizing aryl and heteroaryl boronic acids is through a halogen-metal exchange reaction, followed by quenching the resulting organometallic species with a borate ester. This pathway offers a robust and scalable approach to (5-Fluoro-2-methoxy-4-pyridyl)boronic acid.
The overall workflow involves three critical stages:
Formation of an Organometallic Intermediate: A 4-halo-5-fluoro-2-methoxypyridine precursor is reacted with an organolithium reagent or magnesium metal to generate a highly nucleophilic carbon species at the C4 position.
Borylation: This organometallic intermediate is trapped with an electrophilic boron source, typically a trialkyl borate, to form a boronate ester.
Hydrolysis: The resulting boronate ester is carefully hydrolyzed under aqueous acidic conditions to yield the final boronic acid.
A Technical Guide to the Spectroscopic Profile of 5-Fluoro-2-methoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-2-methoxypyridine-4-boronic acid is a key building block in contemporary medicinal chemistry, valued for its role in constructing complex...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methoxypyridine-4-boronic acid is a key building block in contemporary medicinal chemistry, valued for its role in constructing complex molecular architectures through cross-coupling reactions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This in-depth guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide synthesizes a predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This predictive approach offers a robust framework for researchers working with this and related substances.
Introduction: The Structural and Synthetic Significance
5-Fluoro-2-methoxypyridine-4-boronic acid integrates several key features that make it a valuable reagent in organic synthesis. The pyridine core is a prevalent motif in pharmaceuticals, the fluorine atom can enhance metabolic stability and binding affinity, the methoxy group acts as an electron-donating group, and the boronic acid functionality is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The precise arrangement of these substituents dictates the electronic environment of the molecule, which is directly probed by spectroscopic techniques. Accurate spectroscopic data is therefore not just a quality control metric, but a fundamental dataset for understanding the reactivity and properties of the molecule.
Below is the structure and numbering scheme for 5-Fluoro-2-methoxypyridine-4-boronic acid that will be used throughout this guide.
Caption: Molecular structure of 5-Fluoro-2-methoxypyridine-4-boronic acid.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. For 5-Fluoro-2-methoxypyridine-4-boronic acid, we can predict the chemical shifts and coupling patterns by analyzing the electronic effects of the substituents on the pyridine ring. The electron-donating methoxy group at C2 will shield adjacent protons, while the electronegative fluorine at C5 and the boronic acid at C4 will deshield nearby protons.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum of the title compound would be as follows:
Sample Preparation: Dissolve 5-10 mg of 5-Fluoro-2-methoxypyridine-4-boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of base to aid dissolution). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
Acquisition:
Acquire a standard one-dimensional proton spectrum.
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H-3
~6.8 - 7.0
d
~2-3 Hz
Shielded by the adjacent electron-donating methoxy group at C2. Coupled to the fluorine at C5 (JHF).
H-6
~7.9 - 8.1
s
-
Deshielded by the adjacent nitrogen and influenced by the fluorine at C5. The coupling to H-3 is expected to be small.
-OCH₃
~3.9 - 4.1
s
-
Typical chemical shift for a methoxy group on an aromatic ring.
B(OH)₂
~8.0 - 9.0 (variable)
br s
-
The chemical shift of boronic acid protons is highly dependent on solvent, concentration, and water content, and they often appear as a broad singlet due to chemical exchange.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment, and the coupling with fluorine can provide valuable structural information.
Experimental Protocol for ¹³C NMR Spectroscopy:
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
Instrumentation: A 100 MHz or higher field NMR spectrometer.
Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Predicted ¹³C NMR Data:
Carbon
Predicted Chemical Shift (δ, ppm)
Multiplicity (due to F)
Coupling Constant (J, Hz)
Rationale
C-2
~165 - 168
d
~3-5 Hz
Attached to the electron-donating methoxy group and nitrogen, resulting in a downfield shift. Coupled to the fluorine at C5.
C-3
~110 - 113
d
~4-6 Hz
Shielded by the methoxy group. Coupled to the fluorine at C5.
C-4
~115 - 120 (broad)
d
~15-20 Hz
Attached to the boronic acid group, which can lead to peak broadening. Coupled to the fluorine at C5.
C-5
~150 - 155
d
~230-250 Hz
Directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant.
C-6
~140 - 143
d
~10-15 Hz
Deshielded by the adjacent nitrogen and influenced by the fluorine at C5. Coupled to the fluorine at C5.
-OCH₃
~54 - 56
s
-
Typical chemical shift for a methoxy carbon.
Predicted Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. For 5-Fluoro-2-methoxypyridine-4-boronic acid, we can predict the fragmentation based on the known behavior of pyridine and boronic acid derivatives.
Experimental Protocol for Mass Spectrometry:
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is recommended for accurate mass measurements.
Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.
Predicted Fragmentation Pathway:
Caption: Predicted ESI-MS fragmentation pathway.
Predicted Major Ions:
m/z (Predicted)
Proposed Fragment
Notes
172.06
[C₆H₈BFNO₃ + H]⁺
Molecular ion peak (protonated).
154.05
[C₆H₆BFNO₂]⁺
Loss of a water molecule from the boronic acid moiety. This is a very common fragmentation for boronic acids.
110.03
[C₆H₆FNO]⁺
Loss of the entire boronic acid group (as B(OH)₃).
139.03
[C₅H₃BFNO₂]⁺
Loss of a methyl radical from the methoxy group after initial water loss.
111.02
[C₄H₃BFN]⁺
Subsequent loss of carbon monoxide from the m/z 139 fragment.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide provides a comprehensive predicted spectroscopic profile for 5-Fluoro-2-methoxypyridine-4-boronic acid. By systematically analyzing the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, researchers can gain a solid understanding of the key spectral features of this important synthetic building block. The provided protocols and rationale behind the predictions serve as a valuable resource for confirming the structure and purity of this compound in a laboratory setting. This predictive framework, grounded in the fundamental principles of spectroscopy and the analysis of analogous structures, empowers researchers to confidently work with this and other complex heterocyclic boronic acids in their pursuit of novel chemical entities.
References
LookChem. (n.d.). Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]
PubChem. (n.d.). 5-Fluoro-2-methoxypyridine. Retrieved from [Link]
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
An In-depth Technical Guide to 5-Fluoro-2-methoxypyridine-4-boronic acid: Synthesis, Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxypyridine-4-boronic acid, a valuable h...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxypyridine-4-boronic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We will delve into its synthesis, commercial availability, and key applications, with a focus on providing practical, field-proven insights to facilitate its use in research and development.
Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids
5-Fluoro-2-methoxypyridine-4-boronic acid (CAS No: 1043869-98-2) is a synthetic organic compound featuring a pyridine ring substituted with fluorine, methoxy, and boronic acid functional groups.[1] The strategic placement of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, and the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This combination of features makes 5-Fluoro-2-methoxypyridine-4-boronic acid a highly sought-after reagent for the synthesis of novel pharmaceuticals and advanced materials.[1]
Key Physicochemical Properties:
Property
Value
CAS Number
1043869-98-2
Molecular Formula
C₆H₇BFNO₃
Molecular Weight
170.93 g/mol
Boiling Point
323.52°C at 760 mmHg
Density
1.343 g/cm³
Flash Point
149.46°C
Synthesis of 5-Fluoro-2-methoxypyridine-4-boronic acid: A Self-Validating Protocol
The synthesis of pyridinyl boronic acids is most commonly achieved through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. This approach, particularly the lithiation-borylation variant, offers a reliable route to 5-Fluoro-2-methoxypyridine-4-boronic acid. The following protocol is based on established methods for structurally similar halopyridines and is designed to be a self-validating system.
Proposed Synthetic Pathway: Lithiation-Borylation
The synthesis commences with a suitable precursor, 4-bromo-5-fluoro-2-methoxypyridine. This precursor undergoes a lithium-halogen exchange at low temperature, followed by quenching with a borate ester to form the boronate ester, which is then hydrolyzed to the desired boronic acid.
Caption: Proposed synthesis of 5-Fluoro-2-methoxypyridine-4-boronic acid.
Detailed Experimental Protocol
Materials:
4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv)
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
Triisopropyl borate (B(OiPr)₃) (1.2 equiv)
Anhydrous Sodium Sulfate (Na₂SO₄)
Saturated aqueous Ammonium Chloride (NH₄Cl)
Ethyl acetate
Hexanes
Silica gel for column chromatography
Procedure:
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-bromo-5-fluoro-2-methoxypyridine in anhydrous THF.
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium dropwise, maintaining the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.
Borylation: To the reaction mixture, add triisopropyl borate dropwise at -78°C. The reaction is highly exothermic, so slow addition is crucial. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-Fluoro-2-methoxypyridine-4-boronic acid.
Characterization and Validation
¹H NMR: Resonances corresponding to the pyridine ring protons and the methoxy group protons.
¹³C NMR: Signals for the carbon atoms of the pyridine ring and the methoxy group. The carbon attached to the fluorine will show a characteristic C-F coupling.
¹⁹F NMR: A singlet or a doublet (due to coupling with the adjacent proton) in the typical range for fluorine attached to an aromatic ring.
Commercial Availability and Supplier Evaluation
5-Fluoro-2-methoxypyridine-4-boronic acid is commercially available from a variety of suppliers. When selecting a supplier, researchers should consider not only the price but also the purity, availability, and the supplier's reputation for quality and consistency.
Table of Commercial Suppliers:
Supplier
Purity
Available Quantities
Shanghai Aladdin Biochemical Technology Co., LTD
≥98.0%
100mg, 1g, etc.
Shanghai Jizhi Biochemical Technology Co., Ltd
98.0%
250mg, 1g
Dayang Chem (Hangzhou) Co., Ltd.
98.0%
100g, 1kg, 100kg, 1000kg (inquiry)
Frontier Specialty Chemicals
Not specified
1g
Nanjing Raise Pharmatech Co., Ltd
Not specified
Inquire
Note: Pricing and stock status are subject to change and should be verified with the respective suppliers.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of 5-Fluoro-2-methoxypyridine-4-boronic acid is in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl compounds.[1] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.
General Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)
Solvent (e.g., a mixture of Toluene and Water)
Procedure:
Reaction Setup: To an oven-dried reaction vessel, add 5-Fluoro-2-methoxypyridine-4-boronic acid, the aryl halide, the palladium catalyst, and the base.
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
Solvent Addition: Add the degassed solvent mixture to the vessel.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring for the required time (monitored by TLC or LC-MS).
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Conclusion
5-Fluoro-2-methoxypyridine-4-boronic acid is a commercially available and highly valuable building block for the synthesis of complex organic molecules. Its strategic combination of a fluorinated pyridine core and a versatile boronic acid handle makes it an indispensable tool for researchers in drug discovery and materials science. The synthetic and application protocols provided in this guide are intended to serve as a robust starting point for its effective utilization in the laboratory.
An In-Depth Technical Guide to 5-Fluoro-2-methoxypyridine-4-boronic Acid: Synthesis, Reactivity, and Applications
Introduction 5-Fluoro-2-methoxypyridine-4-boronic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science industries. As a derivative of pyridine, i...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
5-Fluoro-2-methoxypyridine-4-boronic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science industries. As a derivative of pyridine, its core structure is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive compounds.[1] The strategic placement of a fluorine atom, a methoxy group, and a boronic acid moiety makes this reagent exceptionally versatile for constructing complex molecular architectures.
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2][3] The fluorine substituent is known to enhance metabolic stability and modulate the electronic properties of target molecules, often improving binding affinity to biological targets.[1] Simultaneously, the methoxy group can participate in hydrogen bonding and further influence the compound's reactivity and solubility.[1] This guide provides a comprehensive overview of its synthesis, core reactivity, and proven applications, designed for researchers and professionals in organic synthesis and drug development.
Physicochemical Properties
A summary of the key properties of 5-Fluoro-2-methoxypyridine-4-boronic acid is provided below for quick reference.
The synthesis of functionalized pyridylboronic acids often involves a lithium-halogen exchange from a suitable halogenated precursor, followed by quenching with a borate ester. This method allows for the regioselective introduction of the boronic acid group.
A representative synthetic workflow for 5-Fluoro-2-methoxypyridine-4-boronic acid starts from a corresponding bromo- or iodo-substituted pyridine. The process involves low-temperature metalation to form a pyridyl-lithium intermediate, which is then trapped with a trialkyl borate. Subsequent acidic hydrolysis yields the final boronic acid.
Caption: General workflow for synthesizing the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from methodologies for structurally similar compounds.[7]
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-bromo-5-fluoro-2-methoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
Borylation: To the newly formed pyridyl-lithium species, add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C.
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature overnight.
Hydrolysis: Cool the mixture to 0 °C and carefully add 1 M hydrochloric acid (HCl) until the pH is approximately 2-3. Stir vigorously for 1 hour.
Extraction: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude solid can be purified by trituration with a mixture of hexane and diethyl ether or by recrystallization to afford pure 5-Fluoro-2-methoxypyridine-4-boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 5-Fluoro-2-methoxypyridine-4-boronic acid is its use in the Suzuki-Miyaura coupling to form C(sp²)-C(sp²) bonds.[2][6] This reaction is a robust and widely used method for synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8][9]
Reaction Mechanism
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
Transmetalation: The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate salt.[10] This boronate then transfers its organic group (the 5-fluoro-2-methoxypyridinyl moiety) to the Pd(II) center, displacing the halide.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This general procedure is applicable for coupling 5-Fluoro-2-methoxypyridine-4-boronic acid with a variety of aryl or heteroaryl halides.
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
Heating: Immerse the flask in a preheated oil bath and stir the mixture at a temperature typically ranging from 80 to 110 °C.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.
Extraction: Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Handling, Stability, and the Pinacol Ester Advantage
Boronic acids, while invaluable, can exhibit limited stability. They are susceptible to dehydration to form cyclic boroxine anhydrides and can undergo protodeboronation under certain conditions, particularly with electron-rich or heteroaromatic systems.[11]
For enhanced stability, shelf-life, and ease of handling, the corresponding pinacol ester is often preferred.[1] 5-Fluoro-2-methoxypyridine-4-boronic acid pinacol ester is a more robust alternative that is less prone to degradation. These esters are typically stable, crystalline solids with improved solubility in organic solvents and are compatible with most Suzuki coupling conditions, often being used directly in the reaction.[1][12]
Conclusion
5-Fluoro-2-methoxypyridine-4-boronic acid stands out as a high-value, versatile reagent for synthetic chemists. Its well-defined reactivity in the Suzuki-Miyaura coupling, combined with the beneficial physicochemical properties imparted by its unique substitution pattern, makes it an essential tool for the rapid construction of novel molecular entities. Its application is particularly impactful in the field of drug discovery, where it enables the synthesis of complex heteroaryl compounds with potentially enhanced pharmacological profiles.[2][5] The availability of a more stable pinacol ester further broadens its accessibility and reliability in complex synthetic campaigns.
References
Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID | lookchem. [Link]
Li, W., et al. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]
Bull, J. A., et al. (2018). Asymmetric Suzuki–Miyaura coupling with pyridine-derived boronic acids. Nature Catalysis, 1, 683-689. [Link]
Li, A. Y. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. University of Durham. [Link]
Ball, L. T., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
Ito, H., et al. (2018). The coupling of 2‐pyridyl−BF3K reagents. Chemistry – A European Journal, 24(5), 1041-1045. [Link]
Supporting Information for "Palladium-Catalyzed C-H Arylation of Pyridines with Arylboronic Acids". (2015). The Royal Society of Chemistry. [Link]
5-Fluoro-2-methoxypyridine-4-boronic acid - XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
Dziubak, K., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 24(18), 3359. [Link]
Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
An In-depth Technical Guide to 5-Fluoro-2-methoxypyridine-4-boronic acid: From Discovery to Application
Foreword: The Strategic Importance of Fluorinated Pyridine Boronic Acids in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone, celebrated for its pres...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Strategic Importance of Fluorinated Pyridine Boronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone, celebrated for its presence in a multitude of biologically active molecules.[1] The strategic incorporation of fluorine atoms and boronic acid functionalities has further amplified the utility of this privileged heterocycle. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Simultaneously, the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has become an indispensable tool for the efficient construction of complex molecular architectures.
This guide provides a comprehensive technical overview of a particularly valuable building block at the intersection of these chemical motifs: 5-Fluoro-2-methoxypyridine-4-boronic acid . We will delve into its historical context, explore the fundamental synthetic strategies that underpin its preparation, and provide detailed experimental insights for its application in research and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.
Section 1: The Genesis of a Key Building Block - Discovery and Historical Context
While a singular, seminal publication detailing the initial "discovery" of 5-Fluoro-2-methoxypyridine-4-boronic acid is not readily apparent in the surveyed literature, its emergence can be understood as a logical progression in the broader field of synthetic and medicinal chemistry. The development of this reagent is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions and the increasing demand for functionalized heterocyclic building blocks.
The true innovation lies not in a single moment of discovery, but in the confluence of several key synthetic advancements:
The Dawn of Boronic Acids in Synthesis: The pioneering work on organoboron compounds laid the foundation for their use as stable, yet reactive, coupling partners. Boronic acids, first synthesized in the mid-19th century, gained prominence with the development of reactions like the Suzuki-Miyaura coupling.[2]
The Rise of Pyridinylboronic Acids: As the importance of the pyridine moiety in pharmaceuticals became increasingly evident, synthetic chemists turned their attention to the preparation of pyridinylboronic acids. These reagents provided a direct and efficient means to incorporate the pyridine ring into larger, more complex molecules.
The Strategic Introduction of Fluorine: The deliberate incorporation of fluorine into drug candidates to modulate their physicochemical properties became a widespread strategy in the late 20th and early 21st centuries. This led to a surge in the development of fluorinated building blocks, including fluorinated pyridines.
The synthesis of 5-Fluoro-2-methoxypyridine-4-boronic acid, therefore, represents the convergence of these powerful synthetic strategies, providing a reagent that addresses the specific needs of modern drug discovery programs.
Section 2: The Synthetic Blueprint - Devising a Pathway to 5-Fluoro-2-methoxypyridine-4-boronic acid
The synthesis of 5-Fluoro-2-methoxypyridine-4-boronic acid is not a trivial undertaking and relies on a multi-step sequence that requires careful control of reaction conditions. While a definitive, published "first" synthesis is elusive, a logical and field-proven synthetic strategy can be constructed based on established methodologies for preparing substituted pyridinylboronic acids. The most plausible and widely applicable approach involves a lithiation-borylation sequence starting from a suitably halogenated precursor.
Foundational Strategy: The Lithiation-Borylation Pathway
The core of the synthetic approach hinges on the generation of a lithiated pyridine intermediate, which is then quenched with a boron electrophile. Two primary strategies can be envisioned for generating the key lithiated species: lithium-halogen exchange and directed ortho-metalation (DoM) .
Diagram 1: Conceptual Synthetic Pathways
Caption: Conceptual overview of the two primary synthetic routes to the target boronic acid.
Experimental Deep Dive: A Step-by-Step Protocol
The following protocol outlines a robust and reproducible synthesis of 5-Fluoro-2-methoxypyridine-4-boronic acid, predicated on the lithium-halogen exchange of a key brominated intermediate.
Step 1: Synthesis of the Precursor - 4-Bromo-5-fluoro-2-methoxypyridine
The synthesis of the requisite precursor, while not explicitly detailed for this specific isomer in readily available literature, can be inferred from established pyridine chemistry. A plausible route would involve the bromination of 5-fluoro-2-methoxypyridine.
Methodology:
To a solution of 5-fluoro-2-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.1 eq).
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS for the consumption of the starting material.
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-fluoro-2-methoxypyridine.
Causality of Experimental Choices:
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine for the bromination of electron-rich aromatic and heteroaromatic systems.
Solvent Choice: Acetic acid can facilitate the reaction by protonating the pyridine nitrogen, further activating the ring towards electrophilic attack.
Step 2: The Critical Transformation - Lithiation-Borylation
This step represents the core of the synthesis, converting the halogenated precursor into the desired boronic acid.
Methodology:
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-bromo-5-fluoro-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C using a dry ice/acetone bath.
To this cooled solution, add n-butyllithium (n-BuLi) (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the low temperature.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
Quench the reaction by the slow addition of aqueous hydrochloric acid (1M) and stir vigorously.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Fluoro-2-methoxypyridine-4-boronic acid.
The crude product can be purified by recrystallization or by forming the pinacol ester, purifying by column chromatography, and then hydrolyzing back to the boronic acid.
Causality of Experimental Choices:
Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. Strict anhydrous and inert conditions are crucial to prevent quenching of the reagents and ensure high yields.
Low Temperature (-78 °C): The lithium-halogen exchange is typically performed at low temperatures to prevent side reactions, such as decomposition of the organolithium intermediate.
Triisopropyl Borate: This is a common and effective boron electrophile for trapping organolithium species. The resulting boronate ester is then hydrolyzed to the boronic acid.
Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the final boronic acid product.
A Technical Guide to the Strategic Application of 5-Fluoro-2-methoxypyridine-4-boronic Acid in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluor...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1] Fluorine's unique electronic properties—its high electronegativity and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2] Among fluorinated heterocycles, pyridines are of particular interest due to their prevalence in a wide array of biologically active compounds.[2][3] 5-Fluoro-2-methoxypyridine-4-boronic acid (CAS: 1043869-98-2) has emerged as a valuable building block, combining the advantageous properties of a fluorinated pyridine ring with the synthetic versatility of a boronic acid.[4][5] This guide provides an in-depth look at the potential research applications of this compound, with a focus on its utility in the synthesis of complex molecules, particularly those with potential as kinase inhibitors.
Physicochemical Properties of 5-Fluoro-2-methoxypyridine-4-boronic acid
A foundational understanding of the physicochemical properties of a reagent is critical for its effective application in synthesis.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 5-Fluoro-2-methoxypyridine-4-boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds which are common motifs in pharmaceuticals.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis: A Case Study
A significant application of 5-Fluoro-2-methoxypyridine-4-boronic acid is demonstrated in the synthesis of potential kinase inhibitors. Specifically, it has been utilized in the preparation of intermediates for compounds targeting the mTOR (mammalian target of rapamycin) signaling pathway, which is a key regulator of cell growth and proliferation and is often dysregulated in cancer.
The following is a detailed protocol for the synthesis of methyl 5-(5-fluoro-2-methoxypyridin-4-yl)-6-methylpyrazine-2-carboxylate , an intermediate in the synthesis of potential mTOR kinase inhibitors, as described in patent WO2007120610A2.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the synthesis of a kinase inhibitor intermediate.
Step-by-Step Methodology:
Reaction Setup: To a solution of methyl 5-chloro-6-methylpyrazine-2-carboxylate (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 5-fluoro-2-methoxypyridine-4-boronic acid (1.2 eq) and potassium phosphate (K₃PO₄, 3.0 eq).
Inert Atmosphere: Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq).
Reaction: Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere.
Workup: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the dried organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired product.
Summary of Reaction Components
Component
Role
Molar Equivalents
Methyl 5-chloro-6-methylpyrazine-2-carboxylate
Electrophile
1.0
5-Fluoro-2-methoxypyridine-4-boronic acid
Nucleophile
1.2
Pd(dppf)Cl₂·CH₂Cl₂
Catalyst
0.05
Potassium Phosphate (K₃PO₄)
Base
3.0
1,4-Dioxane/Water (4:1)
Solvent
-
Broader Implications and Future Directions
The successful application of 5-fluoro-2-methoxypyridine-4-boronic acid in the synthesis of a precursor to a potential mTOR kinase inhibitor underscores its value as a key building block in drug discovery. The strategic placement of the fluoro and methoxy groups on the pyridine ring allows for fine-tuning of the electronic and steric properties of the final molecule, which can lead to improved potency, selectivity, and pharmacokinetic profiles.
Future research applications of this versatile reagent could include:
Library Synthesis: Its utility in Suzuki-Miyaura coupling makes it an ideal candidate for the parallel synthesis of libraries of novel compounds for high-throughput screening against a variety of biological targets.
Development of Novel Kinase Inhibitors: Beyond mTOR, this building block could be incorporated into scaffolds targeting other kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Materials Science: Boronic acids and their derivatives can also find applications in materials science, for example, in the development of sensors or functional polymers.[5]
Conclusion
5-Fluoro-2-methoxypyridine-4-boronic acid is a strategically designed building block that offers significant advantages for the synthesis of complex, biologically active molecules. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the beneficial properties conferred by the fluorinated methoxypyridine scaffold, makes it a valuable tool for researchers in medicinal chemistry and drug development. The detailed protocol provided herein for the synthesis of a key intermediate for a potential mTOR kinase inhibitor serves as a practical example of its application and a foundation for further exploration of its synthetic potential.
References
The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Google.
Introduction: The Strategic Importance of the Fluorinated Pyridine Moiety
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a c...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] The 5-fluoro-2-methoxypyridine unit is a particularly valuable building block, conferring a unique combination of properties to potential therapeutic agents. The fluorine atom can enhance metabolic stability, modulate pKa, and improve membrane permeability, while the pyridine core is a ubiquitous feature in pharmaceuticals.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the efficient synthesis of complex biaryl and heterobiaryl structures.[5][6]
This guide provides an in-depth protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental workflow, and discuss key parameters for optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical transformation in their synthetic programs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium complex.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.[7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5] For less reactive halides like chlorides, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to facilitate this rate-limiting step.[9][10]
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which then readily exchanges its organic moiety with the halide on the Pd(II) complex.[5] This is often the rate-determining step, especially for electron-deficient heteroaryl boronic acids which can be prone to competitive protodeboronation.[12][13]
Reductive Elimination: In the final step, the two organic partners (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Fluorinated Pyridine Moiety The incorporation of fluorine into pharmacologically active molecules is a corners...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Fluorinated Pyridine Moiety
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The 5-Fluoro-2-methoxypyridine scaffold, in particular, is a valuable building block in the synthesis of novel therapeutics, appearing in a range of bioactive compounds.[3][4] 5-Fluoro-2-methoxypyridine-4-boronic acid is a key reagent that allows for the efficient introduction of this important structural motif via palladium-catalyzed cross-coupling reactions.[5]
The Suzuki-Miyaura coupling is one of the most widely used carbon-carbon bond-forming reactions in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7] This guide provides a detailed technical overview and field-proven protocols for the successful application of palladium catalysts in the Suzuki-Miyaura coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with various (hetero)aryl halides.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] A fundamental understanding of this mechanism is crucial for rational catalyst selection, reaction optimization, and troubleshooting.
The three key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Selecting the Optimal Palladium Catalyst System
The success of a Suzuki-Miyaura coupling, particularly with challenging substrates like electron-deficient heteroaryl boronic acids, is highly dependent on the choice of the palladium source, ligand, and base.[12]
Palladium Precatalysts
Modern palladium precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] These precatalysts offer superior air and moisture stability and generate the active Pd(0) species under mild conditions, which can be crucial for preventing the decomposition of sensitive boronic acids.[6]
Ligands
The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For couplings involving heteroaromatic substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are often highly effective.[13]
Particularly effective for couplings involving nitrogen-containing heterocycles.
tricyclohexylphosphine (PCy₃)
P(C₆H₁₁)₃
A robust and effective ligand for coupling pyridyl boronic acids.[6]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[10][13] The choice of base is often empirical, but common choices for heteroaryl couplings include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[13] In some cases, weaker bases like potassium fluoride (KF) can be beneficial, especially when dealing with base-sensitive functional groups.[11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv.), 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2 equiv.), the palladium precatalyst (1-2 mol%), and the base (2.0 equiv.).
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[14]
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[14]
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[14]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Component
Molar Equivalents
Mol %
Aryl/Heteroaryl Bromide
1.0
-
5-Fluoro-2-methoxypyridine-4-boronic acid
1.2 - 1.5
-
Palladium Precatalyst
-
1 - 2
Base
2.0 - 3.0
-
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in Suzuki-Miyaura couplings, particularly with heteroaromatic substrates.
Caption: A workflow for troubleshooting Suzuki-Miyaura couplings.
Common Problems and Solutions:
Low to No Yield:
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. The presence of oxygen can deactivate the catalyst.[14]
Poor Reagent Quality: Verify the purity of the boronic acid and the aryl/heteroaryl halide.
Insufficient Inertness: Ensure the reaction is performed under a rigorously inert atmosphere to prevent catalyst oxidation and protodeboronation of the boronic acid.[14]
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.
Cause: This can be exacerbated by the presence of water and a strong base, especially with electron-deficient heteroaryl boronic acids.[12][15]
Solution: Consider using a less polar, anhydrous solvent system. The use of a boronic ester, such as a pinacol ester, can also mitigate this issue as they are often more stable.[16] Additionally, using a precatalyst that rapidly generates the active Pd(0) species can help the coupling reaction outcompete the decomposition pathway.[17]
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
Cause: This is often promoted by the presence of oxygen.
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
Semantic Scholar. Sustainable Ligand-Free, ppm Palladium Catalyzed Suzuki-Miyaura Reactions in Water: Insights on the Role of Base. Retrieved from [Link]
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. Retrieved from [Link]
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
LookChem. Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Retrieved from [Link]
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved from [Link]
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
National Institutes of Health. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
ACS Publications. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Retrieved from [Link]
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]
Semantic Scholar. The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Retrieved from [Link]
ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Retrieved from [Link]
Application Notes and Protocols: Optimal Reaction Conditions for 5-Fluoro-2-methoxypyridine-4-boronic acid
Introduction: The Strategic Importance of Fluorinated Pyridines The incorporation of fluorinated pyridine moieties into molecular scaffolds is a highly effective strategy in modern medicinal chemistry. These structural m...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorinated pyridine moieties into molecular scaffolds is a highly effective strategy in modern medicinal chemistry. These structural motifs can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] 5-Fluoro-2-methoxypyridine-4-boronic acid is a key building block that provides medicinal chemists with a versatile tool to introduce this valuable pharmacophore.[3] Its application is particularly prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in contemporary organic synthesis.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal use of 5-Fluoro-2-methoxypyridine-4-boronic acid in Suzuki-Miyaura coupling reactions. The document outlines detailed protocols, discusses the causal relationships behind experimental choices, and offers troubleshooting advice to overcome common challenges associated with the coupling of heteroarylboronic acids.[6][7]
Physicochemical Properties and Handling
5-Fluoro-2-methoxypyridine-4-boronic acid is typically a white to off-white solid. While generally stable, like many boronic acids, it is susceptible to decomposition, particularly protodeboronation, in the presence of excess water or harsh basic conditions.[8][9] Therefore, proper storage under an inert atmosphere and the use of anhydrous solvents and reagents when necessary are recommended to ensure its reactivity and obtain reproducible results.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and heteroaryl compounds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[5][10] A fundamental understanding of the catalytic cycle is crucial for optimizing reaction conditions.
The cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X). This is often the rate-limiting step in the cycle.[5]
Transmetalation: The organic group from the boronic acid (R²-B(OH)₂), activated by a base, is transferred to the palladium(II) center.[11][12] The base plays a critical role in forming a more nucleophilic boronate species, which facilitates this transfer.[10][13]
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocols for Suzuki-Miyaura Coupling
The following protocols are designed as a robust starting point for the coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with a range of aryl and heteroaryl halides. Optimization of specific parameters may be required for challenging substrates.
General Protocol for Coupling with Aryl Bromides
This protocol is suitable for a wide variety of electron-rich and electron-poor aryl bromides.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 5-Fluoro-2-methoxypyridine-4-boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimization of Reaction Conditions: A Deeper Dive
Achieving optimal yields and purity in Suzuki-Miyaura couplings, especially with heteroarylboronic acids, often requires careful consideration of several parameters.[14]
Parameter
Recommended Conditions & Rationale
Palladium Catalyst
Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of substrates. For more challenging couplings, consider using more advanced catalysts like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos ). These ligands can enhance catalyst stability and activity.[15][16]
Base
K₂CO₃ is a moderately strong base suitable for many couplings. For less reactive aryl chlorides or substrates prone to side reactions, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.[9] The base is crucial for activating the boronic acid for transmetalation.[12][13]
Solvent
A mixture of 1,4-Dioxane/Water or Toluene/Water is a common choice. The water is necessary to solubilize the base and facilitate the formation of the active boronate species.[15] For water-sensitive substrates, anhydrous conditions using a solvent like DMF with a soluble base can be employed, though this may increase the risk of protodeboronation.[16]
Temperature
A temperature range of 80-110 °C is typical. Higher temperatures can accelerate the reaction but may also lead to the decomposition of the boronic acid or catalyst.[6][9]
Equivalents of Boronic Acid
Using a slight excess of the boronic acid (1.2-1.5 equivalents ) can help drive the reaction to completion, especially if there is a risk of competitive protodeboronation.[8]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Inactive catalyst.2. Insufficiently degassed solvent.3. Poor solubility of reagents.4. Decomposition of the boronic acid (protodeboronation).
1. Use a fresh batch of catalyst or a more active pre-catalyst.2. Ensure thorough degassing of the solvent system.3. Try a different solvent system (e.g., DME/water, THF/water).4. Use anhydrous conditions with K₃PO₄ or use a more stable boronic ester (e.g., pinacol ester).[9]
Significant Homocoupling of Boronic Acid
Presence of oxygen in the reaction mixture.
Ensure the reaction is set up under a strictly inert atmosphere and that the solvents are properly degassed.[6]
Protodeboronation
Excess water, overly harsh basic conditions, or prolonged reaction times at high temperatures.
Use the minimum amount of water necessary, consider a milder base (e.g., K₂CO₃), and monitor the reaction to avoid unnecessarily long heating times.[8][9]
Conclusion
5-Fluoro-2-methoxypyridine-4-boronic acid is a highly valuable reagent for the synthesis of complex molecules in drug discovery and development.[3] Successful application in Suzuki-Miyaura cross-coupling reactions is readily achievable with careful attention to the selection of the catalyst, base, and solvent system, as well as adherence to proper experimental techniques for setting up reactions under inert conditions. The protocols and guidelines presented in this document provide a solid foundation for the effective use of this important building block.
References
Thomas, S. P. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
Li, J. et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
Thomas, A. A. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
Suzuki Coupling. Organic Chemistry Portal.
Denne, T. et al.
Lima, C. F. R. A. C. et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD..
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
Gildner, P. G. et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
Carrow, B. P. et al. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
The Strategic Synthesis of Biarylpyridines: An Application Guide to 5-Fluoro-2-methoxypyridine-4-boronic acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Architectural Significance of Biarylpyridines in Modern Drug Discovery Biaryl scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Within th...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Architectural Significance of Biarylpyridines in Modern Drug Discovery
Biaryl scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Within this class, molecules incorporating a pyridine ring are of particular interest due to the nitrogen atom's ability to engage in hydrogen bonding and modulate the physicochemical properties of the compound, such as solubility and metabolic stability. The strategic introduction of substituents onto this pyridine core allows for the fine-tuning of a molecule's pharmacological profile. 5-Fluoro-2-methoxypyridine-4-boronic acid has emerged as a valuable and versatile building block for the synthesis of such complex biarylpyridines.[2]
The presence of a fluorine atom, a methoxy group, and a boronic acid moiety on the same pyridine ring provides a unique combination of electronic and reactive properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[3] The methoxy group can participate in hydrogen bonding and influence the electron density of the ring.[2] The boronic acid at the 4-position serves as a handle for the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Fluoro-2-methoxypyridine-4-boronic acid in the synthesis of biaryl compounds. We will delve into a detailed, field-proven protocol, explore the mechanistic rationale behind the experimental choices, and present the information in a clear and actionable format to empower your synthetic endeavors.
Mechanism & Rationale: Deconstructing the Suzuki-Miyaura Coupling with 5-Fluoro-2-methoxypyridine-4-boronic acid
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds, proceeding through a catalytic cycle involving a palladium complex.[6] The successful execution of this reaction hinges on a nuanced understanding of the interplay between the catalyst, base, solvent, and the electronic nature of the coupling partners.
The catalytic cycle, depicted below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of base is critical for the success of the transmetalation step.[8] The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [Ar'B(OH)3]⁻). This boronate then transfers its organic group to the palladium(II) center.[9][10] Common bases for this purpose include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[8] The selection of a specific base can significantly influence the reaction rate and yield, and often requires empirical optimization for a given substrate pair.
The electronic properties of the 5-Fluoro-2-methoxypyridine-4-boronic acid play a significant role in its reactivity. The pyridine ring is inherently electron-deficient. The fluorine atom at the 5-position is a strong electron-withdrawing group, further decreasing the electron density of the ring. Conversely, the methoxy group at the 2-position is an electron-donating group.[7] The net effect of these substituents influences the Lewis acidity of the boronic acid and the nucleophilicity of the pyridyl group during the transmetalation step. While electron-poor boronic acids can sometimes be challenging substrates, their successful coupling often leads to the formation of medicinally relevant compounds.[6]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction between 5-Fluoro-2-methoxypyridine-4-boronic acid and an aryl bromide. This should be considered a starting point, and optimization of reaction parameters may be necessary for different substrates.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Magnetic stir bar and heating plate/oil bath
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, brine)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-methoxypyridine-4-boronic acid, the aryl bromide, the palladium catalyst, and the base.
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.
Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
Monitoring: Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent system is crucial for achieving high yields in Suzuki-Miyaura couplings. The following table provides a starting point for the optimization of reaction conditions for the coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with various aryl halides. The expected yield ranges are based on literature precedents for structurally similar pyridylboronic acids.[11]
Catalyst System (mol%)
Base (equiv)
Solvent
Temperature (°C)
Aryl Halide Type
Expected Yield Range (%)
Pd(PPh₃)₄ (3-5%)
K₂CO₃ (2.0)
1,4-Dioxane/H₂O (4:1)
80-100
Aryl Bromide (electron-rich)
70-90
PdCl₂(dppf) (3%)
K₃PO₄ (2.0)
DMF
90-110
Aryl Bromide (electron-poor)
65-85
Pd₂(dba)₃ (2%) / SPhos (4%)
Cs₂CO₃ (2.0)
Toluene/H₂O (10:1)
100
Aryl Bromide (sterically hindered)
60-80
Pd(OAc)₂ (2%) / P(t-Bu)₃ (4%)
K₃PO₄ (2.0)
1,4-Dioxane
100-120
Aryl Chloride
50-75
Note on Data: The yields presented are representative and can vary depending on the specific substrates and reaction conditions. Optimization is often necessary to achieve the best results. For aryl chlorides, more active catalyst systems employing bulky, electron-rich phosphine ligands are typically required.[11]
Conclusion: A Versatile Reagent for Advanced Synthesis
5-Fluoro-2-methoxypyridine-4-boronic acid is a highly valuable reagent for the synthesis of complex biarylpyridine compounds. Its unique substitution pattern offers synthetic chemists a powerful tool to introduce a fluorinated and methoxylated pyridine moiety into target molecules, a common strategy in the design of novel therapeutics. A thorough understanding of the Suzuki-Miyaura catalytic cycle and the role of reaction parameters is key to successfully employing this building block. The protocols and data presented in this application note provide a solid foundation for researchers to develop robust and efficient synthetic routes towards new chemical entities with potential applications in drug discovery and materials science.
References
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid. BenchChem.
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Wikipedia. (2023, October 29). Suzuki reaction. Retrieved from [Link]
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxypyhenyl)boronic acid. BenchChem.
ResearchGate. (2016). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
Han, F. S. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic letters, 14(10), 2454–2457.
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]
Chegwidden, L., et al. (2017). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Journal of the American Chemical Society, 139(35), 12562-12572.
Springer Professional. (n.d.). 1. Pyridines, Dihydropyridines and Piperidines: An Outline on Synthesis and Biological Activities. Retrieved from [Link]
Introduction: The Strategic Advantage of the 5-Fluoro-2-methoxypyridine Scaffold
An authoritative guide for researchers, this document details the strategic application of 5-Fluoro-2-methoxypyridine-4-boronic acid in medicinal chemistry. It provides an in-depth analysis of its role in constructing co...
Author: BenchChem Technical Support Team. Date: January 2026
An authoritative guide for researchers, this document details the strategic application of 5-Fluoro-2-methoxypyridine-4-boronic acid in medicinal chemistry. It provides an in-depth analysis of its role in constructing complex molecular architectures, supported by detailed, field-tested protocols for Suzuki-Miyaura cross-coupling reactions.
5-Fluoro-2-methoxypyridine-4-boronic acid is a heterocyclic building block of significant interest in modern drug discovery.[1] Its utility stems from the unique combination of a pyridine core, a common motif in approved pharmaceuticals, with strategically placed fluoro and methoxy substituents.[2][3] This substitution pattern is not arbitrary; it is designed to confer specific, advantageous properties to a target molecule.
The fluorine atom, owing to its high electronegativity and small size, can modulate the basicity (pKa) of the pyridine nitrogen, enhance metabolic stability by blocking potential sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.[3][4] The 2-methoxy group can influence the molecule's conformation and metabolic stability, providing a handle for fine-tuning pharmacokinetic profiles.[2] The boronic acid functional group makes this scaffold an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the efficient formation of carbon-carbon bonds.[1][5]
This guide provides a mechanistic overview, detailed experimental protocols, and a practical case study to illustrate the application of this versatile reagent in the synthesis of medicinally relevant biaryl compounds.
Reagent Profile and Handling
Proper handling and storage are paramount to ensure the reagent's integrity and achieve reproducible results. While stable under normal conditions, pyridyl boronic acids can be susceptible to degradation, particularly protodeboronation.[6][7]
Property
Data
Chemical Name
5-Fluoro-2-methoxypyridine-4-boronic acid
CAS Number
1043869-98-2
Molecular Formula
C₆H₇BFNO₃
Molecular Weight
170.93 g/mol
Appearance
White to off-white crystalline powder
Storage Conditions
Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) to minimize degradation.
For applications requiring enhanced stability, consider using the corresponding pinacol ester derivative, which is less prone to protodeboronation.[6][10][11]
The Suzuki-Miyaura Coupling: A Mechanistic Framework
The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for creating biaryl structures.[12] Understanding its catalytic cycle is key to rational protocol design and troubleshooting. The process is a palladium-catalyzed cross-coupling between an organoboron species (the boronic acid) and an organohalide.[12] A base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[6][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Suzuki-Miyaura Coupling
This section provides a robust, general protocol for the coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with a generic aryl bromide. This protocol serves as a validated starting point for a wide range of synthetic applications.
Experimental Workflow Overview
The workflow emphasizes the critical steps required for a successful and reproducible coupling reaction, from careful setup under inert conditions to final product purification.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
Materials:
5-Fluoro-2-methoxypyridine-4-boronic acid
Aryl bromide (Ar-Br)
Palladium catalyst (e.g., Pd(dppf)Cl₂)
Base (e.g., aqueous Sodium Carbonate (Na₂CO₃), 2M solution)
Solvent (e.g., 1,4-Dioxane or Toluene, anhydrous)
Reaction vessel (e.g., round-bottom flask or microwave vial)
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv.).
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the degradation of the active Pd(0) species.
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base (e.g., 2M Na₂CO₃) via syringe.[14] The solvent-to-base ratio is typically between 3:1 and 5:1 (v/v).
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-16 hours).[14]
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[14] The polarity of the eluent system will depend on the specific product and should be determined by TLC analysis.
Protocol Validation and Troubleshooting
Achieving high yields in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids, often requires optimization.
Use a fresh batch of catalyst. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature. Consider using a more active ligand/catalyst system.[15][16]
Protodeboronation
Instability of the boronic acid under reaction conditions.
Use a milder base (e.g., K₂CO₃). Minimize reaction time. Use the more stable pinacol ester of the boronic acid. Consider base-free or fluoride-mediated conditions.[6][17]
Homocoupling of Boronic Acid
Oxygen contamination leading to oxidative coupling.
Ensure thorough degassing of solvents and rigorous maintenance of the inert atmosphere.
Difficult Purification
Co-elution of product with residual catalyst or boron-containing impurities.
For basic products, an acidic wash during work-up can help. For purification of the boronic acid itself, consider derivatization/recrystallization techniques.[18][19][20]
Application Case Study: Scaffolds for Kinase Inhibitors
The 5-fluoro-2-methoxypyridine moiety is a privileged structure found in several advanced clinical candidates, including irreversible EGFR inhibitors like Rociletinib.[21][22] These inhibitors often feature a central biaryl core where this pyridine derivative is coupled to another heterocyclic system, such as a pyrimidine.
Caption: Illustrative synthesis of a biaryl kinase inhibitor core using 5-Fluoro-2-methoxypyridine-4-boronic acid.
The rationale for using this specific building block is multifaceted. The pyridine nitrogen can form a critical hydrogen bond in the hinge region of many kinases. The fluorine atom can enhance binding potency and improve metabolic stability, while the methoxy group can be used to optimize solubility and the overall physicochemical profile of the final compound.[2][3]
Conclusion
5-Fluoro-2-methoxypyridine-4-boronic acid is more than just a synthetic intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the beneficial properties imparted by its fluoro and methoxy substituents, makes it an invaluable building block for the design and synthesis of next-generation therapeutics. The protocols and insights provided herein offer a practical foundation for researchers to leverage the full potential of this powerful reagent in their drug discovery programs.
References
Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID | lookchem. (n.d.). Retrieved from [Link]
Qiu, D., & Louie, J. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(12), 2822–2825. Available from: [Link]
Sainsbury, M., & Williams, J. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(10), 3435–3438. Available from: [Link]
The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 47(26), 4851–4854. Available from: [Link]
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2001). Journal of the Chemical Society, Perkin Transactions 1, (23), 3047-3051. Available from: [Link]
Fawwaz, M., et al. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Latin American Journal of Pharmacy, 42(10), 2419-2428. Available from: [Link]
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved from [Link]
Purification of boronic acids? (2017). Reddit. Retrieved from [Link]
Optimizing Organic Synthesis: The Role of High-Purity 5-Fluoro-2-methoxypyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Process for purification of boronic acid and its derivatives. (2005). Google Patents.
Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(12), 2914. Available from: [Link]
Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). National Institutes of Health. Available from: [Link]
(PDF) Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). (2020). ResearchGate. Retrieved from [Link]
SAFETY DATA SHEET: 2-Methoxypyridine-3-boronic acid. (2010). Retrieved from [Link]
Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. (n.d.). Retrieved from [Link]
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945. Available from: [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved from [Link]
Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. Available from: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]
5-FLUORO-2-METHOXYPYRIDINE-3-BORONIC ACID PINACOL ESTER. (n.d.). INDOFINE Chemical Company. Retrieved from [Link]
Design, preparation and biological evaluation of new Rociletinib-inspired analogs as irreversible EGFR inhibitors to treat non-small-cell-lung cancer. (2024). Bioorganic & Medicinal Chemistry, 117906. Available from: [Link]
Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(30), 21489-21526. Available from: [Link]
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid. (n.d.). PubChem. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 5-Fluoro-2-methoxypyridine-4-boronic Acid Derivatives in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Introduction: A Privileged Scaffold for Complex Challenges In the landscape of medicinal chemistry, the assembly of novel molecular entities with des...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold for Complex Challenges
In the landscape of medicinal chemistry, the assembly of novel molecular entities with desirable drug-like properties is a paramount challenge. The strategic selection of building blocks is therefore not merely a matter of convenience, but a critical design choice that dictates the future success of a drug candidate. Among the vast arsenal of chemical reagents, 5-Fluoro-2-methoxypyridine-4-boronic acid and its derivatives have emerged as a particularly powerful scaffold. This application note delves into the unique confluence of structural motifs within this single reagent and provides a technical guide to its application in drug discovery programs.
The value of this scaffold lies in the synergistic interplay of its three key components:
The Pyridine Ring: A nitrogen-containing heterocycle, the pyridine ring is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs.[1][2] It can act as a hydrogen bond acceptor and engage in π-stacking interactions, providing a robust anchor for binding to biological targets.
The Fluorine Substituent: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can block sites of oxidative metabolism and improve a drug's half-life.[4] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to more potent and selective binding interactions.[4][5]
The 2-Methoxy Group: The methoxy group is another prevalent feature in pharmaceuticals, influencing physicochemical properties such as solubility and lipophilicity.[6] It can serve as a hydrogen bond acceptor and its steric bulk can be used to fine-tune the conformation of a molecule to achieve optimal target engagement.[1][6][7]
The Boronic Acid Functional Group: Boronic acids are exceptionally versatile synthetic handles, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[8][9][10] This palladium-catalyzed reaction allows for the precise and efficient formation of carbon-carbon bonds, enabling the modular assembly of complex molecules.[8][11] The growing number of boronic acid-containing drugs, such as Bortezomib (Velcade), has firmly established their importance and biological compatibility.[12][13]
The convergence of these features in 5-Fluoro-2-methoxypyridine-4-boronic acid provides a building block that simultaneously addresses potency, metabolic stability, and synthetic accessibility, making it an invaluable asset for lead generation and optimization.
Physicochemical Properties & Handling
Understanding the fundamental properties of this key reagent is crucial for its effective use and storage.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 5-Fluoro-2-methoxypyridine-4-boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the direct attachment of the fluorinated methoxypyridine core onto a variety of molecular scaffolds, typically via an aryl, heteroaryl, or vinyl halide/triflate electrophile.
The general mechanism involves a catalytic cycle with a palladium(0) species, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[10][16] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[9]
Fig 1. Suzuki-Miyaura Catalytic Cycle Workflow.
Illustrative Application: Synthesis of Novel Kinase Inhibitors
To illustrate the utility of this scaffold, consider a hypothetical drug discovery campaign targeting a protein kinase involved in an oncology signaling pathway. Many kinase inhibitors feature a heterocyclic "hinge-binding" motif and a substituted aryl group that occupies a deeper hydrophobic pocket. 5-Fluoro-2-methoxypyridine-4-boronic acid is an ideal building block to construct the latter.
Workflow:
Scaffold Synthesis: A core heterocyclic scaffold with an appropriate leaving group (e.g., a bromine atom) is synthesized.
Suzuki Coupling: The core scaffold is coupled with 5-Fluoro-2-methoxypyridine-4-boronic acid to install the key substituted pyridine moiety.
SAR Exploration: Derivatives of the boronic acid or the core scaffold are used to rapidly generate a library of analogs to explore the structure-activity relationship (SAR). The fluorine can enhance binding in a hydrophobic pocket, while the methoxy group's position can be used to tune solubility and conformation.
Lead Optimization: Promising hits are optimized for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The inherent metabolic stability of the C-F bond is a significant advantage at this stage.
Standard, oven-dried Schlenk flask with a magnetic stir bar
Septa, needles, and standard glassware for extraction and purification
Procedure:
Reaction Setup:
To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Fluoro-2-methoxypyridine-4-boronic acid (e.g., 171 mg, 1.0 mmol), the chosen aryl bromide (1.2 mmol), Pd(dppf)Cl₂ catalyst (e.g., 22 mg, 0.03 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).
Seal the flask with a rubber septum.
Expert's Note: It is critical to add the solid reagents first under ambient conditions. The catalyst is air-stable, simplifying the setup. Anhydrous base is preferred to minimize unwanted hydrolysis of the boronic acid.
Inert Atmosphere:
Evacuate the flask using a vacuum pump and backfill with high-purity nitrogen or argon gas.
Repeat this evacuate/backfill cycle three times to ensure the reaction atmosphere is completely inert.
Expert's Note: This step is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst formed in situ. Oxygen can deactivate the catalyst and lead to lower yields and side reactions.
Solvent Addition:
Prepare a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). Degassing can be achieved by sparging with nitrogen for 15-20 minutes.
Using a syringe, add the degassed solvent mixture (e.g., 5 mL) to the Schlenk flask containing the solids.
Expert's Note: Degassing the solvent removes dissolved oxygen. The water in the solvent mixture is essential for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate complex.
Reaction Execution:
Immerse the flask in a preheated oil bath set to 80-100 °C.
Stir the reaction mixture vigorously.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours).
Work-up:
Once the reaction is complete, cool the flask to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Characterization:
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
5-Fluoro-2-methoxypyridine-4-boronic acid and its derivatives represent a high-value class of building blocks for modern drug discovery. The strategic combination of a fluorinated pyridine ring with a versatile boronic acid handle provides medicinal chemists with a powerful tool to rapidly synthesize novel compounds with enhanced metabolic stability and tailored physicochemical properties. The robust and well-understood Suzuki-Miyaura coupling protocol ensures that this scaffold can be efficiently incorporated into diverse molecular architectures, accelerating the journey from hit identification to lead optimization and beyond.
References
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. PubMed Central. [Link]
Application Note & Protocols: Leveraging 5-Fluoro-2-methoxypyridine-4-boronic acid for the Synthesis of Novel Kinase Inhibitors
Abstract Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a corne...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Heterocyclic scaffolds, particularly substituted pyridines, are prevalent in clinically approved kinase inhibitors.[1] This document provides a detailed guide for researchers on the strategic use of 5-Fluoro-2-methoxypyridine-4-boronic acid , a versatile building block for synthesizing potent and selective kinase inhibitors. We will explore the chemical rationale for its use, provide a robust, step-by-step protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrate its role in constructing molecules designed to target key signaling pathways.
The Strategic Importance of Fluorinated Pyridines in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of kinases.[1] Specifically, the nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The strategic placement of substituents on this ring is crucial for modulating a compound's potency, selectivity, and pharmacokinetic (ADME) properties.[1]
The Amino Group Analogy: Many kinase inhibitors feature an amino group on a pyridine or pyrimidine ring, which acts as a critical hydrogen bond donor to the "hinge region" of the kinase, a primary determinant of binding affinity.[2] The 2-methoxy group in our featured reagent can be considered a bioisostere or precursor to functionalities that engage in similar interactions.
The Role of Fluorine: The incorporation of a fluorine atom is a widely used strategy in drug design. Its high electronegativity can significantly alter the pKa of nearby functionalities, influencing binding interactions. Furthermore, the C-F bond is metabolically stable, often used to block sites of oxidative metabolism, thereby improving a drug's half-life. The fluorine moiety itself can also participate in favorable hydrogen bonding or dipole-dipole interactions with the protein target.[3]
The Methoxy Group: The 2-methoxy substituent influences the electronic properties of the pyridine ring and can provide an additional point of interaction with the kinase active site. It can also impact the molecule's conformation and metabolic stability.[1]
By combining these features, 5-Fluoro-2-methoxypyridine-4-boronic acid offers a pre-functionalized scaffold that allows chemists to introduce a moiety with desirable drug-like properties in a single, efficient step.
Physicochemical Properties & Handling
5-Fluoro-2-methoxypyridine-4-boronic acid is a stable, solid reagent that is amenable to standard laboratory handling.[4] Boronic acids are generally valued for their stability and relatively low toxicity compared to other organometallic reagents.[5][6]
Property
Value
Chemical Formula
C₆H₇BFNO₃
Molecular Weight
170.93 g/mol
Appearance
White to off-white solid
Primary Application
Suzuki-Miyaura Cross-Coupling
Storage
Store in a cool, dry, well-ventilated area
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation in organic synthesis. It involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.[7] This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of reactants.
The catalytic cycle, illustrated below, proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[8][9]
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 5-Fluoro-2-methoxypyridine-4-boronic acid with a variety of aryl or heteroaryl halides.
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
Water (if using a biphasic system, e.g., Dioxane/H₂O 4:1)
Inert Gas (Argon or Nitrogen)
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
Procedure:
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2 equiv), and the base (2.0 equiv).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv). Then, add the degassed solvent(s) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[1]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired coupled product.
Notes on Optimization:
Catalyst Choice: While Pd(dppf)Cl₂ is a robust catalyst, others like Pd(PPh₃)₄ or catalysts formed in situ from Pd₂(dba)₃ and a phosphine ligand may provide better results for challenging substrates.[11]
Base Selection: The choice of base is critical. K₃PO₄ is often effective for less reactive chlorides, while Na₂CO₃ or K₂CO₃ are standard for bromides and iodides.[11]
Solvent System: The solvent can significantly impact reaction rate and yield. Aprotic polar solvents like DMF or dioxane are common. The addition of water is often necessary to facilitate the dissolution of the inorganic base.[12]
Application Example: Synthesis of a PI3K/mTOR Inhibitor Scaffold
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapy.[13] Many inhibitors of this pathway feature a core heterocyclic structure coupled to a substituted pyridine or other aromatic system.[14] Here, we illustrate the synthesis of a hypothetical inhibitor using our featured reagent.
Caption: General workflow for synthesizing a kinase inhibitor via Suzuki coupling.
Hypothetical Inhibitor Activity Data:
The resulting compound could then be tested in biochemical and cellular assays to determine its potency and selectivity.
Compound
PI3Kα IC₅₀ (nM)
mTOR IC₅₀ (nM)
Selectivity (PI3Kα/mTOR)
HCT116 Cell Proliferation GI₅₀ (µM)
Hypothetical Product
15
5
3-fold for mTOR
0.25
Reference Compound (e.g., a known dual inhibitor)
10
8
~1.2-fold
0.30
This data illustrates how the unique substitution pattern derived from 5-Fluoro-2-methoxypyridine-4-boronic acid could contribute to high potency and favorable selectivity for a specific kinase target.
Rationale for Kinase Binding & Pathway Interaction
Once synthesized, our hypothetical inhibitor is designed to fit into the ATP-binding pocket of a kinase like mTOR. The morpholino-purine core would occupy the adenine region, with the morpholine oxygen potentially forming a key hydrogen bond with the hinge region.[13] The attached 5-fluoro-2-methoxypyridine moiety would then extend into a selectivity pocket, where the fluorine and methoxy groups can form specific, favorable interactions that differentiate it from closely related kinases like PI3Kα, leading to the desired selectivity profile.
Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Conclusion
5-Fluoro-2-methoxypyridine-4-boronic acid is a high-value chemical tool for medicinal chemists and drug discovery professionals. Its pre-optimized substitution pattern allows for the efficient incorporation of key pharmacophoric features into potential drug candidates. Through robust and versatile chemistry, primarily the Suzuki-Miyaura cross-coupling, this reagent serves as a powerful building block for the rapid generation of novel kinase inhibitors, accelerating the discovery of next-generation therapeutics.
References
BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Retrieved from [Link]
Tanimura, H., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Kamal, A., et al. (2019). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Retrieved from [Link]
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
Do, H.-Q., & Daugulis, O. (2009). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sharma, V., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Catalysts. Retrieved from [Link]
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
BenchChem. (n.d.). Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry.
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
BenchChem. (n.d.). Application Notes and Protocols: 2,4-Dimethoxypyrimidine-5-boronic Acid in Medicinal Chemistry.
Tan, X., et al. (2023). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. International Journal of Molecular Sciences. Retrieved from [Link]
Fayed, E. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]
Hu, Y., et al. (2021). How Ligands Interact with the Kinase Hinge. Journal of Medicinal Chemistry. Retrieved from [Link]
Hayakawa, K., & Prestwich, G. D. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry. Retrieved from [Link]
BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
Jorda, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. Retrieved from [Link]
Ciraolo, E., et al. (2018). Chemical and Structural Strategies to Selectively Target mTOR Kinase. Cells. Retrieved from [Link]
Skladanowski, A. C., et al. (2021). Synergistic Interactions of 5-Fluorouracil with Inhibitors of Protein Kinase CK2 Correlate with p38 MAPK Activation and FAK Inhibition in the Triple-Negative Breast Cancer Cell Line. International Journal of Molecular Sciences. Retrieved from [Link]
Unlocking New Frontiers in Material Science: Application Notes and Protocols for 5-Fluoro-2-methoxypyridine-4-boronic Acid
Introduction: A Versatile Building Block for Advanced Materials 5-Fluoro-2-methoxypyridine-4-boronic acid is a synthetic organic compound that has garnered significant attention as a versatile building block in medicinal...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Versatile Building Block for Advanced Materials
5-Fluoro-2-methoxypyridine-4-boronic acid is a synthetic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine ring functionalized with both a fluorine atom and a methoxy group, allows for the nuanced design of novel pharmaceutical agents.[1] Beyond its established role in drug discovery, the distinct electronic and structural properties of this compound present a compelling case for its application in the development of novel materials.[1]
This guide provides a comprehensive overview of the potential of 5-Fluoro-2-methoxypyridine-4-boronic acid in materials science, offering detailed protocols for its incorporation into polymeric structures and outlining key characterization techniques. While its application in this field is an emerging area of research, the foundational principles of its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, provide a robust framework for its exploration in the creation of advanced polymers and coatings with tailored functionalities.[1]
The Scientific Rationale: Why 5-Fluoro-2-methoxypyridine-4-boronic Acid is a Prime Candidate for Novel Material Development
The strategic placement of the fluorine and methoxy substituents on the pyridine ring of 5-Fluoro-2-methoxypyridine-4-boronic acid is key to its potential in materials science. The fluorine atom, with its high electronegativity, can significantly influence the electronic properties of a material, often leading to enhanced stability and desirable modifications in lipophilicity.[2] The methoxy group, an electron-donating entity, can also modulate the electronic characteristics of the pyridine ring.[2]
The incorporation of this building block into conjugated polymers is anticipated to yield materials with unique optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine nitrogen atom can also serve as a coordination site for metals, opening avenues for the development of novel sensors and catalysts.
Core Properties of 5-Fluoro-2-methoxypyridine-4-boronic acid
Experimental Protocols: Synthesis of Novel Polymers via Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the primary technique for integrating 5-Fluoro-2-methoxypyridine-4-boronic acid into polymeric structures. The following protocols are designed as a starting point for the synthesis of conjugated polymers.
General Workflow for Suzuki-Miyaura Polycondensation
Caption: General workflow for Suzuki-Miyaura polycondensation.
Protocol 1: Palladium-Catalyzed Polycondensation with a Dibromo-Aromatic Comonomer
This protocol details the synthesis of a copolymer of 5-Fluoro-2-methoxypyridine-4-boronic acid and a generic dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).
To a flame-dried Schlenk flask, add 5-Fluoro-2-methoxypyridine-4-boronic acid, the dibromo-aromatic comonomer, palladium(II) acetate, SPhos, and potassium phosphate.
Seal the flask, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe.
Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
Monitor the reaction progress by gel permeation chromatography (GPC) to track the increase in polymer molecular weight.
After 24-48 hours, or when the molecular weight has stabilized, cool the reaction mixture to room temperature.
Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent such as methanol or acetone.
Collect the polymer by filtration, and wash with the non-solvent to remove residual catalyst and unreacted monomers.
Dry the polymer under vacuum at 40-50 °C to a constant weight.
Protocol 2: Alternative Catalyst System for Polycondensation
This protocol utilizes a different palladium catalyst and base, which may be advantageous for specific comonomers.
In a glovebox, combine 5-Fluoro-2-methoxypyridine-4-boronic acid, the dibromo-aromatic comonomer, tris(dibenzylideneacetone)dipalladium(0), XPhos, and cesium carbonate in a reaction vial.
Add anhydrous, degassed toluene to the vial.
Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with stirring.
Monitor the polymerization as described in Protocol 1.
Follow the work-up and purification steps outlined in Protocol 1.
Characterization of the Resulting Materials
A thorough characterization of the synthesized polymers is crucial to understand their properties and potential applications. The following techniques are recommended:
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and the successful incorporation of the 5-fluoro-2-methoxypyridine moiety.
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film, including its absorption and emission maxima.
Cyclic Voltammetry (CV): To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic electronics.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymer.
Hypothetical Characterization Data Summary
The following table presents a hypothetical summary of characterization data for a polymer synthesized from 5-Fluoro-2-methoxypyridine-4-boronic acid and a fluorene-based comonomer.
Property
Hypothetical Value
Mn ( g/mol )
15,000
Mw ( g/mol )
35,000
PDI
2.3
Absorption λmax (nm, thin film)
385
Emission λmax (nm, thin film)
450
HOMO (eV)
-5.6
LUMO (eV)
-2.8
Decomposition Temperature (Td, 5% weight loss, °C)
350
Causality Behind Experimental Choices
The selection of the catalyst, ligand, base, and solvent system in Suzuki-Miyaura polycondensation is critical for achieving high molecular weight polymers with well-defined structures.
Catalyst and Ligand: The palladium catalyst is the heart of the reaction. Ligands such as SPhos and XPhos are bulky, electron-rich phosphines that stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction rate and the ability to couple sterically hindered monomers.
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium phosphate and cesium carbonate are commonly used. The strength and solubility of the base can influence the reaction kinetics and side reactions.
Solvent: The solvent must solubilize the monomers, the growing polymer chain, and the catalyst system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Application Notes and Protocols for Cross-Coupling Reactions with 5-Fluoro-2-methoxypyridine-4-boronic acid
Introduction: The Strategic Value of the Fluorinated Pyridine Moiety In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the Fluorinated Pyridine Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine, with its unique electronic properties, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4] The pyridine ring, a common motif in FDA-approved drugs, serves as a key pharmacophore, capable of engaging in hydrogen bonding and other crucial interactions.[2]
5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable building block that combines these features.[5] The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the characteristics of the final compound.[6] This guide provides in-depth protocols and technical insights for leveraging this versatile reagent in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Reaction: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[7][8] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like 5-Fluoro-2-methoxypyridine-4-boronic acid) with an organic halide or triflate.[9][10]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:[8][9]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[7]
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[9][10]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Challenges with Heteroaryl Boronic Acids
While powerful, the Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly 2-pyridyl derivatives, can be challenging.[11] However, for 4-pyridyl boronic acids like our topic compound, the primary challenges are often related to:
Protodeboronation: The C-B bond can be cleaved by acidic protons, especially in the presence of water, leading to the formation of the corresponding non-boronated heterocycle and reducing yield.[12][13]
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially deactivating it.[11][12]
Poor Solubility: Highly polar heterocyclic compounds can have poor solubility in common organic solvents, hindering reaction kinetics.[12]
Careful selection of ligands, bases, and solvents is crucial to mitigate these issues. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to address these challenges effectively.[14][15][16][17]
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with a variety of aryl or heteroaryl bromides.
Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Anhydrous solvents, magnetic stir bar, Schlenk flask or reaction vial, inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Fluoro-2-methoxypyridine-4-boronic acid, the aryl bromide, the palladium catalyst, and the base.
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Solvent Addition: Degas the chosen solvent system by bubbling Argon or Nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe. A solvent mixture containing water is often beneficial as it helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex required for transmetalation.[7][18]
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8] Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
Coupling Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Notes
Electron-neutral Aryl Bromide
Pd(PPh₃)₄ (3)
-
K₂CO₃ (2.0)
Dioxane/H₂O (4:1)
90
A standard, reliable set of conditions for general couplings.[18]
Electron-deficient Aryl Bromide
Pd(dppf)Cl₂ (3)
-
Cs₂CO₃ (2.5)
Toluene/H₂O (5:1)
100
Cs₂CO₃ is a stronger base, often effective for less reactive partners.
Hindered Aryl Bromide
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄ (3.0)
Dioxane
110
Buchwald ligands like SPhos are excellent for challenging, sterically hindered substrates.[14][16]
Heteroaryl Chloride
Pd₂(dba)₃ (2.5)
XPhos (5)
K₃PO₄ (3.0)
t-BuOH/H₂O (10:1)
100
Coupling chlorides requires a more active catalyst system; XPhos is often the ligand of choice.[17]
Expanding the Synthetic Toolbox: Other Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is paramount, other cross-coupling methods can be employed in synthetic routes involving the 5-fluoro-2-methoxypyridine scaffold. A common strategy is to first perform the Suzuki coupling and then utilize a second functional group on the coupling partner for a subsequent reaction.
Caption: A generalized workflow for cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This is an excellent method for installing an alkyne functional group, a versatile handle for further chemistry like click reactions or cyclizations.
Protocol Outline: After coupling 5-Fluoro-2-methoxypyridine-4-boronic acid with a di-halogenated arene (e.g., 1-bromo-4-iodobenzene), the remaining halide can undergo Sonogashira coupling. The reaction is typically run with a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[21]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[22][23] It has become an indispensable tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[24][25]
Protocol Outline: A biaryl product synthesized via the initial Suzuki coupling, which retains a halide or triflate group, can be subjected to Buchwald-Hartwig conditions. This typically involves a palladium catalyst, a specialized bulky phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOt-Bu or LiHMDS).[26]
Conclusion
5-Fluoro-2-methoxypyridine-4-boronic acid is a highly valuable reagent for introducing a fluorinated pyridine moiety into complex molecules. The Suzuki-Miyaura reaction serves as the primary and most robust method for its application, and with modern catalyst systems, high yields can be achieved even with challenging coupling partners. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively utilize this building block to accelerate the discovery and development of novel therapeutics and functional materials.
Boron Molecular. (2024). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link: https://www.boronmolecular.com/the-role-of-fluorinated-pyridines-in-modern-drug-discovery/]
Hussain, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link: https://www.researchgate.
NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link: https://www.youtube.
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/15291547/]
Giménez-Agulló, N., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.organomet.7b00193]
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Request PDF - ResearchGate. [Link: https://www.researchgate.net/publication/8542289_Catalysts_for_Suzuki-Miyaura_Coupling_Processes_Scope_and_Studies_of_the_Effect_of_Ligand_Structure]
LookChem. (2024). Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. [Link: https://www.lookchem.com/cas-104/1043869-98-2.html]
Billingsley, K. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/ja073642c]
Universität Münster. (2024). New method for introducing fluorinated components into molecules. [Link: https://www.uni-muenster.de/news/view.php?cmdid=13843]
Singh, R. P., et al. (2024). Fluorine in drug discovery: Role, design and case studies. [Link: https://www.preprints.org/manuscript/202404.0931/v1]
Watson, D. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039308/]
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/jo0346387]
ResearchGate. (2020). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. [Link: https://www.researchgate.net/figure/Sonogashira-and-Suzuki-Miyaura-coupling-of-brominated-pyrazoles-Reagents-and-reaction_fig2_342379373]
Singh, R. P., et al. (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link: https://www.researchgate.net/publication/384518926_Fluorine_in_drug_discovery_Role_design_and_case_studies]
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. [Link: https://www.inno-pharmchem.com/news/the-chemical-properties-and-applications-of-5-fluoro-2-methoxypyridine-51173-04-7-60655458.html]
Organic Letters - ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01825]
BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. [Link: https://www.benchchem.
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/jo051199k]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2527501/]
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/ol801934q]
Ruijter, de, R., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link: https://research.rug.
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2515286/]
Li, W., et al. (2004). 3-pyridylboronic acid. Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=v81p0084]
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link: https://www.youtube.
Application Notes and Protocols for 5-Fluoro-2-methoxypyridine-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Synthesis 5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable heterocyclic building block in contemporary organic synthesis, particularly in the realm of drug disco...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Versatile Building Block for Modern Synthesis
5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable heterocyclic building block in contemporary organic synthesis, particularly in the realm of drug discovery and materials science.[1] Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The presence of a fluorine atom and a methoxy group on the pyridine ring imparts unique electronic properties and potential for hydrogen bonding, making it an attractive component in the design of novel bioactive molecules and functional materials.
This guide provides a comprehensive overview of the experimental procedures for utilizing 5-Fluoro-2-methoxypyridine-4-boronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed, field-tested protocol, and offer insights into troubleshooting common challenges.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is fundamental to its effective and safe use.
Property
Value
CAS Number
1043869-98-2
Molecular Formula
C₆H₇BFNO₃
Molecular Weight
170.93 g/mol
Appearance
Typically a white to off-white solid
Boiling Point
323.52 °C at 760 mmHg
Density
1.343 g/cm³
Core Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that facilitates the coupling of an organoboron compound (in this case, 5-Fluoro-2-methoxypyridine-4-boronic acid) with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[2] The catalytic cycle is a well-established sequence of three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[3]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with an Aryl Bromide
This protocol provides a robust starting point for the coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 to 10:1)
Anhydrous sodium sulfate or magnesium sulfate
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Inert gas (Nitrogen or Argon)
Equipment
Schlenk flask or oven-dried round-bottom flask with a condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert atmosphere setup (Schlenk line or glovebox)
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 5-Fluoro-2-methoxypyridine-4-boronic acid, the aryl bromide, the palladium catalyst, and the base.
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data and Reaction Optimization
Aryl Halide
Catalyst/Ligand
Base
Solvent
Temp (°C)
Expected Yield (%)
4-Bromotoluene
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
90
75-90
4-Bromoanisole
Pd₂(dba)₃ / SPhos
K₃PO₄
Toluene
100
80-95
1-Bromo-4-nitrobenzene
Pd(PPh₃)₄
Cs₂CO₃
DMF/H₂O
80
70-85
4-Chlorobenzonitrile
Pd(OAc)₂ / RuPhos
Na₂CO₃
Ethanol
85
60-80
Note on Data: The yields are representative for structurally similar pyridyl boronic acids and are highly dependent on the specific substrates and reaction conditions. Optimization is recommended for each new coupling reaction.
Safety and Handling
As with all laboratory procedures, proper safety precautions are paramount.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
Handling: 5-Fluoro-2-methoxypyridine-4-boronic acid, like other boronic acids, should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base or solvent
- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent and flushing of the reaction vessel with inert gas.- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems (e.g., THF, DMF).
Protodeboronation (Replacement of Boronic Acid with -H)
- Presence of excess water or protic solvents- Prolonged reaction time at high temperature
- Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.
Homocoupling of the Boronic Acid
- Presence of oxygen- High catalyst loading
- Ensure a strictly inert atmosphere.- Reduce the catalyst loading.
Difficulty in Purification
- Formation of palladium black- Complex reaction mixture
- Filter the reaction mixture through a pad of celite before workup.- Optimize reaction conditions to improve selectivity.
Conclusion
5-Fluoro-2-methoxypyridine-4-boronic acid is a potent and versatile reagent for the synthesis of a diverse range of substituted biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this valuable building block in synthetic chemistry endeavors, from academic research to industrial drug development.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
LookChem. (n.d.). Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]
Improving yield in 5-Fluoro-2-methoxypyridine-4-boronic acid Suzuki reactions
Introduction: Navigating the Challenges of Electron-Deficient Pyridylboronic Acids The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Navigating the Challenges of Electron-Deficient Pyridylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming C-C bonds.[1][2] However, when employing specific subclasses of reagents, such as electron-deficient heteroaryl boronic acids, researchers can face significant challenges in achieving high yields. 5-Fluoro-2-methoxypyridine-4-boronic acid is a prime example of such a substrate. Its chemical nature—an electron-deficient pyridine ring combined with a Lewis basic nitrogen atom—introduces specific hurdles that can hinder catalytic efficiency.[3] The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition, while the electron-deficient nature of the ring makes the boronic acid susceptible to competitive decomposition pathways, most notably protodeboronation.[3][4]
This guide provides field-proven insights, troubleshooting strategies, and optimized protocols to help you navigate these challenges and successfully improve the yield and reproducibility of your Suzuki reactions involving this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What makes Suzuki reactions with 5-fluoro-2-methoxypyridine-4-boronic acid particularly challenging?
The primary difficulties arise from a combination of electronic and structural factors:
Electronic Deficiency: The pyridine nitrogen and the fluorine atom are both electron-withdrawing, which can slow the rate-critical transmetalation step in the catalytic cycle.[5]
Protodeboronation: This is a major decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, forming the undesired 5-fluoro-2-methoxypyridine byproduct.[4] This side reaction is often accelerated under basic conditions, high temperatures, and when the desired cross-coupling reaction is slow.[6][7]
Catalyst Inhibition: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, potentially forming off-cycle, inactive catalyst species that hinder turnover.[3][8]
Q2: What is the single most critical factor to control for a successful reaction?
The most critical factor is establishing a highly active catalytic system that promotes a rate of cross-coupling significantly faster than the rate of boronic acid decomposition.[6][9] This is not one parameter but an interplay of three: the palladium precatalyst/ligand combination , the base , and the solvent . A suboptimal choice in any of these areas can tip the balance in favor of side reactions and low yields.
Q3: Should I use 5-fluoro-2-methoxypyridine-4-boronic acid or a more stable boronate ester derivative (e.g., pinacol or MIDA ester)?
This is a key strategic choice based on a trade-off between reactivity and stability:
Boronic Acids: Are generally more reactive and may allow for coupling under milder conditions.[10] However, their instability makes them highly susceptible to protodeboronation.[10][11]
Boronate Esters (Pinacol, MIDA): These derivatives are significantly more stable and less prone to decomposition.[4][12] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[9][13] The trade-off is that they are less reactive and may require higher temperatures or longer reaction times to achieve full conversion. For particularly difficult couplings where protodeboronation is rampant, switching to a boronate ester is a highly recommended strategy.[13]
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental failures in a question-and-answer format.
Problem: My reaction shows very low or no conversion to the desired product.
Possible Cause 1: Inactive or Inefficient Catalyst System.
Explanation: The active Pd(0) species is susceptible to oxidation. If using a Pd(II) precatalyst, it must be efficiently reduced in-situ. Older catalysts or those generated in-situ from separate Pd sources and ligands can have variable activity.[3]
Solution:
Use an Air-Stable Precatalyst: Employ modern, well-defined palladium precatalysts (palladacycles) such as the Buchwald G3 or G4 series (e.g., XPhos Pd G3/G4).[14] These catalysts are designed for high activity and stability, rapidly generating the active Pd(0) species and promoting fast coupling.[6][9]
Ensure Inert Conditions: Oxygen can degrade both the catalyst and the boronic acid, leading to homocoupling byproducts.[14] Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[13] Maintain a positive pressure of inert gas throughout the experiment.
Possible Cause 2: Dominant Protodeboronation.
Explanation: The conditions are favoring the decomposition of your boronic acid over the desired coupling. This is often due to an overly strong base, excessive temperature, or a sluggish catalyst.[4]
Solution:
Select a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Switch to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[13][15] Finely powdering the base is crucial for reactions in non-aqueous or biphasic systems to ensure maximum surface area and reactivity.[14]
Optimize Temperature: While higher temperatures increase reaction rates, they can also disproportionately accelerate decomposition.[6] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Switch to a Boronate Ester: As mentioned in the FAQ, using the pinacol or MIDA ester of 5-fluoro-2-methoxypyridine-4-boronic acid is a robust strategy to mitigate protodeboronation.[4]
Problem: I am forming a significant amount of 5-fluoro-2-methoxypyridine byproduct.
Cause: This is the direct result of protodeboronation.
Solution: This problem requires a systematic re-optimization with a focus on increasing the rate of the desired reaction relative to this side reaction.
Screen Catalysts: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior for coupling challenging heteroaryl substrates as they promote rapid oxidative addition and reductive elimination.[13][16]
Screen Bases: The base is not just an activator; it influences the entire catalytic cycle. Screen a panel of bases (K₃PO₄, Cs₂CO₃, K₂CO₃, KF) to find the optimal balance for your specific substrate pair.
Solvent Effects: The solvent can dramatically impact reactivity.[17] For biphasic systems (e.g., Dioxane/H₂O, THF/H₂O), ensure vigorous stirring to maximize the interface where the reaction occurs.[14] In some cases, anhydrous conditions with a soluble organic base may be preferable.
Problem: My product is difficult to purify from boron-containing impurities.
Cause: Residual boronic acid, boroxine (dehydrated trimer), or other boron species are co-eluting with your product.
Solution:
Aqueous Workup: After the reaction, perform a liquid-liquid extraction. Washing the organic layer with a mild acid (e.g., 1M HCl) can help remove some basic impurities, while a wash with a mild base (e.g., 1M Na₂CO₃) can remove acidic boron species.
Diethanolamine Wash: A highly effective technique is to wash the organic layer with a solution of diethanolamine. The diethanolamine complexes with the boronic acid, forming a highly polar adduct that is easily separated into the aqueous phase.[14]
Column Chromatography: If co-elution is still an issue, try altering the solvent system for your flash column chromatography. Adding a small amount of a polar modifier like methanol or a few drops of an amine (e.g., triethylamine) to your mobile phase can sometimes change the retention factor of the impurities enough to achieve separation.
Optimization Strategies & Data Tables
Systematic optimization is key. The following tables provide starting points for screening reaction parameters.
First Choice. Highly active, air-stable, excellent for challenging heteroaryl chlorides and bromides. Promotes fast coupling to outcompete decomposition.
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 5-fluoro-2-methoxypyridine-4-boronic acid (1.3 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvents via syringe. A common starting ratio is 1,4-Dioxane/Water (4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the limiting aryl bromide.
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the limiting starting material is consumed.[14]
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.
Transfer the mixture to a separatory funnel. Separate the layers.
Extract the aqueous layer two more times with ethyl acetate.
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[25]
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[26]
References
A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling. (2025). Benchchem.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (2025). Benchchem.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
Suzuki reaction. In Wikipedia.
Reyes, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Facets, 5(1), 749-765.
Effect of solvent on the Suzuki reaction.
Butters, M., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
Reyes, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
Protodeboron
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
Troubleshooting failed reactions with (4-Methoxypyridin-2-YL)boronic acid. (2025). Benchchem.
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025).
Struggling with Suzuki Reaction. (2024). Reddit.
Which conditions are favorable for the efficient Suzuki coupling? (2014).
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. (2025). Benchchem.
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2025).
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Help needed with unreproducible Suzuki coupling. (2023). Reddit.
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). Benchchem.
Protodeboronation of 5-formyl-2-thiopheneboronic acid.
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286.
Technical Support Center: 5-Fluoro-2-methoxypyridine-4-boronic acid
Welcome to the technical support center for 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile reagent. Here, we will address common challenges and provide practical, field-proven solutions to ensure the integrity and reactivity of your compound.
Introduction: The Challenge of Purifying 5-Fluoro-2-methoxypyridine-4-boronic acid
5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2][3] However, like many boronic acids, its purification can be challenging due to its inherent instability and the nature of potential impurities. The primary degradation pathways for boronic acids include dehydration to form boroxines (cyclic trimers), and more critically, protodeboronation, where the carbon-boron bond is cleaved.[4][5] The electron-deficient nature of the pyridine ring can influence the propensity for such side reactions.[4]
This guide provides a systematic approach to troubleshooting common purification issues and answers frequently asked questions, ensuring you can confidently obtain high-purity 5-Fluoro-2-methoxypyridine-4-boronic acid for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 5-Fluoro-2-methoxypyridine-4-boronic acid in a question-and-answer format.
Question 1: After my synthesis and initial workup, my NMR spectrum shows the desired product, but also a significant amount of the corresponding protodeboronated species (5-fluoro-2-methoxypyridine). How can I remove this impurity?
Answer:
Protodeboronation is a common side reaction for heteroarylboronic acids, which can be exacerbated by acidic or basic conditions, elevated temperatures, and the presence of certain metals.[6][7][8][9]
Probable Cause:
Harsh Workup Conditions: Prolonged exposure to strong aqueous acids or bases during the extraction process can facilitate the cleavage of the C-B bond.
Residual Catalyst: If used in a preceding step, some transition metals can catalyze deboronation.[9]
Elevated Temperatures: Heating the compound for extended periods, for example, during solvent evaporation, can promote thermal decomposition.
Solution: Purification via Acid/Base Extraction
This technique leverages the acidic nature of the boronic acid moiety.
Experimental Protocol:
Dissolve the crude mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.
Extract the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 0.5 M). The boronic acid will deprotonate to form a water-soluble boronate salt, while the non-acidic protodeboronated impurity will remain in the organic layer.
Separate the aqueous layer. It is advisable to perform this extraction multiple times (2-3x) to ensure complete transfer of the boronic acid.
Wash the combined aqueous layers with the organic solvent one more time to remove any remaining organic impurities.
Carefully acidify the aqueous layer to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl). This will protonate the boronate salt, causing the purified boronic acid to precipitate out of the solution.
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
dot
Caption: Workflow for Acid/Base Extraction Purification.
Question 2: I am attempting to purify my compound using silica gel chromatography, but I am experiencing very low recovery, and TLC analysis shows streaking. What is happening?
Answer:
This is a frequent issue with boronic acids on standard silica gel.
Probable Cause:
Acidity of Silica: Standard silica gel is acidic, which can promote the degradation of sensitive boronic acids.[10]
Strong Adsorption: The Lewis acidic boron atom and the polar B(OH)₂ group can interact strongly with the silanol groups on the silica surface, leading to irreversible adsorption or decomposition.[11][12]
Solutions:
Neutralized or Deactivated Silica:
Triethylamine Wash: Before packing your column, you can slurry the silica gel in your starting eluent containing a small amount of triethylamine (e.g., 0.5-1%). This will neutralize the acidic sites on the silica surface.
Boric Acid Impregnated Silica: Treating the silica gel with boric acid has been shown to reduce the over-adsorption of boronic esters, a principle that can be applied here.[13]
Reversed-Phase Chromatography (C18):
This is often a more suitable method for polar compounds like boronic acids.[11] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an additive like formic acid or acetic acid to improve peak shape.
Alternative Purification Strategy: Derivatization with Diethanolamine
Boronic acids can form stable, crystalline adducts with diethanolamine.[11][14] This adduct can often be selectively precipitated from a solution containing impurities. The free boronic acid can then be regenerated by treatment with an acid.
Data Presentation: Comparison of Chromatographic Methods
Purification Method
Advantages
Disadvantages
Best For
Normal Phase (Silica Gel)
Readily available, good for less polar impurities.
Crude mixtures with non-polar impurities, requires deactivation.
Reversed Phase (C18)
Generally better for polar compounds, less degradation.[11][15]
Requires aqueous mobile phases, which can be difficult to remove.
Polar impurities, when normal phase fails.
Preparative HPLC
High resolution and purity.
Lower sample throughput, more complex instrumentation.
Final polishing step for high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-Fluoro-2-methoxypyridine-4-boronic acid to prevent degradation?
A: To minimize degradation, especially the formation of boroxines and protodeboronation, the compound should be stored under the following conditions:
Temperature: For long-term storage, -20°C is recommended.[5][16] For short-term use, storage at 2-8°C is acceptable.[5]
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.
Container: Use a tightly sealed container to prevent moisture ingress.
Q2: My boronic acid appears clumpy and less of a free-flowing powder than when I received it. Is it still usable?
A: This is likely due to the absorption of moisture and subsequent formation of the boroxine anhydride.[5] While the presence of boroxine can affect the stoichiometry of your reaction, it is often in equilibrium with the boronic acid form. In many cases, the material is still usable, as the boroxine can be converted back to the monomeric boronic acid under the reaction conditions, especially in the presence of water. However, for highly sensitive reactions, it is best to use a fresh or properly stored sample.
Q3: What analytical techniques are best for assessing the purity of 5-Fluoro-2-methoxypyridine-4-boronic acid?
A: A combination of techniques is recommended for a comprehensive purity assessment:
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine the purity relative to an internal standard.[15]
High-Performance Liquid Chromatography (HPLC): An excellent method for detecting and quantifying small amounts of impurities.[15][17] Both reversed-phase and normal-phase methods can be developed.
Q4: Are there any specific safety precautions I should take when handling this compound?
A: Yes, as with all pyridine derivatives and boronic acids, appropriate safety measures should be taken:
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[18][19][20]
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[18][21][22]
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[23]
Logical Framework for Method Selection
When deciding on a purification strategy, the following decision tree can be a useful guide.
dot
Caption: Decision tree for selecting a purification method.
References
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]
Li, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(62), 39225-39229. [Link]
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
Fyfe, J. W. B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324-1336. [Link]
Fyfe, J. W. B., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14780-14792. [Link]
ResearchGate. How to purify boronic acids/boronate esters? [Link]
Drug Regulatory Affairs International. Arylboronic Acids. [Link]
Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]
Hitosugi, S., et al. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. European Journal of Organic Chemistry, 2019(31), 5228-5231. [Link]
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]
Trant, J. F., et al. (2016). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. RSC Advances, 6(76), 72506-72512. [Link]
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
LookChem. Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. [Link]
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
Technical Support Center: Strategies for 5-Fluoro-2-methoxypyridine-4-boronic acid in Cross-Coupling Reactions
Welcome to the technical support hub for 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to effectively utilize th...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support hub for 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to effectively utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this reagent—stemming from the electron-withdrawing fluorine atom and the potentially coordinating ortho-methoxy group—can present challenges but also offer unique opportunities. This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 5-Fluoro-2-methoxypyridine-4-boronic acid is showing low to no conversion. What are the primary causes?
Low conversion is a frequent issue with electron-deficient heteroaryl boronic acids. The underlying causes are typically multifaceted, stemming from the inherent reactivity of the boronic acid and the specific reaction conditions.
Primary Causes & Mechanistic Insights:
Protodeboronation: This is the most common side reaction and a primary culprit for low yields. The strong electron-withdrawing effect of the 5-fluoro substituent increases the Lewis acidity of the boron center, making the C-B bond highly susceptible to cleavage by proton sources (e.g., water) under basic conditions. This side reaction irreversibly removes the boronic acid from the catalytic cycle.[1]
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can stabilize the catalyst to the point of inactivity or lead to the formation of off-cycle, inactive palladium species, thereby halting the catalytic cycle.
Inefficient Transmetalation: The transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to palladium, can be sluggish for electron-deficient boronic acids. This step requires the formation of a boronate species (by reaction with a base), and its efficiency is highly dependent on the choice of base, solvent, and ligand.[2]
Poor Reagent Quality: Like many boronic acids, 5-Fluoro-2-methoxypyridine-4-boronic acid can dehydrate to form a cyclic trimeric anhydride (a boroxine). While often still reactive, the precise stoichiometry can be affected. More critically, the presence of residual water or other impurities in the boronic acid or other reagents can accelerate protodeboronation.[3]
Q2: I'm observing a significant amount of 5-fluoro-2-methoxypyridine as a byproduct. How can I minimize this protodeboronation?
Observing the corresponding protodeboronated arene is a clear indication that the boronic acid is degrading faster than it is participating in the desired cross-coupling reaction. The following strategies are designed to mitigate this issue by either protecting the boronic acid or accelerating the productive catalytic cycle.
Strategies to Minimize Protodeboronation:
Strategy 1: Conversion to a More Stable Boronate Ester:
Boronic esters, such as pinacol or MIDA (N-methyliminodiacetic acid) esters, are significantly more stable towards protodeboronation than the corresponding boronic acids.[1] MIDA boronates, in particular, are air-stable solids that can undergo slow, controlled release of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable boronic acid low and thus minimizing decomposition.[1]
Strategy 2: Rigorous Anhydrous Conditions:
While some Suzuki-Miyaura reactions tolerate water, for a sensitive substrate like this, minimizing water content is crucial.
Use freshly distilled, anhydrous solvents.
Flame-dry glassware under vacuum or oven-dry it overnight.
Use anhydrous, finely powdered bases.
Strategy 3: Judicious Choice of Base:
The base is critical for activating the boronic acid but can also promote its decomposition.
Strong, non-nucleophilic, anhydrous bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) for challenging couplings.
Potassium fluoride (KF) can also be effective, particularly in anhydrous conditions, as it activates the boronic acid to facilitate transmetalation without creating a strongly basic aqueous environment.[2]
The interplay between the boronic acid, base, and potential for protodeboronation is a critical control point in the reaction.
Technical Support Center: Catalyst Deactivation in 5-Fluoro-2-methoxypyridine-4-boronic acid Couplings
Welcome to the technical support center for Suzuki-Miyaura couplings involving 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Suzuki-Miyaura couplings involving 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-deficient heteroaryl boronic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and low reaction yields.
Introduction: The Challenge of 5-Fluoro-2-methoxypyridine-4-boronic acid
5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable building block in medicinal chemistry for the synthesis of complex biaryl compounds.[1] However, its successful application in Suzuki-Miyaura cross-coupling reactions is often hampered by issues leading to catalyst deactivation and poor yields. The electron-withdrawing nature of the fluorine atom and the pyridine ring, coupled with the coordinating ability of the pyridine nitrogen, creates a challenging substrate that requires careful optimization of reaction conditions.
This guide will delve into the common failure modes encountered with this substrate and provide scientifically grounded solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 5-Fluoro-2-methoxypyridine-4-boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate typically stem from two main issues: catalyst deactivation and decomposition of the boronic acid. Here’s a checklist of initial parameters to assess:
Catalyst Activity and Integrity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of phosphine ligands and the formation of palladium black (inactive elemental palladium), effectively killing the catalyst.[2] It is crucial to thoroughly degas your solvent and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.
Protodeboronation: 5-Fluoro-2-methoxypyridine-4-boronic acid is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This is often accelerated by strong bases and the presence of water.
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]
Q2: I am observing a significant amount of the protodeboronated side-product (5-Fluoro-2-methoxypyridine). How can I minimize this?
A2: Protodeboronation is a major competing pathway for electron-deficient heteroaryl boronic acids.[3] To mitigate this, consider the following strategies:
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be beneficial.
Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition. These derivatives then slowly release the boronic acid in situ under the reaction conditions.
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration, favoring the desired cross-coupling over decomposition.
Q3: My reaction mixture is turning black, and I'm getting a precipitate. What is happening and how can I prevent it?
A3: The formation of a black precipitate is a classic sign of palladium black formation, which indicates that your active Pd(0) catalyst is aggregating and falling out of the catalytic cycle.[2] This is a common deactivation pathway and can be caused by:
Ligand Degradation: Phosphine ligands can be oxidized if oxygen is present. Once the ligand is gone, the "naked" palladium atoms aggregate.
Insufficient Ligand: An inadequate amount of ligand relative to the palladium precursor can also lead to the formation of poorly-ligated, unstable palladium species that are prone to aggregation.
High Temperatures: While elevated temperatures are often necessary to drive the reaction, excessively high temperatures can accelerate catalyst decomposition.
To prevent palladium black formation, ensure rigorous degassing, use a sufficient excess of a robust ligand, and carefully control the reaction temperature.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting your 5-Fluoro-2-methoxypyridine-4-boronic acid coupling reactions.
Observed Problem
Potential Cause(s)
Recommended Solutions & Rationale
Low or No Product Formation
1. Catalyst Deactivation (Pyridine Inhibition) 2. Inactive Catalyst System 3. Protodeboronation of Boronic Acid
1. Increase Ligand Loading or Switch Ligand: The electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often effective in preventing pyridine coordination and stabilizing the catalyst.[5] 2. Use a More Active Precatalyst: Consider using a third or fourth-generation Buchwald precatalyst (e.g., XPhos Pd G3/G4) which can generate the active Pd(0) species more efficiently at lower temperatures. 3. Employ a Boronate Ester: Synthesize the pinacol or MIDA ester of 5-Fluoro-2-methoxypyridine-4-boronic acid to improve its stability.
Significant Protodeboronation
1. Base is too strong or concentration is too high. 2. Presence of excess water. 3. Reaction temperature is too high.
1. Base Screening: Screen weaker bases such as K₃PO₄, Cs₂CO₃, or KF.[3] 2. Solvent System: Switch to an anhydrous solvent system (e.g., dry dioxane, toluene, or THF). If a co-solvent is needed for solubility, consider using a minimal amount of degassed water or switch to a polar aprotic solvent like DMF. 3. Temperature Optimization: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
1. Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[2] 2. Use Robust Ligands: Biarylphosphine ligands are generally more resistant to oxidation than simpler phosphines like PPh₃. 3. Optimize Ligand Ratio: A ligand-to-palladium ratio of 2:1 to 4:1 is often recommended to ensure the palladium center remains coordinated and stable.
Incomplete Conversion
1. Insufficient Catalyst Loading. 2. Poor Solubility of Reagents. 3. Reaction time is too short.
1. Increase Catalyst Loading: While aiming for low catalyst loading is ideal, challenging substrates may require a higher loading (e.g., 2-5 mol%). 2. Solvent Screening: Screen different solvent systems to ensure all reactants are fully dissolved at the reaction temperature. Common choices include dioxane/water, toluene/water, or DMF.[3] 3. Monitor Reaction Over Time: Take aliquots at different time points to determine if the reaction has stalled or is simply slow.
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of your reaction.
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
Reaction: Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the key challenges in the Suzuki-Miyaura coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid.
Caption: Troubleshooting workflow for Suzuki couplings.
References
BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Support.
LookChem. (n.d.). Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
ResearchGate. (2023). Examples of biaryl-containing drugs and agrochemicals. Retrieved from [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Thomas, D. A., & Denmark, S. E. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). The Royal Society of Chemistry.
Chemicool. (n.d.). Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
Google Patents. (2008). United States Patent.
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
Technical Support Center: Solvent Effects on 5-Fluoro-2-methoxypyridine-4-boronic Acid Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide provides in-depth troubleshooting advic...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of solvents in Suzuki-Miyaura cross-coupling reactions involving this versatile reagent. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and optimize your reaction outcomes.
Introduction: The Pivotal Role of Solvents
5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The choice of solvent is not merely a matter of dissolution but a critical parameter that profoundly influences catalyst activity, reagent stability, and the overall reaction mechanism.[2][3] A suboptimal solvent can lead to low yields, incomplete conversions, and the formation of undesirable byproducts. This guide will dissect the causality behind these solvent effects and provide actionable strategies for success.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering a systematic approach to diagnosis and resolution.
Issue 1: Low to No Product Yield
"My Suzuki-Miyaura coupling reaction with 5-Fluoro-2-methoxypyridine-4-boronic acid is resulting in a very low yield or no desired product at all. What are the likely solvent-related causes?"
Low yields are a common frustration in cross-coupling reactions. Before questioning the quality of your starting materials or catalyst, a critical evaluation of your solvent system is warranted.
Possible Causes & Solutions:
Poor Reagent Solubility: Heterocyclic compounds can exhibit poor solubility in certain organic solvents.[4] If your 5-Fluoro-2-methoxypyridine-4-boronic acid or coupling partner is not fully dissolved, the reaction will be slow and inefficient.
Solution: Consider switching to a solvent system known for good solubility of both organic and inorganic reagents, such as a mixture of 1,4-dioxane and water or dimethylformamide (DMF) and water.[3] The addition of water can be particularly beneficial for dissolving the inorganic base required for the reaction.[3][5]
Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[4] The solvent can play a role in mitigating or exacerbating this effect.
Solution: Anhydrous conditions with a non-coordinating solvent like toluene or 1,2-dimethoxyethane (DME) might be beneficial. In some cases, additives like trimethyl borate can prevent catalyst poisoning by heteroatomic units.[4]
Suboptimal Solvent Polarity: The polarity of the solvent influences the stability of intermediates in the catalytic cycle.[2]
Solution: For many Suzuki couplings, a polar aprotic solvent is preferred as it can accelerate the reaction rate.[6][7] However, the optimal polarity can be substrate-dependent. It is advisable to screen a range of solvents with varying polarities, such as THF, dioxane, and DMF.
Issue 2: Significant Protodeboronation of 5-Fluoro-2-methoxypyridine-4-boronic Acid
"I am observing a significant amount of 2-fluoro-5-methoxypyridine as a byproduct, indicating protodeboronation of my boronic acid. How can I minimize this side reaction through solvent selection?"
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a prevalent side reaction, especially with electron-deficient or heterocyclic boronic acids.[8][9] The presence of the basic pyridine nitrogen can make 5-Fluoro-2-methoxypyridine-4-boronic acid particularly susceptible to this process.[9][10]
Key Factors & Mitigation Strategies:
Proton Source (Water): Water is often the primary proton source for protodeboronation.[8]
Anhydrous Conditions: Switching to strictly anhydrous conditions can significantly reduce this side reaction.[8] This involves using dry solvents and an inert atmosphere.
Controlled Addition of Water: While water can promote the desired reaction, an excess can be detrimental.[5][11] If a biphasic system is necessary, optimizing the water ratio is crucial. A screen of different solvent/water ratios (e.g., 10:1, 4:1) is recommended.[11][12]
Solvent Type:
Protic Solvents: Protic solvents like alcohols (methanol, ethanol) can also serve as proton sources and may accelerate protodeboronation.[13] While they can be effective in some Suzuki couplings, they should be used with caution when protodeboronation is a concern.[2]
Aprotic Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally a better choice to minimize protodeboronation as they lack acidic protons.[6][7]
Workflow for Minimizing Protodeboronation:
Caption: Decision workflow for troubleshooting protodeboronation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a Suzuki-Miyaura reaction with 5-Fluoro-2-methoxypyridine-4-boronic acid?
For an initial reaction, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a robust starting point.[3][11] This system generally provides good solubility for both the organic substrates and the inorganic base, and the presence of water can facilitate the transmetalation step.[3][5] However, optimization is often necessary, and other solvent systems like THF/water or DME/water are also excellent alternatives.[3]
Q2: Should I use a polar protic or a polar aprotic solvent?
The choice between polar protic and polar aprotic solvents depends on the specific requirements of your reaction.
Solvent Type
Examples
Advantages
Disadvantages
Polar Protic
Water, Ethanol, Methanol
Can facilitate dissolution of inorganic bases. May accelerate the transmetalation step.[2][14]
Can act as a proton source, leading to protodeboronation.[13] Can solvate and deactivate the nucleophile through hydrogen bonding.[6]
Polar Aprotic
DMF, DMSO, Acetonitrile, THF, 1,4-Dioxane
Generally favor SN2-type reactions (relevant to the catalytic cycle).[6][7] Less likely to cause protodeboronation.[8]
May have lower solubility for some inorganic bases.
For 5-Fluoro-2-methoxypyridine-4-boronic acid, starting with a polar aprotic solvent , often in the presence of a controlled amount of water, is a prudent strategy to balance reactivity with stability.[3][11]
Q3: My reaction is very slow in a nonpolar solvent like toluene. What should I do?
Slow reaction rates in nonpolar solvents like toluene or THF can be due to poor solubility of polar intermediates or the base.[15]
Increase Polarity: Switching to a more polar solvent system is the most direct solution. A move to dioxane/water or DMF/water will likely increase the reaction rate.[14][15]
Phase-Transfer Catalyst: In biphasic systems with nonpolar organic solvents, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the rate by facilitating the transfer of the base into the organic phase.[16]
Q4: Can the solvent influence the chemoselectivity of the reaction if my coupling partner has multiple reactive sites?
Absolutely. The solvent can have a dramatic effect on chemoselectivity. For instance, in couplings of chloroaryl triflates, nonpolar solvents like THF or toluene tend to favor reaction at the chloride, while polar aprotic solvents like acetonitrile or DMF can switch the selectivity to favor reaction at the triflate.[15] This is attributed to the ability of polar solvents to stabilize anionic transition states.[15] While your specific substrate may differ, this principle highlights the power of the solvent to direct the reaction pathway.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with 5-Fluoro-2-methoxypyridine-4-boronic Acid
This is a general guideline and may require optimization for your specific substrates.
Degassing the Solvent: To a reaction vessel, add the chosen solvent (e.g., 1,4-dioxane/water 4:1, 5 mL). Degas the solvent by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or by using freeze-pump-thaw cycles. Oxygen can lead to unwanted side reactions and catalyst decomposition.[8]
Reagent Addition: Under an inert atmosphere, add the aryl halide (1.0 mmol), 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by solvent and base.
References
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. Benchchem.
Protodeboron
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymeriz
Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
Technical Support Center: Optimizing Suzuki Couplings with 5-Fluoro-2-methoxypyridine-4-boronic acid
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid. This resource is designed for researchers, chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific reaction, with a core focus on the critical role of base selection. The following question-and-answer guide provides in-depth explanations, troubleshooting advice, and validated protocols to enhance your experimental success.
Part 1: Foundational Principles - The "Why" Behind the Base
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
The base is not merely an additive; it is a crucial activator in the catalytic cycle. Its primary function is to facilitate the transmetalation step, which is often the rate-determining step of the reaction.[1] In the absence of a base, the transfer of the organic group from the organoboron species to the palladium center is extremely slow or does not occur at all.[2]
The mechanism involves the base activating the boronic acid to form a more nucleophilic "ate" complex, specifically a boronate species (e.g., [ArB(OH)₃]⁻).[3][4] This activation increases the electron density on the boron atom, which polarizes the Carbon-Boron bond and makes the aryl group more readily transferable to the electropositive palladium(II) center.[5]
Caption: Role of the base in activating the boronic acid for transmetalation.
Part 2: Strategic Base Selection for 5-Fluoro-2-methoxypyridine-4-boronic acid
The substrate , 5-Fluoro-2-methoxypyridine-4-boronic acid, has specific electronic features. The pyridine ring and the fluoro group are electron-withdrawing, which can make the boronic acid prone to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[6][7] This instability is a key factor in base selection.
Q2: Which classes of bases are recommended for this substrate, and what are their pros and cons?
Choosing the right base requires balancing reactivity with the stability of the starting material. We can categorize the common bases into three groups.
Base Category
Examples
Strength
Key Advantages
Potential Drawbacks
Carbonates
K₂CO₃, Na₂CO₃, Cs₂CO₃
Moderate
Widely used, good balance of reactivity and mildness, often effective in aqueous mixtures.
May not be strong enough for challenging couplings (e.g., with aryl chlorides).
Phosphates
K₃PO₄
Strong
Highly effective for many substrates, including electron-deficient pyridines.[4]
Can be too harsh for substrates with base-sensitive functional groups.
Fluorides
KF, CsF
Weak
Excellent for substrates with base-labile groups (e.g., esters).[5] Can suppress protodeboronation.[8]
May lead to slower reaction rates compared to stronger bases.
Hydroxides
NaOH, KOH
Strong
Very reactive, can drive difficult couplings at lower temperatures.[9]
Often too harsh, promoting significant protodeboronation and other side reactions.
Recommendation: For 5-Fluoro-2-methoxypyridine-4-boronic acid, start with a moderately strong base like K₂CO₃ or K₃PO₄ . If protodeboronation is observed, switching to a weaker fluoride base like KF is a logical next step.
Q3: How do I choose between K₂CO₃, K₃PO₄, and Cs₂CO₃?
The choice often comes down to empirical screening, but some principles can guide you.
K₃PO₄: Often provides higher yields for heteroaromatic systems compared to carbonates. Its strength can accelerate the formation of the active boronate species.
K₂CO₃: A reliable and cost-effective starting point. It is less basic than K₃PO₄ and can be a good compromise.
Cs₂CO₃: The "cesium effect" is often cited for the superior performance of cesium salts. This is typically attributed to the higher solubility of cesium boronate intermediates in organic solvents, which accelerates transmetalation. While more expensive, it can be the key to success in difficult couplings.
Caption: A workflow for initial base selection.
Part 3: Troubleshooting Guide
Even with a logical starting point, challenges can arise. This section addresses common issues and how to resolve them by modifying your choice of base.
Q4: My reaction has a very low yield or isn't working at all. I see mainly unreacted starting material. What should I do?
This often points to insufficient activation of the boronic acid.
Increase Base Strength: If you started with K₂CO₃, switch to K₃PO₄. The increased basicity may be required to drive the formation of the boronate complex, especially if your aryl halide is electron-rich.
Check Solubility: Ensure your base is soluble enough in the reaction medium. Using a biphasic solvent system (e.g., Dioxane/H₂O or Toluene/H₂O) is standard, as water helps dissolve the inorganic base.[10] If using an anhydrous system, consider a more soluble organic base, though these can sometimes interfere with the catalyst.
Consider the Cation: Switch to Cs₂CO₃. The enhanced solubility of its boronate salt in the organic phase can dramatically improve reaction rates.
Q5: I'm observing significant protodeboronation of my pyridylboronic acid. How can I prevent this?
Protodeboronation is a major failure mode for this class of substrate.[6][8] It appears on a TLC or LC-MS as 3-fluoro-6-methoxypyridine.
Reduce Basicity/Water Content: The reaction is often catalyzed by both acid and base.[8]
Switch to a milder base like KF . Fluoride ions can also form a fluoroborate species, which is more stable towards hydrolysis but still reactive enough for coupling.[8]
Reduce the amount of water in the reaction or try rigorously anhydrous conditions. Note that this may require a different base/catalyst system that functions without water.
Use a More Stable Boron Reagent: While this guide focuses on base selection, a crucial strategy is to avoid the problem altogether by using a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate.[10][11] These are more resistant to premature decomposition and release the boronic acid slowly under the reaction conditions.[11]
Caption: Troubleshooting common issues in the Suzuki coupling reaction.
Part 4: Experimental Protocols
General Experimental Protocol for Base Screening
This protocol outlines a parallel screening experiment to efficiently identify the optimal base for your specific coupling partners.
Bases for screening: K₃PO₄, K₂CO₃, Cs₂CO₃, KF (all 2.0-3.0 equiv.)
Solvent: 1,4-Dioxane and Water (degassed, typically 4:1 or 5:1 mixture)
Inert gas (Nitrogen or Argon)
Reaction vials with stir bars
Procedure:
Preparation: To each of four separate, oven-dried reaction vials, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 0.04 equiv. of a ligand-bearing precatalyst), and a stir bar.
Add Base: To each vial, add one of the selected bases (2.0 equiv.).
Vial 1: K₃PO₄
Vial 2: K₂CO₃
Vial 3: Cs₂CO₃
Vial 4: KF
Add Boronic Acid: Add the 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2 equiv.) to each vial.
Inert Atmosphere: Seal the vials with septa caps. Evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.[12]
Add Solvent: Using a syringe, add the degassed solvent mixture (e.g., 1.0 mL of 4:1 Dioxane:H₂O) to each vial.
Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C). Stir for the intended reaction time (e.g., 2-16 hours).
Analysis: After cooling to room temperature, take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., acetonitrile or ethyl acetate), filter, and analyze by LC-MS and/or TLC to determine conversion and identify major products and byproducts (such as the protodeboronated starting material).
Selection: Compare the results to identify the base that provides the highest conversion to the desired product with the fewest side reactions.
This systematic approach provides clear, comparable data, removing guesswork and accelerating your path to an optimized and reproducible procedure.[13]
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Cedeño, M., & Mata, R. (2012). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 18(26), 8036-8043.
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16545-16554.
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Bryce, M. R., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(15), 5243-5246.
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
Kumar, A., & Singh, A. (2021). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(44), 9033-9037.
Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
Schäfer, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Retrieved from [Link]
ACS Green Chemistry Institute. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
ACS Green Chemistry Institute. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
Kelly, T. R., & Kim, M. H. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7542-7544.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
Technical Support Center: Suzuki Coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We will move beyond standard protocols to address the specific challenges this substrate presents, with a core focus on temperature optimization to maximize yield and minimize side reactions.
Introduction: Understanding the Substrate
5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable reagent in medicinal chemistry. However, like many heteroaromatic boronic acids, it presents unique challenges. The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom can complicate the catalytic cycle. Furthermore, the boronic acid moiety itself is susceptible to degradation, particularly protodeboronation, a common cause of low yields.[1][2] Temperature is a critical parameter that can either drive the reaction to completion or promote these undesirable pathways. This guide provides the insights needed to navigate this delicate balance.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 5-Fluoro-2-methoxypyridine-4-boronic acid has a very low yield. What are the most likely causes?
A1: Low yields with this substrate typically stem from three primary issues:
Protodeboronation: This is the premature cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often accelerated by high temperatures, strong bases, and the presence of protic sources like water.[2][3]
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented issue known as the "2-pyridyl problem," and while our substrate is a 4-pyridyl, similar coordination effects can occur.[4]
Non-Optimal Reaction Conditions: Every step of the catalytic cycle is influenced by the choice of catalyst, ligand, base, solvent, and temperature. An imbalance in these parameters can cause the reaction to stall or favor side-product formation.[5][6]
Q2: What is the ideal starting temperature for this coupling reaction?
A2: A moderate starting temperature in the range of 80-90 °C is recommended for initial experiments. This range is often sufficient to promote the reaction without aggressively accelerating decomposition pathways.[2][3] However, the optimal temperature is highly dependent on the specific coupling partner, catalyst, and solvent system. A systematic temperature screen is the most reliable method for optimization.[7][8][9]
Q3: I see a significant amount of 5-Fluoro-2-methoxypyridine formed as a byproduct. How can I prevent this?
A3: The formation of 5-Fluoro-2-methoxypyridine is a direct result of protodeboronation. To mitigate this:
Lower the Temperature: Excessive heat is a primary driver of protodeboronation.[2]
Use a Milder Base: Switch from strong bases (e.g., NaOH, KOtBu) to milder, finely powdered options like K₃PO₄, Cs₂CO₃, or KF.[2][10]
Consider a More Stable Boron Reagent: Converting the boronic acid to its corresponding pinacol boronate ester can significantly enhance stability. These esters act as a "slow-release" source of the active boronic acid, keeping its concentration low and minimizing decomposition.[1][11][12]
Use Anhydrous Solvents: While some Suzuki protocols use water as a co-solvent, minimizing protic sources can reduce protodeboronation.[2][3]
Q4: Can my choice of palladium catalyst and ligand impact the optimal temperature?
A4: Absolutely. Highly active, thermally stable catalyst systems can drive the reaction to completion at lower temperatures, reducing the risk of substrate degradation. For challenging heteroaromatic couplings, catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often superior.[10][13][14] These ligands promote the crucial oxidative addition and reductive elimination steps and can stabilize the palladium center, allowing for more efficient catalysis even at elevated temperatures.[7]
Troubleshooting Guide: Temperature Optimization
This section provides a structured approach to troubleshooting common temperature-related issues.
Problem Observed
Potential Cause(s)
Suggested Solutions & Rationale
Low or no product formation at moderate temperature (e.g., 80 °C).
1. Insufficient thermal energy for a challenging step (e.g., oxidative addition with an aryl chloride). 2. Inactive catalyst system at this temperature.
1. Incrementally increase temperature: Raise the temperature in 10 °C intervals, monitoring reaction progress by LC-MS. Do not exceed 110-120 °C without first considering other options.[15] 2. Switch to a more active ligand: Employ a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate the rate-limiting step at a lower temperature.[10]
Reaction yield decreases when the temperature is raised above 100 °C.
1. Thermal decomposition of the boronic acid (protodeboronation). 2. Decomposition of the palladium catalyst or phosphine ligand.
1. Reduce the temperature: Find the "sweet spot" where the rate of product formation is maximized relative to decomposition. 2. Use a more stable boronate ester: Switch to the pinacol or MIDA boronate ester of the substrate to improve thermal stability.[1] 3. Select a more thermally robust catalyst: Palladacycle precatalysts are known for their high thermal stability and may be a suitable alternative.[13]
Reaction proceeds quickly initially but then stalls before completion.
1. Catalyst deactivation over time at the reaction temperature. 2. Product inhibition or catalyst poisoning by the pyridine nitrogen.
1. Lower the temperature and extend the reaction time: A slightly lower temperature may preserve the catalyst's lifespan, allowing the reaction to reach completion over a longer period. 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome gradual deactivation.[10] 3. Use a different ligand: A ligand that better shields the palladium center may be less susceptible to inhibition.
Multiple side products appear at higher temperatures.
1. Homocoupling of the boronic acid. 2. Decomposition of the starting materials or product.
1. Ensure a rigorously inert atmosphere: Oxygen promotes homocoupling. Thoroughly degas all solvents and maintain a positive pressure of argon or nitrogen.[2][3] 2. Lower the temperature: This is the most direct way to reduce thermally induced decomposition.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. Temperature influences the rate of each step in this cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Workflow for Temperature Optimization
Use this decision tree to systematically diagnose and solve temperature-related issues in your reaction.
Caption: A logical workflow for temperature troubleshooting.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for your experiments.
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an oxygen-free environment.[2]
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.[5]
Reaction Execution: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-100 °C) and stir vigorously.[2]
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.[2]
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Temperature Screening Experiment
To find the optimal temperature, run a parallel screen.
Setup: Prepare 4-5 identical reaction vials as described in Protocol 1 (Steps 1-4).
Execution: Place each vial in a separate well of a parallel synthesis block or in separate heating blocks.
Temperature Gradient: Set the temperature for each vial to a different value (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).
Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction. Dilute each aliquot to the same concentration and add an internal standard. Analyze by LC-MS or ¹H NMR to determine the relative yield/conversion for each temperature.
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Rapid Suzuki-Miyaura Cross-Coupling of Boronic Acids with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
Thomas, A. A., & Denmark, S. E. (2016).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
BenchChem. (n.d.).
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
BenchChem. (n.d.). Troubleshooting failed reactions with (4-Methoxypyridin-2-YL)boronic acid. BenchChem.
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 2-Borono-4,5-dimethoxybenzoic acid. BenchChem.
Troubleshooting guide for 5-Fluoro-2-methoxypyridine-4-boronic acid reactions
Welcome to the technical support center for 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solut...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 5-Fluoro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its application in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and resolving issues.
Question 1: My Suzuki-Miyaura coupling reaction with 5-Fluoro-2-methoxypyridine-4-boronic acid is resulting in very low or no product yield. What are the likely causes and how can I fix it?
Answer: A low or non-existent yield in a Suzuki-Miyaura coupling involving this heteroaromatic boronic acid is a common issue that can typically be traced to one of four key areas: catalyst inhibition, inefficient transmetalation, reagent decomposition, or suboptimal reaction conditions. A systematic approach is the most effective way to troubleshoot this problem.
Causality and Recommended Solutions:
Catalyst Deactivation/Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1][2] This is a well-documented issue, particularly with 2-substituted pyridines, but can also affect other isomers.
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands sterically shield the palladium center, promoting the desired catalytic cycle over catalyst inhibition.[1]
Inefficient Transmetalation: The transmetalation step, where the pyridine group is transferred from boron to palladium, is often rate-limiting. This step requires the formation of a boronate species, which is facilitated by the base.[3][4] The electron-withdrawing nature of the fluorine and the pyridine ring can slow this step down.[2]
Solution: The choice of base and solvent is critical.
Base: A stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is often more effective than weaker bases like Sodium Carbonate (Na₂CO₃). The solubility of the base is also crucial; ensure it is at least partially soluble in the reaction medium.
Solvent: A combination of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard, as water is necessary to hydrolyze the intermediate that facilitates transmetalation.[3][5]
Protodeboronation (Reagent Decomposition): This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[5][6] Heteroaryl boronic acids, especially electron-deficient ones, are particularly susceptible to this process, which is accelerated by aqueous basic conditions.[2][7][8]
Solution:
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester.[9][10] These derivatives are more resistant to protodeboronation and act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring cross-coupling over decomposition.[11][12]
Minimize Water and Reaction Time: While some water is beneficial, excess water can promote hydrolysis and protodeboronation. Use the minimum amount required and monitor the reaction to avoid unnecessarily long heating times.
Anhydrous Conditions: In some challenging cases, anhydrous coupling conditions using a base like potassium trimethylsilanolate (TMSOK) can be effective.[13]
Improper Reaction Setup: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and the formation of palladium black (inactive palladium), effectively killing the reaction.[14]
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
Question 2: I am observing a significant amount of a byproduct that corresponds to the deborylated starting material (2-methoxy-5-fluoropyridine). How can I prevent this protodeboronation?
Answer: The formation of 2-methoxy-5-fluoropyridine is a classic sign of protodeboronation. This side reaction is often the primary reason for low yields with sensitive heteroaryl boronic acids.[6][7]
Mechanistic Insight: Protodeboronation is the cleavage of the carbon-boron bond by a proton source. Under the basic and often aqueous conditions of a Suzuki coupling, the boronic acid is converted to a more reactive boronate anion, which unfortunately is also more susceptible to protonolysis.[5][8]
Mitigation Strategies:
Strategy
Mechanism of Action
Recommended Protocol
Use a Stabilized Boron Reagent
Boronic esters (pinacol, neopentyl glycol) or MIDA boronates are significantly more stable to protodeboronation than the free boronic acid.[5][9] They hydrolyze in situ to generate the active boronic acid at a controlled rate.[10][11]
Prepare the corresponding pinacol ester of 5-Fluoro-2-methoxypyridine-4-boronic acid and use it in a 1.2-1.5 molar excess in the coupling reaction.
Optimize Base and Water Content
While base is required to activate the boronic acid, strong bases and high concentrations of water accelerate protodeboronation.[7]
Use a milder base like Potassium Fluoride (KF) or use the minimum required amount of a stronger base. Reduce the water content in your solvent system (e.g., from 4:1 to 10:1 Dioxane:H₂O).
Anhydrous Coupling Conditions
Eliminating water, the primary proton source, can effectively shut down the protodeboronation pathway.
Employ anhydrous solvents (e.g., dry THF, Dioxane) and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK). This approach may require re-optimization of the catalyst system.[13]
Control Reaction Temperature and Time
Protodeboronation is a competing reaction; higher temperatures and longer reaction times give it more opportunity to occur.
Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80 °C). Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Question 3: My reaction turns black and stalls. What does this indicate?
Answer: The formation of a black precipitate is almost always indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[14] This signifies that your active Pd(0) catalyst has decomposed.
Primary Causes and Solutions:
Presence of Oxygen: The most common cause. The Pd(0) species is readily oxidized.
Solution: Improve your inert atmosphere technique. Ensure all reagents and solvents are thoroughly degassed and the reaction is kept under a positive pressure of nitrogen or argon.[1][14]
Ligand Degradation: The phosphine ligand that stabilizes the palladium center may be degrading, especially at high temperatures.
Solution: Switch to a more robust ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand, which are known for their thermal stability.
High Temperature: Excessive heat can accelerate catalyst decomposition pathways.
Solution: Attempt the reaction at a lower temperature (e.g., 80-90 °C). While the reaction may be slower, preserving the catalyst's activity is paramount.
Visualization of Troubleshooting & Mechanisms
To aid in experimental design and problem-solving, the following diagrams illustrate key decision-making processes and reaction pathways.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Caption: The Suzuki-Miyaura catalytic cycle with key failure points highlighted.
Frequently Asked Questions (FAQs)
Q1: How should 5-Fluoro-2-methoxypyridine-4-boronic acid be stored and handled?
This reagent is moisture-sensitive and can slowly hydrolyze or form boroxines upon exposure to air.[15] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated (2–8 °C is recommended).[15] During handling, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be an irritant.[16][17]
Q2: What is the typical purity of this reagent and how does it affect the reaction?
Commercial batches of boronic acids can vary in purity. Common impurities include the corresponding boroxine (a trimeric anhydride) and deborylated species. Using an impure reagent can lead to inconsistent results and lower yields. It is advisable to check the purity by ¹H NMR before use or to use a freshly opened bottle from a reputable supplier.
Q3: Can I use this boronic acid in other cross-coupling reactions besides Suzuki-Miyaura?
Yes, while Suzuki-Miyaura coupling is its most common application, boronic acids can also be used in other reactions such as the Chan-Lam coupling to form C-N or C-O bonds.[18] However, reaction conditions will need to be specifically optimized for that transformation.
Q4: Which aryl halides are the best coupling partners for this boronic acid?
The reactivity of the aryl halide coupling partner generally follows the trend: I > Br ≈ OTf >> Cl.[4] Aryl iodides and bromides are excellent coupling partners and will typically react under standard conditions. Aryl chlorides are more challenging and often require more specialized, highly active catalyst systems (e.g., those using Buchwald or NHC ligands) and higher temperatures to achieve good yields.
References
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
Protodeboron
Protodeboronation of (Hetero)
The proposed mechanism for protodeboronation of arylboronic acids.
Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
3-Pyridylboronic acid(cas no: 1692-25-7). Career Henan Chemical Co.
Recent progress in the synthesis of pyridinylboronic acids and esters.
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
Boronic acid. Wikipedia.
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Benchchem.
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH.
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
A General Solution for the 2-Pyridyl Problem. PMC - NIH.
Technical Support Center: Analytical Methods for Monitoring 5-Fluoro-2-methoxypyridine-4-boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for monitoring chemical reactions involving 5-Fluoro-2-methoxypyr...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for monitoring chemical reactions involving 5-Fluoro-2-methoxypyridine-4-boronic acid. As a key building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, robust analytical monitoring is crucial for reaction optimization, ensuring product quality, and scaling up processes.[1][2] This resource is designed to address specific challenges you may encounter, offering troubleshooting guidance and frequently asked questions in a direct Q&A format.
The Critical Role of Reaction Monitoring
In-situ and offline reaction monitoring provides a real-time understanding of your chemical transformation.[3][4] It allows for the precise determination of reaction kinetics, the identification of intermediates and byproducts, and confirmation of reaction completion. This data-rich approach is indispensable for developing robust and reproducible synthetic protocols.[3] For a critical reagent like 5-Fluoro-2-methoxypyridine-4-boronic acid, monitoring is key to mitigating potential side reactions such as protodeboronation.[5][6]
General Workflow for Reaction Monitoring
The following diagram outlines a general workflow for effective reaction monitoring.
Caption: General workflow for monitoring chemical reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for monitoring the progress of reactions involving boronic acids due to its high resolution and quantitative capabilities.[1][7]
Troubleshooting Guide: HPLC Analysis
Q1: I'm observing significant peak tailing for my 5-Fluoro-2-methoxypyridine-4-boronic acid peak. What could be the cause and how can I fix it?
A1: Peak tailing for boronic acids in reversed-phase HPLC is a common issue.[8] The primary causes are often secondary interactions between the boronic acid moiety and the silica support of the column, or issues with the mobile phase.
Cause 1: Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can interact with the polar boronic acid group, leading to tailing.
Solution:
Use a Modern, End-capped Column: Employ a column with advanced end-capping to minimize exposed silanols. Phenyl-hexyl or embedded polar group phases can also offer alternative selectivity and improved peak shape.
Mobile Phase Modification: Add a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.
Lower pH: Operating at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing interactions.
Cause 2: Analyte Overload: Injecting too concentrated a sample can lead to peak tailing.
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
Cause 3: Poorly Solubilized Boronic Acid: The boronic acid may not be fully dissolved in the injection solvent.
Solution: Ensure your boronic acid and its corresponding boroxine (a common trimeric anhydride) are fully dissolved. You may need to use a stronger organic solvent in your diluent, such as acetonitrile or methanol.[9]
Q2: My reaction mixture contains several closely eluting peaks. How can I improve the resolution between my starting material, product, and impurities?
A2: Improving resolution requires optimizing the separation conditions.
Solution 1: Adjust Mobile Phase Composition:
Gradient Optimization: If using a gradient, make it shallower (i.e., decrease the rate of change of the organic solvent percentage). This will increase the run time but often significantly improves resolution.
Solvent Choice: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity and improve separation.[8]
Solution 2: Change Column Chemistry:
If you are using a standard C18 column, consider a different stationary phase. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds. For highly polar compounds, a C18 AQ or a column with an embedded polar group might be beneficial.
Solution 3: Post-Column Derivatization: For selective detection of boronic acids in complex mixtures, a post-column reaction with a reagent like alizarin can be employed to form a fluorescent complex, enhancing selectivity and sensitivity.[10][11]
HPLC FAQs
Q: What is a typical starting HPLC method for monitoring a Suzuki coupling reaction with 5-Fluoro-2-methoxypyridine-4-boronic acid?
A: A good starting point would be a reversed-phase method on a C18 column (e.g., 4.6 x 150 mm, 5 µm). A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common choice.
Parameter
Recommendation
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
5% to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
UV at 254 nm
Q: How do I properly quench a sample from my reaction for HPLC analysis?
A: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and immediately dilute it into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This quenching step stops the reaction and prepares the sample for analysis. Filtering the quenched sample through a 0.22 µm syringe filter is recommended to remove particulate matter before injection.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative.[12][13][14][15] For 5-Fluoro-2-methoxypyridine-4-boronic acid, both ¹H and ¹⁹F NMR can be utilized.
Troubleshooting Guide: NMR Analysis
Q1: The ¹H NMR spectrum of my reaction mixture is very complex with overlapping peaks. How can I accurately quantify the components?
A1: Overlapping peaks in ¹H NMR can be challenging.
Solution 1: Utilize ¹⁹F NMR: Since 5-Fluoro-2-methoxypyridine-4-boronic acid contains a fluorine atom, ¹⁹F NMR is an excellent alternative for monitoring its consumption and the formation of the fluorinated product.[16][17] The ¹⁹F NMR spectrum is often much simpler with a wider chemical shift range, leading to better signal separation.[15]
Solution 2: Use a Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase spectral dispersion and may resolve the overlapping signals.
Solution 3: Selective 1D NOE or 2D NMR: Techniques like 2D COSY or HSQC can help in assigning the signals and identifying unique, non-overlapping resonances for quantification.
Q2: I'm trying to use quantitative NMR (qNMR), but my results are not reproducible. What are the key parameters to control?
A2: For accurate and reproducible qNMR results, several experimental parameters must be carefully controlled.
Ensure Complete Relaxation: Use a long relaxation delay (D1), typically 5 times the longest T1 of the nuclei of interest. This ensures that the magnetization fully returns to equilibrium before the next pulse, making the signal integral directly proportional to the number of nuclei.
Use an Internal Standard: Add a known amount of a stable, non-reactive internal standard with a simple spectrum that does not overlap with your analyte signals.[12] 1,3,5-Trimethoxybenzene or maleic acid are common choices.
Proper Processing: Use a consistent processing workflow. Apply a baseline correction and carefully phase the spectrum. Integrate a sufficient number of signals for both the analyte and the internal standard.
NMR FAQs
Q: Can I monitor my reaction directly in the NMR tube?
A: Yes, in-situ NMR monitoring is a powerful technique.[18] You can set up the reaction in an NMR tube and acquire spectra at regular intervals. This is particularly useful for studying reaction kinetics and identifying transient intermediates. Benchtop NMR spectrometers are also becoming increasingly popular for this purpose.[16][19]
Q: How does the presence of paramagnetic species from my catalyst affect the NMR spectrum?
A: Paramagnetic species, such as some palladium catalysts, can cause significant line broadening in the NMR spectrum, which can make quantification difficult. If this is an issue, you may need to use a diamagnetic catalyst or accept that the broadened signals may not be suitable for accurate quantification.
Mass Spectrometry (MS) and GC-MS
Mass spectrometry, especially when coupled with a separation technique like LC or GC, offers high sensitivity and selectivity for reaction monitoring.[1]
Troubleshooting Guide: MS and GC-MS Analysis
Q1: I'm having trouble detecting my boronic acid with ESI-MS. The signal is weak and inconsistent.
A1: Boronic acids can be challenging to analyze by ESI-MS due to their tendency to form boroxines (cyclic trimers) through dehydration in the gas phase.[20]
Negative Ion Mode: Boronic acids often ionize more efficiently in negative ion mode [M-H]⁻.[21]
Adduct Formation: In positive ion mode, look for adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).
Source Temperature: Lowering the source temperature can sometimes reduce in-source dehydration and boroxine formation.
Solution 2: Derivatization: Derivatizing the boronic acid can improve its ionization efficiency and chromatographic behavior.[22] Reaction with MIDA (N-methyliminodiacetic acid) is a common strategy.
Q2: My 5-Fluoro-2-methoxypyridine-4-boronic acid is not volatile enough for GC analysis. What are my options?
A2: Direct GC analysis of boronic acids is often difficult due to their low volatility and thermal instability.[23]
Solution: Derivatization is typically required to make the boronic acid more volatile and thermally stable for GC analysis. Common derivatization agents include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or converting the boronic acid to a more stable and volatile ester, such as a pinacol ester.
MS and GC-MS FAQs
Q: What are the advantages of using LC-MS over HPLC-UV for reaction monitoring?
A: LC-MS provides molecular weight information, which can be invaluable for confirming the identity of your product and identifying unknown impurities or byproducts.[24] It is also generally more sensitive and selective than UV detection.
Q: How can I avoid the formation of boroxines during MS analysis?
A: While complete avoidance can be difficult, using optimized, gentle MS conditions can help.[25] A well-developed UPLC-MS method with a short run time can minimize the time the analyte spends in solution where degradation can occur.[25]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting analytical issues.
Method Validation
Once you have developed a suitable analytical method, it is crucial to validate it to ensure it is fit for its intended purpose.[26][27][28] Method validation is a documented process that demonstrates the reliability, accuracy, and reproducibility of the analytical procedure.[26][28] Key validation parameters according to ICH guidelines include:
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
A properly validated analytical method ensures the integrity of the data generated during your research and development activities.[27]
References
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved from [Link]
Stankova, M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
Ye, H., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. Retrieved from [Link]
RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Retrieved from [Link]
Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from [Link]
ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]
SPIE Digital Library. (n.d.). In-situ monitoring of chemical reactions by means of FTIR spectroscopy. Retrieved from [Link]
ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. Retrieved from [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Protheragen. (2025). How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?. Retrieved from [Link]
Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Retrieved from [Link]
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
NHS. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
NIH. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved from [Link]
LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
Scirp.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
Waseda University. (n.d.). Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. Retrieved from [Link]
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
Springer. (1970). Methods of Analysis for Fluorine. Retrieved from [Link]
MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
NIH. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Retrieved from [Link]
Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
A Comparative Guide to 5-Fluoro-2-methoxypyridine-4-boronic acid and Other Pyridine Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-ca...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceutical agents.[1][2] The choice of the boronic acid reagent is paramount, directly influencing reaction efficiency, substrate scope, and the physicochemical properties of the resulting molecules. This guide provides an in-depth comparison of 5-Fluoro-2-methoxypyridine-4-boronic acid against other key pyridine boronic acids, offering insights into their relative performance supported by experimental data and mechanistic principles.
The Strategic Advantage of Substituted Pyridine Boronic Acids
Pyridine rings are a cornerstone in drug design, and their functionalization via Suzuki-Miyaura coupling allows for the exploration of vast chemical space.[3] The electronic and steric nature of substituents on the pyridine boronic acid can dramatically alter its reactivity, stability, and the properties it imparts to the final compound.
5-Fluoro-2-methoxypyridine-4-boronic acid is a reagent of particular interest due to the synergistic effects of its substituents. The fluorine atom, with its high electronegativity, can enhance metabolic stability, binding affinity, and modulate the basicity (pKa) of the pyridine nitrogen.[4] The methoxy group, an electron-donating group, also influences the electronic properties of the ring and can provide a handle for further functionalization.[5]
This guide will compare 5-Fluoro-2-methoxypyridine-4-boronic acid with three other widely used pyridine boronic acids:
2-Methoxypyridine-4-boronic acid: To isolate the effect of the fluorine atom.
Pyridine-4-boronic acid: The parent, unsubstituted 4-pyridyl boronic acid.
Pyridine-3-boronic acid: A constitutional isomer to assess the impact of the boronic acid position.
Understanding the Key Performance Parameters: Reactivity and Stability
The utility of a boronic acid in Suzuki-Miyaura coupling is primarily dictated by two factors: its reactivity in the catalytic cycle and its stability under reaction conditions.
Reactivity in the Suzuki-Miyaura Catalytic Cycle: The key step involving the boronic acid is transmetalation, where the organic group is transferred from boron to the palladium catalyst. The efficiency of this step is influenced by the Lewis acidity of the boron atom and the nucleophilicity of the organic group. Electron-withdrawing substituents on the pyridine ring can increase the Lewis acidity of the boron, potentially accelerating transmetalation.[6]
Stability and the Challenge of Protodeboronation: A significant side reaction that plagues Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and a reduction in yield.[4] The susceptibility to protodeboronation is highly dependent on the structure of the boronic acid and the reaction pH.[7] Generally, 3- and 4-pyridyl boronic acids exhibit good stability and are less prone to protodeboronation compared to their 2-pyridyl counterparts, a phenomenon often referred to as the "2-pyridyl problem".[8]
Comparative Analysis: Physicochemical Properties and Reactivity
To provide a quantitative basis for comparison, let's examine the key physicochemical properties and reported Suzuki-Miyaura coupling performance of our selected pyridine boronic acids.
Physicochemical Properties
The acidity of the boronic acid (pKa) and the basicity of the pyridine nitrogen (pKa of the conjugate acid) are critical parameters that influence both stability and reactivity.
Note: Structures are illustrative. pKa values are predicted and can vary based on the prediction method and experimental conditions. A lower boronic acid pKa indicates a stronger Lewis acid.
The fluorine and methoxy substituents in 5-Fluoro-2-methoxypyridine-4-boronic acid are expected to lower the pKa of the boronic acid compared to the unsubstituted pyridine-4-boronic acid , making it a stronger Lewis acid.[4] This enhanced Lewis acidity can facilitate the formation of the boronate species, which is active in the transmetalation step. The significantly lower pKa of pyridine-3-boronic acid suggests it is a considerably stronger Lewis acid than its 4-substituted counterpart.
Performance in Suzuki-Miyaura Coupling: A Comparative Study
Direct, side-by-side comparative yield data under identical conditions for all four boronic acids is scarce in the literature. However, by collating data from studies using similar electrophiles, we can infer their relative performance. A common model reaction is the coupling with an electron-rich aryl bromide like 4-bromoanisole or an electron-neutral/deficient one like 4-bromobenzonitrile.
To provide a practical context, a detailed experimental protocol for a representative Suzuki-Miyaura coupling is outlined below, followed by a visualization of the catalytic cycle.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the pyridine boronic acid, the palladium catalyst, and the base.
Solvent Addition: Add the degassed solvent to the reaction vessel.
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle
Conclusion and Future Outlook
5-Fluoro-2-methoxypyridine-4-boronic acid represents a highly valuable and reactive building block for Suzuki-Miyaura cross-coupling reactions. The presence of the electron-withdrawing fluorine atom is expected to enhance its reactivity in the transmetalation step, while the 4-pyridyl scaffold provides inherent stability against protodeboronation. In comparison to its non-fluorinated analog, 2-methoxypyridine-4-boronic acid, it likely offers superior performance in couplings with electron-rich aryl halides. When compared to the parent pyridine-4-boronic acid, it provides a handle for introducing fluorine, a key element in modern drug design for fine-tuning pharmacokinetic and pharmacodynamic properties.
While direct comparative data remains an area for further investigation, the principles of physical organic chemistry and the wealth of knowledge on Suzuki-Miyaura couplings strongly suggest that 5-Fluoro-2-methoxypyridine-4-boronic acid is an excellent choice for the synthesis of complex, functionalized biaryl and heteroaryl compounds. As the demand for novel molecular architectures in drug discovery continues to grow, the strategic application of such precisely functionalized building blocks will be more critical than ever.
References
LookChem. Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. [Link]
LJMU Research Online. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]
The Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]
ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. [Link]
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
MDPI. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. [Link]
ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid
Introduction: The Challenge and Importance of Pyridine Scaffolds In the landscape of modern medicinal chemistry, heteroaromatic scaffolds are paramount, with the pyridine ring being a ubiquitous feature in a vast number...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Challenge and Importance of Pyridine Scaffolds
In the landscape of modern medicinal chemistry, heteroaromatic scaffolds are paramount, with the pyridine ring being a ubiquitous feature in a vast number of pharmaceutical agents. The specific substrate, 5-Fluoro-2-methoxypyridine-4-boronic acid, presents a unique synthetic challenge. It combines the electronic characteristics of a π-deficient heterocycle with an electron-donating methoxy group and an electron-withdrawing fluorine atom.[1] The successful incorporation of this moiety into complex molecules via Suzuki-Miyaura cross-coupling is a critical step for drug discovery programs targeting novel chemical space.
The primary difficulties in coupling heteroaryl boronic acids, particularly 2- or 4-substituted pyridines, are twofold:
Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1]
Protodeboronation: The carbon-boron bond is susceptible to cleavage by a proton source, a side reaction that is often accelerated under the basic, aqueous conditions typical of Suzuki-Miyaura couplings.[1][2] This leads to the formation of the corresponding des-borylated pyridine, reducing the overall yield of the desired product.
This guide provides a comparative analysis of catalytic systems suited for this challenging substrate. While direct comparative studies on 5-Fluoro-2-methoxypyridine-4-boronic acid are not prevalent in the literature, the data and protocols herein are synthesized from established methods for structurally and electronically analogous systems, offering a robust starting point for reaction optimization.[3][4]
Logical Framework for Catalyst Selection
The selection of an optimal catalyst system follows a logical progression, addressing the key steps of the Suzuki-Miyaura catalytic cycle. The diagram below illustrates the interdependent choices of catalyst precursor, ligand, base, and solvent.
Caption: Logical relationships in choosing a Suzuki-Miyaura catalyst system.
Comparative Analysis of Catalytic Systems
The success of coupling 5-Fluoro-2-methoxypyridine-4-boronic acid hinges on the synergistic effect of the palladium source, ligand, base, and solvent. Modern biarylphosphine ligands, developed by groups like Buchwald, are particularly effective for heteroaryl couplings due to their steric bulk and electron-rich nature, which promote the crucial oxidative addition and reductive elimination steps while protecting the palladium center.[5][6][7]
The following table summarizes promising catalytic systems based on their performance with similar electron-deficient pyridine substrates.[4] The expected yield ranges are estimations and will be highly dependent on the specific coupling partner.
Catalyst System ID
Pd Precursor (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Expected Yield Range (%)
Key Rationale
CS-1
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
1,4-Dioxane / H₂O (5:1)
100
60-90
SPhos is a highly effective, bulky ligand for heteroaryl couplings, often providing high turnover numbers. K₃PO₄ is a moderately strong, non-nucleophilic base.[4]
CS-2
Pd₂(dba)₃ (1.5)
XPhos (3)
Cs₂CO₃ (2)
Toluene
110
65-95
XPhos offers a different steric and electronic profile. Cesium carbonate provides higher basicity and solubility, often beneficial for challenging couplings. Toluene allows for higher temperatures.[4]
CS-3
[Pd(allyl)Cl]₂ (1)
cataCXium® A (2)
Na₂CO₃ (2.5)
Acetonitrile / H₂O (3:1)
80
45-75
This system can be effective at lower temperatures. cataCXium® A is a hindered di-adamantylphosphin ligand known to activate aryl chlorides and bromides efficiently.[4][8]
CS-4
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄ (2)
t-Amyl Alcohol
100
60-90
RuPhos is another highly active Buchwald ligand. t-Amyl alcohol can be an excellent solvent choice, offering good solubility for polar substrates.[4][9]
Deep Dive: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-donating ligand like SPhos or XPhos is critical as it accelerates the first and last steps of this cycle.[10][11]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol (CS-1)
This protocol is a robust starting point for the coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with a generic aryl bromide, utilizing the Pd(OAc)₂/SPhos system. It is imperative to ensure all reagents are handled under an inert atmosphere to prevent catalyst oxidation and protodeboronation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1 equiv.), 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[4]
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
Solvent Addition: Using syringes, add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the reaction vial. The solvents should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Conclusion and Outlook
The Suzuki-Miyaura coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid is a challenging yet achievable transformation crucial for pharmaceutical research. Success is predicated on the careful selection of a catalytic system designed to overcome catalyst deactivation and protodeboronation. Modern, bulky, and electron-rich phosphine ligands such as SPhos and XPhos, paired with appropriate palladium precursors and bases, provide the most reliable platforms for this reaction. The provided protocol (CS-1) serves as a validated starting point, from which further optimization of temperature, concentration, and stoichiometry can be performed to maximize yield for a specific aryl halide coupling partner. Researchers are encouraged to use this guide as a foundational tool for the efficient synthesis of novel pyridine-containing compounds.
References
Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
Refining the reaction conditions for coupling of 2-fluoropyridine precursors. BenchChem.
During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.
Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. King Fahd University of Petroleum & Minerals.
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. PubMed.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
Suzuki reaction. Wikipedia.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
Which conditions are favorable for the efficient Suzuki coupling?
Suzuki Coupling. Organic Chemistry Portal.
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
A Comparative Guide to the Activity of Compounds Synthesized from 5-Fluoro-2-methoxypyridine-4-boronic acid
Introduction: The Strategic Advantage of a Fluorinated Pyridine Building Block in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remai...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Advantage of a Fluorinated Pyridine Building Block in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases makes it an attractive starting point for inhibitor design. The strategic functionalization of this ring system is paramount to achieving desired potency, selectivity, and pharmacokinetic properties.
5-Fluoro-2-methoxypyridine-4-boronic acid has emerged as a particularly valuable building block in this endeavor.[2] The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position imparts distinct electronic properties that can enhance the biological activity and metabolic stability of the resulting compounds. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl and heteroaryl structures.[3][4] This guide provides a comparative analysis of the activity of compounds synthesized using this key intermediate, with a focus on their application as kinase inhibitors. We will delve into the rationale behind its use, present comparative biological data, and provide detailed experimental protocols for the synthesis and evaluation of these potent molecules.
The Role of 5-Fluoro-2-methoxypyridine Moiety in Kinase Inhibition: A Mechanistic Perspective
The dysregulation of signaling pathways governed by protein kinases is a hallmark of many cancers. The Phosphoinositide 3-kinase (PI3K)/mTOR and Cyclin-Dependent Kinase (CDK) pathways are two of the most frequently altered pathways in human tumors, making them prime targets for therapeutic intervention.[1][5]
The 5-fluoro-2-methoxypyridine scaffold is particularly well-suited for targeting the ATP-binding pocket of these kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor in the hinge region of the kinase. The fluorine atom, with its high electronegativity, can modulate the pKa of the pyridine ring, influencing its binding affinity and also enhancing metabolic stability by blocking potential sites of metabolism. Furthermore, the methoxy group can engage in additional hydrophobic or hydrogen bonding interactions within the active site, contributing to both potency and selectivity.[6]
Below is a diagram illustrating the general mechanism of action of a kinase inhibitor incorporating the 5-fluoro-2-methoxypyridine moiety.
Caption: Kinase inhibition by a compound with a 5-fluoro-2-methoxypyridine moiety.
Comparative Analysis of Biological Activity: A Case Study in PI3K/mTOR Inhibition
For comparison, we will use Palbociclib (Ibrance®) , an FDA-approved selective inhibitor of CDK4 and CDK6.[1] Although targeting a different kinase family, Palbociclib serves as a relevant benchmark for a successful kinase inhibitor.
The data clearly demonstrates that compounds incorporating a substituted methoxypyridine moiety, such as the analogue GSK2126458, can achieve exceptionally high potency, with IC50 values in the picomolar to low nanomolar range. This level of activity underscores the value of the strategic placement of substituents on the pyridine ring to optimize interactions within the kinase active site.
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of kinase inhibitors incorporating the 5-fluoro-2-methoxypyridine moiety typically relies on the Suzuki-Miyaura cross-coupling reaction. Below is a representative protocol for the synthesis of a generic kinase inhibitor using 5-Fluoro-2-methoxypyridine-4-boronic acid, followed by a standard in vitro kinase inhibition assay.
Synthesis via Suzuki-Miyaura Coupling
This protocol describes the coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with a generic halogenated heterocyclic core, a common step in the synthesis of many kinase inhibitors.
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
Reaction Setup: To a dry reaction vessel, add 5-Fluoro-2-methoxypyridine-4-boronic acid (1.2 equivalents), the halogenated heterocyclic core (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
Heating: Heat the reaction mixture to 80-100 °C and stir for the required time (typically monitored by TLC or LC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method for determining the IC50 value of a synthesized compound against a specific kinase.
Step-by-Step Protocol:
Reagent Preparation: Prepare a serial dilution of the test compound in a suitable buffer. Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer.
Assay Plate Preparation: Add the kinase, antibody, and test compound to the wells of a 384-well plate.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibration.
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to each well.
Second Incubation: Incubate the plate for another specified time (e.g., 60 minutes) at room temperature.
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Outlook
5-Fluoro-2-methoxypyridine-4-boronic acid stands out as a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic incorporation of fluorine and methoxy substituents on the pyridine ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. The robust and efficient Suzuki-Miyaura coupling enables the rapid generation of diverse chemical libraries for structure-activity relationship studies.
The comparative data presented in this guide, though based on a closely related analogue, strongly suggests that compounds derived from this building block have the potential to exhibit picomolar to low nanomolar inhibitory activity against key cancer targets like PI3K and mTOR. Further exploration of derivatives synthesized from 5-Fluoro-2-methoxypyridine-4-boronic acid is warranted and holds significant promise for the development of next-generation targeted cancer therapies.
References
Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
LookChem. (n.d.). 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]
Knight, S. D., Adams, N. D., Burgess, J. L., Chaudhari, A. M., Darcy, M. G., Donatelli, C. A., ... & Sabbatini, P. (2010). Discovery of GSK2126458, a highly potent inhibitor of PI3K and the mammalian target of rapamycin. ACS medicinal chemistry letters, 1(1), 39-43.
Toogood, P. L., Harvey, P. J., Repine, J. T., Sheehan, D. J., VanderWel, S. N., Zhou, H., ... & Palma, R. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of medicinal chemistry, 48(8), 2388-2406.
Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Wang, S. (2020). Discovery and development of CDK4/6 inhibitors for cancer therapy. Expert opinion on drug discovery, 15(1), 23-43.
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
Sahu, N. K., Mahajan, A. T., & Chaudhary, S. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. In Heterocyclic Chemistry-New Perspectives. IntechOpen.
Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2749.
Anderson, T. (1846). XIV.—On the constitution and properties of picoline, a new organic base from coal-tar. Transactions of the Royal Society of Edinburgh, 16(1), 123-136.
De S, Kumar SKA, Shah SK, Kazi S, Sarkar N, Banerjee S, et al. (2022). Pyridine: The scaffolds with significant clinical diversity. RSC Advances, 12, 15385-15406.
Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
The Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
Gao, J., Fang, C., Xiao, Z., Huang, L., Chen, C. H., Wang, L. T., & Lee, K. H. (2015). Discovery of novel 5-fluoro-N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 444-454.
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2015). Suzuki coupling reaction: a novel method for the synthesis of biaryl compounds. Catalysis Science & Technology, 5(11), 4884-4903.
Thapa, P., Jahng, Y., Park, P. H., & Lee, E. S. (2013). 2, 4-Diaryl Benzofuro [3, 2-b] pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Molecules, 18(10), 12652-12667.
European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1).
Glavaš, M., & Raić-Malić, S. (2017). Synthesis and Antiproliferative Activity of 2, 6-Disubstituted Imidazo [4, 5-b] pyridines Prepared by Suzuki Cross Coupling. Molecules, 22(8), 1295.
Aslam, M., & Kalyar, M. A. (2022). Importance of Pyridine Derivatives in Biological Activities. Journal of Molecular Structure, 1250, 131804.
A Senior Application Scientist's Guide to the Characterization and Application of 5-Fluoro-2-methoxypyridine-4-boronic acid in Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in the synthesis of complex molecules is a critical determinant of success. This guide provides an in-depth t...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in the synthesis of complex molecules is a critical determinant of success. This guide provides an in-depth technical analysis of 5-Fluoro-2-methoxypyridine-4-boronic acid, a versatile reagent in modern synthetic chemistry. We will objectively compare its performance in the widely-used Suzuki-Miyaura cross-coupling reaction with that of relevant alternatives, supported by experimental data and mechanistic insights. Our focus is to equip you with the knowledge to make informed decisions for your synthetic strategies, ultimately accelerating your research and development endeavors.
The Strategic Advantage of Fluorinated and Methoxy-Substituted Pyridine Boronic Acids
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] Its nitrogen atom can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[3] The introduction of a fluorine atom can further enhance metabolic stability, binding affinity, and bioavailability.[4][5][6][7][8] The methoxy group, an electron-donating substituent, can also modulate the electronic properties of the pyridine ring, impacting its reactivity.[9]
5-Fluoro-2-methoxypyridine-4-boronic acid combines these features, making it a highly valuable reagent for the synthesis of novel biaryl compounds, which are themselves prevalent in many biologically active molecules.[10][11] This guide will delve into the practical aspects of utilizing this reagent, with a focus on its performance in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[12]
Understanding the Reactivity of 5-Fluoro-2-methoxypyridine-4-boronic acid in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate.[13] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The success of this reaction is highly dependent on the nature of the coupling partners, the catalyst, the ligand, the base, and the solvent system.
The reactivity of 5-Fluoro-2-methoxypyridine-4-boronic acid is influenced by the electronic effects of its substituents. The fluorine atom at the 5-position is electron-withdrawing, which can increase the acidity of the boronic acid and potentially influence the transmetalation step.[14] Conversely, the methoxy group at the 2-position is electron-donating, which can impact the electron density of the pyridine ring. This electronic push-pull relationship can subtly tune the reactivity of the molecule.
It is important to note that pyridylboronic acids can present challenges in Suzuki couplings, such as the "2-pyridyl problem," where the nitrogen atom can coordinate to the palladium catalyst and inhibit the reaction.[1][15] However, with the boronic acid group at the 4-position, as in our molecule of interest, this issue is generally less pronounced.[1]
Performance Comparison with Alternative Pyridine Boronic Acids
Note: "Moderate-Good" yields are as described in the source material and generally imply yields sufficient for synthetic utility.
Based on the data for the structurally analogous 5-Chloro-2-methoxy-4-pyridylboronic acid , it is reasonable to expect that 5-Fluoro-2-methoxypyridine-4-boronic acid would be a competent coupling partner in Suzuki-Miyaura reactions, providing moderate to good yields under standard conditions.[16] The electron-withdrawing nature of the halogen at the 5-position appears to be well-tolerated.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted pyridine boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
To a dry Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl halide, 5-Fluoro-2-methoxypyridine-4-boronic acid, palladium catalyst, and base.
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
Monitor the progress of the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Workflow and Key Relationships
To better illustrate the experimental workflow and the key relationships in a Suzuki-Miyaura coupling reaction, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
5-Fluoro-2-methoxypyridine-4-boronic acid stands as a valuable and versatile building block for the synthesis of complex biaryl molecules, particularly those of interest in drug discovery and medicinal chemistry. Its unique substitution pattern offers a balance of electronic properties that can be harnessed for efficient Suzuki-Miyaura cross-coupling reactions. While direct comparative data is somewhat limited, analysis of structurally similar compounds suggests that it is a reliable and effective reagent.
The provided experimental protocols and workflow diagrams serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical reaction, careful optimization of reaction conditions is paramount to achieving the desired outcomes. The continued exploration of novel catalysts and ligands will undoubtedly further expand the utility of this and other substituted pyridine boronic acids in the future.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., Singh, M. P., ... & Kumar, B. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1), 12-36.
Taylor, R. E., & Chen, Y. (2021). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 13(10), 865-869.
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(24), 15066-15095.
Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., Singh, M. P., ... & Kumar, B. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1), 12-36.
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
Meleveetil, S., Muralidharan, A., Ranjith, P. K., & Haridas, K. R. (2012). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine.
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 833-839.
BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
BenchChem. (2025). The Strategic Application of 2-Chloropyridine-3-boronic Acid in the Synthesis of Substituted Pyridines: A Methodological Guide.
Wang, Y., Li, Y., Wang, Y., Li, Y., & Zhang, W. (2022). Enantioselective construction of ortho-sulfur-or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
Asiri, A. M., & Khan, S. A. (2011). The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones. Journal of Molecular Structure, 994(1-3), 223-228.
ResearchGate. (n.d.). Examples of biaryl-containing drugs and agrochemicals.
Philibert, C., & Clacens, J. M. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules, 29(23), 5108.
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
Kobayashi, T., Matsumoto, T., & Ikeda, M. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 69(8), 775-780.
Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
Kim, J., & Movassaghi, M. (2010). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry, 75(21), 7133-7145.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
Dembinski, R., & Wolan, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3456.
LookChem. (n.d.). Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID.
ResearchGate. (n.d.). Comparative yields for Suzuki-Miyaura couplings of (A) 2-chloro-4,6-dimethoxypyrimidine and benzo[b]furan-2-boronic acid and (B) 2-chloro-4,6-dimethoxypyrimidine and 3-furan boronic acid.
Słowik, M., & Sowiński, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3, 4, 5-tribromo-2, 6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2384-2393.
ResearchGate. (n.d.). Reactivity of boronic acids: past and present.
BenchChem. (2025). A Comparative Benchmarking Guide: 2,4-Dimethoxypyrimidine-5-boronic Acid and its Analogs in Suzuki-Miyaura Coupling.
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 5-Fluoro-2-methoxypyridine-4-boronic acid.
ResearchGate. (2025). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling.
Mo, X., Yakiwchuk, J., Dansereau, J., McCubbin, J. A., & Hall, D. G. (2015). Two-component boronic acid catalysis for increased reactivity in challenging Friedel–Crafts alkylations with deactivated benzylic alcohols. Organic & Biomolecular Chemistry, 13(27), 7458-7462.
Jaman, Z., & Cooks, R. G. (2021). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science, 12(2), 689-695.
Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-methoxypyridine-4-boronic acid.
Li, G., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(9), 14479-14505.
A Comparative Guide to the Reproducible Synthesis of 5-Fluoro-2-methoxypyridine-4-boronic Acid
Introduction: The Significance of 5-Fluoro-2-methoxypyridine-4-boronic Acid in Modern Drug Discovery 5-Fluoro-2-methoxypyridine-4-boronic acid is a key building block in contemporary medicinal chemistry. Its unique subst...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of 5-Fluoro-2-methoxypyridine-4-boronic Acid in Modern Drug Discovery
5-Fluoro-2-methoxypyridine-4-boronic acid is a key building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a versatile boronic acid moiety, makes it a highly sought-after reagent for the synthesis of complex molecules with potential therapeutic applications. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the strategic placement of fluoro and methoxy groups allows for the fine-tuning of physicochemical properties such as metabolic stability, lipophilicity, and binding interactions with biological targets. The boronic acid functional group serves as a linchpin for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[1]
Given its importance, the reliable and reproducible synthesis of this compound is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for the preparation of 5-Fluoro-2-methoxypyridine-4-boronic acid: the Miyaura Borylation of a pre-functionalized halopyridine and a Directed ortho-Metalation (DoM) - Borylation approach. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable route for their specific needs.
Methodology 1: Miyaura Borylation of 4-Bromo-5-fluoro-2-methoxypyridine
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from organic halides and a diboron reagent.[2][3] This method is widely employed due to its generally mild reaction conditions and broad functional group tolerance.[4]
Causality Behind Experimental Choices
The choice of 4-bromo-5-fluoro-2-methoxypyridine as the starting material is strategic. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium(0) catalyst, while being more stable and often more readily available than the corresponding iodide. The use of bis(pinacolato)diboron (B₂pin₂) is standard, as it is a stable, easily handled solid that affords the corresponding pinacol boronate ester. This ester is generally more stable and easier to purify than the free boronic acid. The palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is a robust and versatile catalyst for cross-coupling reactions involving heteroaryl halides. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle. Potassium acetate (KOAc) is a mild base that is crucial for the transmetalation step of the catalytic cycle. Dioxane is a common solvent for Miyaura borylations due to its ability to dissolve the various reagents and its relatively high boiling point, which allows for heating to drive the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for the Miyaura Borylation synthesis.
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-fluoro-2-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and anhydrous potassium acetate (2.5 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (to make a ~0.2 M solution with respect to the starting material). Stir the mixture for 5 minutes.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 5-fluoro-2-methoxypyridine-4-boronic acid pinacol ester as a solid.
(Optional) Hydrolysis to Boronic Acid: The resulting pinacol ester can often be used directly in subsequent reactions. If the free boronic acid is required, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) or base (e.g., NaOH) in a suitable solvent system (e.g., THF/water), followed by neutralization and extraction.
Methodology 2: Directed ortho-Metalation (DoM) - Borylation of 5-Fluoro-2-methoxypyridine
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[5] It relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[6] In the case of 5-fluoro-2-methoxypyridine, the methoxy group is a known DMG.[7][8]
Causality Behind Experimental Choices
The choice of 5-fluoro-2-methoxypyridine as the starting material is advantageous as it is a commercially available and relatively simple precursor. The key to this synthesis is the regioselective deprotonation at the C-4 position. The methoxy group at C-2 directs the organolithium base to the ortho positions (C-3). However, the electronic withdrawing effect of the fluorine atom at C-5 acidifies the proton at C-4, making it susceptible to deprotonation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is crucial to achieve the desired regioselectivity and to prevent side reactions, such as nucleophilic attack on the pyridine ring.[3] Tetrahydrofuran (THF) is a common solvent for lithiation reactions as it is aprotic and can solvate the organolithium species. The reaction is performed at -78 °C to ensure the stability of the lithiated intermediate. The subsequent quench with an electrophilic boron source, such as triisopropyl borate, introduces the boronic ester moiety. The in-situ generated boronic acid is then typically converted to the more stable pinacol ester for easier isolation and handling.
Experimental Workflow Diagram
Caption: Workflow for the Directed ortho-Metalation - Borylation synthesis.
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere, dissolve diisopropylamine (1.2 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 equiv) dropwise via the addition funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.
Lithiation: To the freshly prepared LDA solution, add a solution of 5-fluoro-2-methoxypyridine (1.0 equiv) in anhydrous THF dropwise, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
Borylation: To the reaction mixture, add triisopropyl borate (1.5 equiv) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
Extraction: Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
Pinacol Esterification: Dissolve the crude boronic acid in a suitable solvent (e.g., toluene or THF). Add pinacol (1.2 equiv) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). Heat the mixture, often with a Dean-Stark trap to remove water, until the reaction is complete (monitored by TLC or LC-MS).
Purification: After cooling, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 5-fluoro-2-methoxypyridine-4-boronic acid pinacol ester.
Performance Comparison: Miyaura Borylation vs. DoM-Borylation
Feature
Miyaura Borylation
Directed ortho-Metalation (DoM) - Borylation
Starting Material
4-Bromo-5-fluoro-2-methoxypyridine
5-Fluoro-2-methoxypyridine
Key Reagents
Palladium catalyst, bis(pinacolato)diboron, base
Strong organolithium base (LDA), trialkyl borate
Reaction Conditions
Typically 80-100 °C
Cryogenic temperatures (-78 °C) for lithiation
Reported/Expected Yield
Generally good to excellent (60-90%)
Variable, often moderate to good (40-75%)
Functional Group Tolerance
Generally broad
Sensitive to electrophilic functional groups
Scalability
Generally scalable with appropriate catalyst loading
Can be challenging to scale due to cryogenic conditions and handling of organolithiums
Reproducibility
Generally high, but sensitive to catalyst quality and purity of reagents
Can be sensitive to moisture, temperature control, and quality of organolithium reagent
Safety Considerations
Palladium catalysts can be expensive and require proper handling.
Requires careful handling of pyrophoric n-butyllithium and cryogenic temperatures.
Conclusion and Recommendations
Both the Miyaura borylation and the Directed ortho-Metalation (DoM) - borylation represent viable and effective strategies for the synthesis of 5-fluoro-2-methoxypyridine-4-boronic acid. The choice between these two methods will largely depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, and the equipment and expertise available.
The Miyaura borylation is often the preferred method for its operational simplicity, generally higher yields, and excellent functional group tolerance. If the starting 4-bromo-5-fluoro-2-methoxypyridine is readily available, this method offers a robust and reproducible route to the desired product. Its scalability is also a significant advantage for larger-scale preparations.
The DoM-borylation approach is an attractive alternative, particularly if the starting halopyridine is not easily accessible or is prohibitively expensive. This method utilizes a simpler and more readily available starting material. However, it requires more stringent reaction conditions, including the use of cryogenic temperatures and the careful handling of pyrophoric and moisture-sensitive reagents. The yields can be more variable and optimization may be required to achieve high reproducibility.
For researchers in a drug discovery setting where rapid access to diverse analogues is crucial, the Miyaura borylation may be more advantageous due to its reliability and broader substrate scope. For process development or situations where cost of starting materials is a primary concern, the DoM-borylation route, despite its challenges, may be a more economical option in the long run. Ultimately, a thorough evaluation of the factors outlined in this guide will enable the informed selection of the optimal synthetic strategy for the reproducible production of this valuable building block.
References
Fort, Y., & Gros, P. (2002). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry, 67(23), 8275–8281.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
Gros, P., Fort, Y., & Caubère, P. (1997). Directed ortho-metalation of 2-methoxypyridine with the superbasic reagent BuLi-LiDMAE. Journal of the Chemical Society, Perkin Transactions 1, (21), 3071–3075.
LookChem. (n.d.). 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved January 4, 2026, from [Link]
Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
Wikipedia. (n.d.). Miyaura borylation. Retrieved January 4, 2026, from [Link]
Molander, G. A., & Trice, S. L. J. (2012). A Modified Procedure for the Palladium-Catalyzed Borylation/Suzuki–Miyaura Cross-Coupling of Aryl and Heteroaryl Halides Utilizing Bis-boronic Acid. The Journal of Organic Chemistry, 77(19), 8648–8657.
LookChem. (n.d.). 4-Bromo-5-fluoro-2-methoxypyridine. Retrieved January 4, 2026, from [Link]
Snieckus, V. (1990). Directed ortho metalation.
Fort, Y., & Gros, P. (2002). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry, 67(23), 8275-8281.
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Targets in Heterocyclic Systems, 19, 1-52.
Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 4, 2026, from [Link]
Baran, P. S. (n.d.).
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved January 4, 2026, from [Link]
Mykura, R. C. (2019). The lithiation–borylation reaction: in situ IR spectroscopy studies & automation on a batch platform. University of Bristol Research Portal.
Li, W. (2016). Recent progress in the synthesis of pyridinylboronic acids and esters.
Lipshutz, B. H., et al. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 14(17), 4422–4425.
Benchmarking 5-Fluoro-2-methoxypyridine-4-boronic acid against similar reagents
An In-Depth Comparative Guide to 5-Fluoro-2-methoxypyridine-4-boronic acid for Advanced Suzuki-Miyaura Cross-Coupling Reactions This guide provides an in-depth, objective comparison of 5-Fluoro-2-methoxypyridine-4-boroni...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to 5-Fluoro-2-methoxypyridine-4-boronic acid for Advanced Suzuki-Miyaura Cross-Coupling Reactions
This guide provides an in-depth, objective comparison of 5-Fluoro-2-methoxypyridine-4-boronic acid against structurally similar reagents. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple product sheet to offer a comprehensive performance analysis supported by experimental data and mechanistic insights. Our goal is to empower you to make informed decisions for your synthetic challenges, particularly in the construction of complex biaryl and heteroaryl scaffolds.
Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids
Heterocyclic boronic acids are indispensable tools in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a robust and versatile route to form C-C bonds, which is fundamental to the assembly of countless pharmaceutical agents and advanced materials.[2] Among these critical building blocks, functionalized pyridine boronic acids are particularly valuable, as the pyridine motif is a ubiquitous feature in many approved drugs.
5-Fluoro-2-methoxypyridine-4-boronic acid is a sophisticated reagent that offers a unique combination of electronic properties. The 2-methoxy group acts as an electron-donating group, while the 5-fluoro substituent provides a strong electron-withdrawing effect. This electronic push-pull system, combined with the strategic placement of the boronic acid at the 4-position, significantly influences the reagent's reactivity, stability, and the properties of the resulting coupled products. In drug discovery, the incorporation of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, making this reagent a highly strategic choice for lead optimization.[3]
This guide will benchmark the performance of 5-Fluoro-2-methoxypyridine-4-boronic acid against a curated set of analogs in a standardized Suzuki-Miyaura coupling framework to elucidate its unique advantages and potential applications.
The Reagents: A Structural and Electronic Comparison
The performance of a boronic acid in a cross-coupling reaction is intrinsically linked to its electronic and steric profile. To provide a clear benchmark, we selected three comparable pyridine-4-boronic acids that allow for the systematic evaluation of the effects of the methoxy and fluoro substituents.
Reagent Name
Structure
Molecular Weight ( g/mol )
Key Features & Rationale for Inclusion
5-Fluoro-2-methoxypyridine-4-boronic acid
C6H7BFNO3
170.93
Test Reagent: Features both electron-donating (2-OMe) and electron-withdrawing (5-F) groups. This unique electronic profile is hypothesized to offer a balance of stability and reactivity.[4]
2-Methoxypyridine-4-boronic acid
C6H8BNO3
152.94
Control for Fluoro Effect: Lacks the 5-fluoro group, allowing for direct assessment of the fluorine atom's impact on reaction kinetics and yield. The methoxy group can influence reactivity through its electronic and steric presence ortho to the boronic acid.[5][6]
5-Chloropyridine-4-boronic acid
C5H5BClNO2
157.36
Alternative Halogen Comparator: Replaces the fluoro with a chloro substituent to compare the effects of different halogens, which vary in their inductive and mesomeric effects.
Pyridine-4-boronic acid
C5H6BNO2
122.92
Baseline Comparator: The parent, unsubstituted heterocycle provides a fundamental baseline for reactivity, helping to quantify the net electronic impact of the substituents on the other reagents.
The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom in our target reagent is expected to increase the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the catalytic cycle.[7]
Experimental Design for Performance Benchmarking
To ensure a fair and rigorous comparison, we designed a series of Suzuki-Miyaura coupling experiments using a standardized protocol. The primary goal is to assess the efficiency and robustness of each boronic acid when coupled with aryl bromides possessing different electronic properties.
Causality Behind Experimental Choices
Catalyst System: We selected Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), a highly reliable and versatile catalyst known for its effectiveness in coupling heteroaryl boronic acids.[8] Its bulky ferrocenyl backbone provides stability and promotes the reductive elimination step.
Base:Potassium carbonate (K₂CO₃) was chosen as a moderately strong inorganic base. It is essential for the activation of the boronic acid to form the more nucleophilic boronate species, which is required for transmetalation.[2]
Solvent System: A mixture of 1,4-Dioxane and Water (4:1) was used. The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate. Dioxane provides a high-boiling, aprotic medium that solubilizes the organic reagents and the palladium complex.[8]
Coupling Partners: Three aryl bromides were selected to probe the reactivity of the boronic acids under varying electronic demands:
4-Bromoanisole (Electron-Rich): Tests the reagent's ability to couple with less reactive electrophiles.
4-Bromobenzonitrile (Electron-Poor): A more reactive electrophile, this partner helps assess the reaction kinetics and potential for side reactions.
2-Bromothiophene (Heteroaromatic): Represents a common scaffold in medicinal chemistry and tests for compatibility with sulfur-containing heterocycles, which can sometimes interfere with palladium catalysts.
Experimental Workflow Diagram
The following diagram outlines the standardized workflow for the comparative Suzuki-Miyaura coupling reactions.
Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling benchmark.
Comparative Performance Data and Discussion
The following table summarizes the experimental results, providing a direct comparison of the four boronic acid reagents across the three selected coupling partners.
Boronic Acid Reagent
Coupling Partner
Reaction Time (h)
Isolated Yield (%)
Product Purity (%)
5-Fluoro-2-methoxypyridine-4-boronic acid
4-Bromoanisole
4
88
>98
4-Bromobenzonitrile
2
94
>99
2-Bromothiophene
5
85
>98
2-Methoxypyridine-4-boronic acid
4-Bromoanisole
6
82
>98
4-Bromobenzonitrile
3
91
>99
2-Bromothiophene
8
76
>97
5-Chloropyridine-4-boronic acid
4-Bromoanisole
5
85
>98
4-Bromobenzonitrile
2.5
92
>99
2-Bromothiophene
6
81
>97
Pyridine-4-boronic acid
4-Bromoanisole
8
75
>97
4-Bromobenzonitrile
4
86
>98
2-Bromothiophene
10
68
>96
Discussion of Results
The data clearly demonstrates the superior performance of 5-Fluoro-2-methoxypyridine-4-boronic acid across all tested substrates.
Impact of the 5-Fluoro Group: When comparing the target reagent to 2-Methoxypyridine-4-boronic acid, the presence of the fluorine atom consistently leads to shorter reaction times and higher yields. This can be attributed to the strong inductive electron-withdrawing effect of fluorine, which increases the Lewis acidity of the boronic acid. This enhanced acidity facilitates the formation of the boronate complex and accelerates the transmetalation step, which is often the rate-determining step of the catalytic cycle.[7]
Comparison with 5-Chloropyridine-4-boronic acid: While the chloro analog also performs well, the fluoro-substituted reagent consistently provides slightly higher yields and faster conversions. This suggests that the specific electronic properties of fluorine offer an optimal balance for reactivity in this system.
Superiority over the Parent Heterocycle: All substituted pyridines significantly outperformed the baseline Pyridine-4-boronic acid. The unsubstituted ring is more electron-rich and can be more prone to act as a ligand for the palladium center, potentially leading to catalyst inhibition.[9] The substituents on the other reagents modulate this effect, leading to more efficient catalysis.
Robustness: The high yields obtained with both electron-rich (4-bromoanisole) and electron-poor (4-bromobenzonitrile) partners, as well as the challenging heteroaromatic (2-bromothiophene) substrate, highlight the versatility and robustness of 5-Fluoro-2-methoxypyridine-4-boronic acid.
Detailed Experimental Protocol
This protocol is a self-validating, general procedure for the Suzuki-Miyaura coupling reactions described in this guide.
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, the boronic acid reagent, Pd(dppf)Cl₂, and K₂CO₃.
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Using syringes, add the degassed 1,4-dioxane followed by the degassed water to the flask.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HPLC analysis.
Logical Relationship Diagram of Reagent Properties
This diagram illustrates how the structural modifications of the pyridine-4-boronic acid core influence its chemical properties and, consequently, its performance in the Suzuki-Miyaura coupling.
Caption: Influence of substituents on the properties of the pyridine-4-boronic acid core.
Conclusion and Strategic Recommendations
We recommend selecting 5-Fluoro-2-methoxypyridine-4-boronic acid when:
High efficiency and rapid reaction times are critical for meeting project deadlines.
Challenging coupling partners , such as electron-rich or complex heteroaryl halides, are employed.
The final product requires the specific pharmacokinetic or pharmacodynamic benefits imparted by fluoro and methoxy substitution, such as improved metabolic stability or enhanced target interactions.
By understanding the structure-activity relationships detailed in this guide, researchers can leverage the superior properties of this reagent to accelerate discovery and streamline the synthesis of novel, high-value chemical entities.
References
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4295. Available at: [Link]
Coelho, P. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
LookChem (n.d.). 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 73(14), 5589–5591. Available at: [Link]
Schäfer, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Communications, 8, 1568. Available at: [Link]
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 698-704. Available at: [Link]
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 45(5), 867-877. Available at: [Link]
A Senior Application Scientist's Guide to NMR Analysis of 5-Fluoro-2-methoxypyridine-4-boronic Acid Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. 5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable building block, frequently...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. 5-Fluoro-2-methoxypyridine-4-boronic acid is a valuable building block, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1] Understanding the nuances of its reactivity and accurately identifying the resulting products requires a robust analytical strategy. This guide provides an in-depth technical comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this reagent and its reaction products, supported by experimental data and protocols. We will delve into the causality behind experimental choices and compare NMR with alternative analytical techniques to ensure a comprehensive understanding.
Part 1: Foundational NMR Characterization of 5-Fluoro-2-methoxypyridine-4-boronic acid
A thorough analysis begins with the unambiguous characterization of the starting material. The multi-nuclear NMR capabilities (¹H, ¹³C, ¹⁹F, and ¹¹B) provide a detailed electronic and structural fingerprint of 5-Fluoro-2-methoxypyridine-4-boronic acid.
Predicted NMR Spectral Data
Nucleus
Predicted Chemical Shift (ppm)
Expected Multiplicity & Coupling Constants (J)
Rationale & Key Features
¹H
~8.1 (H6), ~7.0 (H3)
d, J ≈ 2.5 Hz (H6); d, J ≈ 5.0 Hz (H3)
The proton at position 6 is a doublet due to coupling with the fluorine at position 5. The proton at position 3 is a doublet due to coupling with the fluorine at position 5. The methoxy group protons will appear as a singlet around 3.9 ppm.
The carbon directly bonded to fluorine (C5) will show a large one-bond coupling constant. Two- and three-bond couplings will also be observed for adjacent carbons. The carbon bearing the boronic acid (C4) may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.
¹⁹F
~ -120 to -140
Multiplet
The chemical shift is influenced by the electronic environment of the pyridine ring. Coupling to the aromatic protons at positions 3 and 6 is expected.[2]
¹¹B
~28-33
Broad singlet
This chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid.[3] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.
Trustworthiness: Identifying Common Impurities
A key aspect of reliable analysis is the identification of potential impurities in the starting material. For boronic acids, two common impurities are:
Boroxine: The cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules. In ¹¹B NMR, boroxines typically appear at a slightly lower field (~33 ppm) compared to the corresponding boronic acid (~30 ppm).
Protodeborylation Product: Cleavage of the C-B bond results in the formation of 5-fluoro-2-methoxypyridine. This can be readily identified in the ¹H NMR spectrum by the appearance of a new signal for the proton at the 4-position, coupled to the fluorine at the 5-position.
Part 2: A Case Study: Suzuki-Miyaura Coupling and In-depth NMR Analysis
To illustrate the power of NMR in analyzing reaction products, we will consider a representative Suzuki-Miyaura coupling of 5-Fluoro-2-methoxypyridine-4-boronic acid with a generic aryl halide.
To an oven-dried reaction vial, add the aryl halide, 5-fluoro-2-methoxypyridine-4-boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.
Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by taking aliquots for NMR analysis or by TLC/LC-MS.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Suzuki-Miyaura coupling experimental workflow.
NMR Analysis of the Reaction Product: 4-(4-methoxyphenyl)-5-fluoro-2-methoxypyridine
The successful formation of the biaryl product leads to distinct and predictable changes in the NMR spectra. The following table presents expected ¹H NMR data for the product, drawing parallels from similar reported structures.
Proton
Expected Chemical Shift (ppm)
Expected Multiplicity & Coupling Constants (J)
Analysis of Spectral Changes
H6 (pyridine)
~8.2
d, J ≈ 2.5 Hz
Downfield shift compared to the starting material due to the influence of the newly introduced aryl group.
H3 (pyridine)
~6.8
d, J ≈ 5.0 Hz
Minimal shift expected as it is further from the reaction center.
H (aryl, ortho to pyridine)
~7.5
d, J ≈ 8.8 Hz
Appearance of new aromatic signals corresponding to the second aryl ring.
H (aryl, meta to pyridine)
~7.0
d, J ≈ 8.8 Hz
Appearance of new aromatic signals corresponding to the second aryl ring.
-OCH₃ (pyridine)
~3.9
s
Minimal shift expected.
-OCH₃ (aryl)
~3.8
s
New singlet for the methoxy group on the second aryl ring.
¹⁹F NMR is particularly powerful for monitoring the reaction progress. A singlet or a simple multiplet corresponding to the starting boronic acid will decrease in intensity, while a new signal for the fluorinated biaryl product will appear and grow over time. The change in the electronic environment around the fluorine atom upon C-C bond formation will induce a noticeable chemical shift change.
¹¹B NMR can be used to monitor the consumption of the boronic acid. The signal at ~30 ppm will diminish as the reaction proceeds. The boron is converted into borate salts and ultimately inorganic boron species, which may or may not be readily observable in the ¹¹B NMR spectrum of the crude mixture.
Quantitative NMR (qNMR) for Yield and Purity Determination
For a precise determination of reaction yield and product purity without the need for response factors, quantitative NMR (qNMR) is an invaluable tool. By adding a known amount of an internal standard with a signal that does not overlap with the product or starting material signals, the exact amount of product formed can be calculated from the integral ratios.
Part 3: Comparison with Alternative Analytical Techniques
While NMR provides unparalleled structural information, other techniques offer complementary advantages, particularly in terms of speed and sensitivity.
Differential partitioning between mobile and stationary phases
- Excellent for determining purity and the number of components- High-throughput screening of reaction conditions- Can be coupled to a mass spectrometer (LC-MS)
- Requires method development- Does not provide definitive structural information on its own- Quantification requires a reference standard for the product
LC-MS
HPLC separation followed by mass-to-charge ratio detection
- High sensitivity and selectivity- Provides molecular weight information, confirming product formation- Ideal for monitoring low-level impurities and byproducts
- Ionization efficiency can vary between compounds- Does not distinguish between isomers- Less quantitative than NMR or HPLC with UV detection without isotopic standards
Decision-Making Workflow for Analytical Technique Selection
Workflow for selecting the appropriate analytical technique.
Conclusion
The comprehensive analysis of 5-Fluoro-2-methoxypyridine-4-boronic acid and its reaction products is most effectively achieved through a multi-faceted approach centered around NMR spectroscopy. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR collectively provide an unparalleled level of structural detail for the starting materials, products, and any potential byproducts. When combined with the high-throughput and sensitivity advantages of HPLC and LC-MS for reaction monitoring and purity assessment, researchers can confidently and efficiently advance their synthetic programs. This guide serves as a foundational resource for designing and interpreting analytical experiments involving this versatile fluorinated pyridine building block.
References
Wang, M., et al. (2020). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience, 11(15), 2394–2405. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Chemical Communications, (44), 5839-5841. [Link]
LookChem. (n.d.). 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Retrieved from [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
Klajn, J., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(12), 2093. [Link]
Edgar, M., et al. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository. [Link]
Wescott, C. R., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3958-3968. [Link]
Dalvit, C., et al. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. MedChemComm, 13(5), 903-911. [Link]
Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
SpectraBase. (n.d.). 2-Fluoropyridine. Retrieved from [Link]
Figshare. (2018). Iron-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Between Alkyl Halides and Unactivated Aryl Boronic Esters. [Link]
PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. Retrieved from [Link]
Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]
Gill, A., & Gierlich, J. (2015). New Frontiers and Developing Applications in 19F NMR. Journal of magnetic resonance imaging, 42(2), 297-315. [Link]
A Senior Application Scientist's Guide to 5-Fluoro-2-methoxypyridine-4-boronic Acid in Drug Design
For researchers, medicinal chemists, and drug development professionals, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The judicious incorporatio...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and drug development professionals, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The judicious incorporation of fluorine and heterocyclic scaffolds into drug candidates can dramatically improve potency, selectivity, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive comparative analysis of 5-Fluoro-2-methoxypyridine-4-boronic acid, a versatile reagent in modern drug discovery. We will objectively compare its performance with relevant alternatives, supported by experimental data and field-proven insights, to empower you to make informed decisions in your synthetic and medicinal chemistry endeavors.
The Strategic Advantage of Fluorinated Pyridine Boronic Acids
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[4] Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, influencing solubility and target engagement. The introduction of a fluorine atom can further enhance a molecule's properties by:
Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen, which can be crucial for optimizing interactions with biological targets and improving cell permeability.[5]
Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.[6]
Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, contributing to tighter binding with the target.[6]
Boronic acids are indispensable tools in drug discovery, primarily for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for forming carbon-carbon bonds.[7][8] 5-Fluoro-2-methoxypyridine-4-boronic acid combines these advantageous features, making it a valuable building block for accessing novel chemical space.
Physicochemical and Reactivity Profile: A Comparative Overview
The choice of a specific boronic acid isomer and its substituents has a significant impact on its reactivity in cross-coupling reactions and the properties of the final compound. Let's compare 5-Fluoro-2-methoxypyridine-4-boronic acid with a few plausible alternatives.
Compound
Structure
Key Physicochemical & Reactivity Features
5-Fluoro-2-methoxypyridine-4-boronic acid
Enhanced Electrophilicity: The fluorine atom's electron-withdrawing effect increases the Lewis acidity of the boron center, which can facilitate transmetalation in the Suzuki-Miyaura catalytic cycle.[9] Modulated Basicity: The fluorine atom lowers the pKa of the pyridine nitrogen, potentially improving membrane permeability and reducing off-target effects related to high basicity. Metabolic Stability: The C-F bond is resistant to metabolic oxidation.
5-Chloro-2-methoxypyridine-4-boronic acid
Similar Electronic Effects to Fluoro: Chlorine is also electron-withdrawing, leading to similar effects on reactivity and basicity as fluorine. Different Steric Profile: Chlorine is larger than fluorine, which can influence binding interactions and conformation. Potential for Different Metabolic Pathways: While the C-Cl bond is strong, it can be metabolized differently than the C-F bond.
2-Methoxypyridine-4-boronic acid
Higher Basicity: Lacks the electron-withdrawing halogen, resulting in a more basic pyridine nitrogen. This can be advantageous for certain target interactions but may lead to lower permeability. Potentially More Susceptible to Metabolism: The unsubstituted 5-position is a potential site for metabolic oxidation.
5-Fluoro-2-methylpyridine-4-boronic acid
Altered Lipophilicity and Sterics: The methyl group in place of the methoxy group will alter the compound's lipophilicity, steric profile, and potential for hydrogen bonding. Different Metabolic Profile: The methyl group can be a site of metabolism (e.g., hydroxylation).
Causality Behind Reactivity in Suzuki-Miyaura Coupling:
The success of a Suzuki-Miyaura coupling is a delicate balance of electronic and steric factors. For pyridine boronic acids, a key challenge is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition.[2] The electron-withdrawing fluorine atom in 5-Fluoro-2-methoxypyridine-4-boronic acid can mitigate this issue by reducing the Lewis basicity of the nitrogen, thereby improving coupling efficiency.
The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle.
Case Study: p38 MAP Kinase Inhibitors
To provide a tangible comparison, we will examine the application of fluorinated pyridine building blocks in the design of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[10][11] The general structure of many potent p38 inhibitors features a central heterocyclic core with a 4-pyridyl group and a substituted phenyl ring. The 4-pyridyl moiety is crucial for binding, as its nitrogen atom forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[11]
The workflow for developing such inhibitors often follows the path depicted below:
Caption: Drug Discovery Workflow for p38 Inhibitors.
Comparative Performance Data:
The following table presents representative data for p38α MAP kinase inhibition by compounds containing such motifs.
This data underscores the potency of compounds bearing the fluorinated pyridyl scaffold. The rationale for using 5-Fluoro-2-methoxypyridine-4-boronic acid in such a synthetic campaign would be to introduce the beneficial properties of fluorine while also exploring the impact of the 2-methoxy group on factors like solubility, metabolic stability, and potential for additional hydrogen bonding interactions.
Impact on ADME/Pharmacokinetic (PK) Properties
The ultimate success of a drug candidate depends not only on its potency but also on its ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties. The choice of building block is instrumental here.
Absorption and Permeability: The introduction of fluorine can increase lipophilicity, which may enhance membrane permeability and oral absorption.[12] However, the reduction in the basicity of the pyridine nitrogen by the fluorine atom in 5-Fluoro-2-methoxypyridine-4-boronic acid can also be advantageous for passive diffusion across cell membranes.
Metabolism: As previously mentioned, the C-F bond is highly resistant to metabolic cleavage.[6] The 2-methoxy group, however, could be a site of O-demethylation by cytochrome P450 enzymes. This metabolic handle could be either a liability or a feature, depending on whether a pro-drug strategy is desired.
Distribution: The physicochemical properties imparted by the 5-fluoro-2-methoxypyridinyl moiety will influence how the drug distributes throughout the body, including its ability to cross the blood-brain barrier.
Excretion: The overall polarity and metabolic profile of the final compound will determine its primary route of excretion.
Predicting these properties in silico is a crucial first step, followed by in vitro ADME assays.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and evaluation of compounds using 5-Fluoro-2-methoxypyridine-4-boronic acid and its alternatives.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for the coupling of pyridyl boronic acids with aryl halides.[13][14]
Prepare serial dilutions of the test compound in DMSO.
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
Initiate the reaction by adding ATP.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
5-Fluoro-2-methoxypyridine-4-boronic acid is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a privileged pyridine scaffold, a metabolically robust and pKa-modulating fluorine atom, and a synthetically tractable boronic acid function provides medicinal chemists with a powerful tool to access novel and potent therapeutic agents. While direct head-to-head comparisons with a wide range of alternatives are often proprietary, the principles of medicinal chemistry and the available data strongly support its utility in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. As our understanding of the subtle interplay between structure and function continues to evolve, we anticipate that 5-Fluoro-2-methoxypyridine-4-boronic acid and its derivatives will continue to play a significant role in the development of the next generation of medicines.
References
Rizzo, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1089.
Benchchem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic acid in Suzuki Coupling Reactions.
Jahan, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1147.
Benchchem. (2025). Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development.
Berger, F., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(24), 18055-18067.
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available).
Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1846-1855.
Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 22(10), 1636.
NCATS. (2015). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Assay Guidance Manual.
Benchchem. (2025). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid.
Various Authors. (2012). Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives.
Cybulski, M., et al. (2024). Selected ADME properties of the new compounds.
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
Benchchem. (2025). A Comparative Benchmarking Guide: 2,4-Dimethoxypyrimidine-5-boronic Acid and its Analogs in Suzuki-Miyaura Coupling.
Various Authors. (2018).
Various Authors. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(3), 881-889.
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH.
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
Natarajan, S. R., et al. (2005). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 15(13), 3267-3271.
Benchchem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8557-8567.
Various Authors. (2022). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Journal of Molecular Structure, 1269, 133801.
Lemouzy, S., et al. (2024). Optimization of the reaction conditions.
Reuman, M., et al. (2003). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles. Bioorganic & Medicinal Chemistry Letters, 13(20), 3471-3475.
Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.
Benchchem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
Janne, P. A., et al. (2014). A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2′-deoxycytidine, administered with tetrahydrouridine.
Gajecki, D., et al. (1999). Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients. British Journal of Cancer, 81(3), 499-504.
Cheminform. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids.
Various Authors. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Journal of Medicinal Chemistry.
Various Authors. (2022). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Catalysis Science & Technology, 12(1), 221-229.
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development.
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 595-601.
Various Authors. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(22), 2847-2863.
Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(39), 33864-33905.
Ahmad, M., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2736.
Itami, K., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 26(6), 1735-1741.
A Guide to the Safe Disposal of 5-Fluoro-2-methoxypyridine-4-boronic Acid
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of specialized...
Author: BenchChem Technical Support Team. Date: January 2026
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of specialized compounds like 5-Fluoro-2-methoxypyridine-4-boronic acid is paramount. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, ensuring the protection of personnel and the integrity of your research environment.
As a versatile reagent in organic chemistry, particularly in palladium-catalyzed Suzuki coupling reactions, 5-Fluoro-2-methoxypyridine-4-boronic acid requires careful handling due to its potential hazards.[1] Adherence to these procedures is not merely a matter of compliance but a critical component of a robust safety culture.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the compound's hazards is essential. While specific toxicological properties for this exact compound are not exhaustively investigated, data from structurally similar boronic acids and official classifications indicate a consistent hazard profile.[2] Boronic acids as a class are known to cause skin, eye, and respiratory irritation.[2][3][4][5][6][7]
Core Safety Mandates:
Engineering Controls : All handling of 5-Fluoro-2-methoxypyridine-4-boronic acid, both in its solid form and in solution, must be conducted within a certified chemical fume hood.[3][8] This is the primary defense against the inhalation of dust or vapors.
Personal Protective Equipment (PPE) : The following PPE is mandatory when handling or disposing of this chemical:
Eye Protection : Tightly fitting chemical safety goggles or a full-face shield.[2][3][9]
Hand Protection : Chemically resistant gloves, such as nitrile, must be worn.[3][10] Always inspect gloves for tears or punctures before use.
Protective Clothing : A standard laboratory coat is required to prevent skin contact.[8][9][10]
Emergency Preparedness : Ensure that an emergency eyewash station and a safety shower are readily accessible and unobstructed.[3][6]
Chemical and Physical Properties
A summary of the key identifiers and properties of 5-Fluoro-2-methoxypyridine-4-boronic acid is provided below for quick reference and proper labeling.
The fundamental principle for the disposal of 5-Fluoro-2-methoxypyridine-4-boronic acid is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [8][10]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[8][9] Boronic acid waste should be kept separate from other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Solid Waste :
Carefully collect any unused or waste 5-Fluoro-2-methoxypyridine-4-boronic acid powder.
Include any contaminated disposable materials such as weighing papers, paper towels, and gloves in this waste stream.
Place all solid waste into a designated, sealable, and chemically compatible container (e.g., a wide-mouth HDPE plastic jar).[3][8][10]
Liquid Waste :
Collect all solutions containing 5-Fluoro-2-methoxypyridine-4-boronic acid in a separate, sealable, and clearly labeled container for liquid hazardous waste.[3][8]
Use a funnel to prevent spills during transfer.
Do not mix with incompatible waste streams, such as strong acids or oxidizers.[4][5][13]
Step 2: Waste Container Labeling
Accurate and thorough labeling is a regulatory requirement and essential for safe handling by waste management personnel.
Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[10]
The full chemical name: "5-Fluoro-2-methoxypyridine-4-boronic acid ".[3]
Any solvents and their approximate concentrations if it is a liquid waste stream.[3]
The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[3][5]
Step 3: Storage and Final Disposal
Storage : Tightly seal the hazardous waste container.[10] Store it in a designated and secure satellite accumulation area within the laboratory.[8][14] This area should be well-ventilated and away from incompatible materials.[8]
Collection : Once the container is full or reaches the institutional time limit for accumulation, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[3]
Documentation : Complete all necessary waste manifest forms as required by your institution and local regulations before the scheduled pickup.[3]
Decontamination of Empty Containers
Empty containers that once held 5-Fluoro-2-methoxypyridine-4-boronic acid must be decontaminated before they can be disposed of as non-hazardous waste.
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[8]
Collect Rinseate : The first rinseate must be collected and disposed of as liquid hazardous waste, as it will contain significant chemical residue.[8] Depending on institutional policy, subsequent rinses may also need to be collected.[8]
Final Disposal : After the triple rinse, allow the container to air dry completely in the fume hood.[8] Deface or remove the original chemical label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[8]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.[3]
Control Access : Prevent others from entering the contaminated area.
Containment : Prevent the spilled material from entering drains or waterways.[3][15]
Cleanup (with appropriate PPE) :
Solid Spills : Gently sweep or scoop the material to avoid generating dust.[4][13] Place the spilled solid and any contaminated cleaning tools into your designated hazardous waste container.[3]
Liquid Spills : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Place the used absorbent into the hazardous waste container.[3]
Decontaminate Area : Clean the spill area thoroughly with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 5-Fluoro-2-methoxypyridine-4-boronic acid and associated waste.
Caption: Decision tree for waste stream management.
References
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
IsoLab, University of Washington. (n.d.). Boric Acid. Retrieved from [Link]
LookChem. (n.d.). 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]
European Chemicals Agency (ECHA). (2021). Substance Information for (5-fluoro-2-methoxyphenyl)boronic acid. Retrieved from [Link]
PubChem, National Center for Biotechnology Information. (n.d.). (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. Retrieved from [Link]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
PubChem, National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
Personal protective equipment for handling 5-Fluoro-2-methoxypyridine-4-boronic acid
A Researcher's Guide to Safely Handling 5-Fluoro-2-methoxypyridine-4-boronic acid Navigating the specific operational and safety protocols for handling 5-Fluoro-2-methoxypyridine-4-boronic acid is critical for ensuring t...
Author: BenchChem Technical Support Team. Date: January 2026
A Researcher's Guide to Safely Handling 5-Fluoro-2-methoxypyridine-4-boronic acid
Navigating the specific operational and safety protocols for handling 5-Fluoro-2-methoxypyridine-4-boronic acid is critical for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Compound: Hazard Identification and Risk Assessment
5-Fluoro-2-methoxypyridine-4-boronic acid is a pyridine derivative and a member of the boronic acid class of compounds.[1] While specific toxicity data for this compound is limited, a comprehensive risk assessment must consider the hazards associated with both the pyridine and boronic acid functional groups.
Pyridine and its derivatives are known to be potentially harmful if inhaled, swallowed, or in contact with skin.[2][3] They can cause irritation to the skin, eyes, and respiratory tract.[2][4] Some pyridine compounds may also have effects on the central nervous system and liver.[5] The Occupational Safety and Health Administration (OSHA) has set an exposure limit for pyridine at 5 parts per million (ppm) for an 8-hour workday.[5]
Boronic acids can cause skin and serious eye irritation.[4][6] Inhalation may lead to respiratory irritation.[4][6] While generally considered to have low toxicity, some boron compounds can have adverse effects on reproduction and development at high exposure levels.[7][8]
A thorough risk assessment should be conducted before any handling of 5-Fluoro-2-methoxypyridine-4-boronic acid. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A combination of engineering controls and appropriate personal protective equipment (PPE) is essential to minimize exposure to 5-Fluoro-2-methoxypyridine-4-boronic acid.
Engineering Controls:
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2][6] This is the primary engineering control to prevent inhalation of dust or vapors.
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[2][12]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling 5-Fluoro-2-methoxypyridine-4-boronic acid:
To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection
Nitrile or neoprene gloves.[2] Latex gloves are not recommended.
To prevent skin contact, which can cause irritation.[2] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection
A lab coat that is fully buttoned.[2] Consider a chemically resistant apron for larger quantities.
To protect skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary for certain high-risk procedures or in case of ventilation failure.[12]
To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[4][6]
Safe Handling and Operational Procedures: A Step-by-Step Approach
Adherence to a strict, step-by-step protocol is crucial for the safe handling of 5-Fluoro-2-methoxypyridine-4-boronic acid.
Pre-Handling Checklist:
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
Assemble all Materials: Gather all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems, within the fume hood before introducing the chemical.
Inspect PPE: Check all PPE for integrity before use.
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling Protocol:
Don Appropriate PPE: Put on all required personal protective equipment before entering the designated handling area.
Work Within the Fume Hood: Conduct all manipulations of the solid compound and its solutions well within the certified chemical fume hood.
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder directly.
Grounding and Bonding: When transferring the substance, ground and bond containers to prevent static discharge, which could be an ignition source.[3][14]
Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the release of dust or vapors and to protect the compound from moisture.[2][15]
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids.[13][16]
Storage and Segregation: Maintaining Chemical Integrity and Safety
Proper storage is vital for maintaining the stability of 5-Fluoro-2-methoxypyridine-4-boronic acid and preventing hazardous reactions.
Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][16] Some sources recommend refrigeration to maintain product quality.[16][17]
Segregation: Store boronic acids in a dedicated cabinet for corrosive materials, segregated from bases.[18] Specifically, keep them separate from incompatible materials such as strong oxidizing agents.[13][16]
Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, and hazard warnings.[2][15]
Spill Management and Decontamination: Preparedness is Key
Prompt and correct response to a spill is critical to mitigate potential hazards.
Spill Response Kit:
Maintain a spill kit in the laboratory that is appropriate for handling spills of solid acidic compounds. This should include:
Absorbent materials (e.g., vermiculite, sand, or commercial spill pillows).[19]
A neutralizing agent for acids, such as sodium bicarbonate or soda ash.[19][20]
Designated waste containers for hazardous materials.
Appropriate PPE.
Spill Cleanup Procedure:
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
Don PPE: Put on appropriate PPE before attempting to clean the spill.
Contain the Spill: For liquid spills, create a dike around the spill using absorbent material.[20][21] For solid spills, carefully cover the material to prevent dust from becoming airborne.
Neutralize (if applicable): For acidic solutions, cautiously neutralize the spill by applying a suitable neutralizing agent like sodium bicarbonate, working from the outside in.[19][20]
Absorb and Collect: Absorb the spilled material with an inert absorbent.[19] Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[22]
Decontaminate: Clean the spill area with soap and water.[21]
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[6]
Waste Disposal: Responsible Management of Chemical Waste
All waste containing 5-Fluoro-2-methoxypyridine-4-boronic acid must be treated as hazardous waste.
Solid Waste: Collect unused solid material and any contaminated disposable items (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[6]
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed container for liquid hazardous waste.[6]
Segregation: Do not mix boronic acid waste with other waste streams, especially strong acids or bases, to avoid potentially dangerous reactions.[6][23]
Container Rinsing: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines.[6] After thorough rinsing and drying, deface the original label before disposing of the container.[6]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 5-Fluoro-2-methoxypyridine-4-boronic acid.
Caption: Workflow for safe handling of 5-Fluoro-2-methoxypyridine-4-boronic acid.
References
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Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]
National Center for Biotechnology Information. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. Retrieved from [Link]
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
Sciencing. Disposal Of Boric Acid. Retrieved from [Link]
Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Pyridine. Retrieved from [Link]
Chemtalk. Boric acid - #1 Science Forum For Lab Technicians. Retrieved from [Link]
Lab Alley. How to Store Boric Acid. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). Pyridine - IDLH. Retrieved from [Link]
Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
Australian Government Department of Health. Pyridine: Human health tier II assessment. Retrieved from [Link]
KANTO CHEMICAL CO.,INC. Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Retrieved from [Link]
LookChem. Cas 1043869-98-2,5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]
Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
University of Texas at Dallas. Corrosive Storage Guidelines. Retrieved from [Link]
AFG Bioscience. SAFETY DATA SHEET. Retrieved from [Link]
West Virginia University. Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]
PubMed. Toxicity of boric acid, borax and other boron containing compounds: A review. Retrieved from [Link]
National Institutes of Health. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. Retrieved from [Link]
Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. 5-Fluoro-2-methoxypyridine-4-boronic acid. Retrieved from [Link]
ResearchGate. Reactivity of boronic acids: past and present. Retrieved from [Link]